Puerarin
Beschreibung
This compound has been investigated for the treatment of Alcohol Abuse.
This compound has been reported in Bupleurum chinense, Pueraria calycina, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEAFJYKMMKDOR-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958020 | |
| Record name | 7-Hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-99-0 | |
| Record name | Puerarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3681-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Puerarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Puerarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12290 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 8-β-D-glucopyranosyl-7-hydroxy-3-(4-hydroxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PUERARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9W8997416 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Puerarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Puerarin's Mechanism of Action in Cardiovascular Disease: An In-depth Technical Guide
Abstract
Puerarin, a major isoflavone glycoside derived from the root of Pueraria lobata (Kudzu), has been a cornerstone of traditional Chinese medicine for treating cardiovascular ailments for centuries.[1] Modern pharmacological research has substantiated these therapeutic applications, revealing a complex and multifaceted mechanism of action.[2][3] This technical guide provides an in-depth analysis of the molecular pathways through which this compound exerts its protective effects against a range of cardiovascular diseases (CVDs), including atherosclerosis, myocardial infarction, cardiac hypertrophy, and hypertension.[4] The core mechanisms discussed herein encompass this compound's potent anti-inflammatory, antioxidative, anti-apoptotic, and vasodilatory properties. We will explore its influence on key signaling cascades such as NF-κB, Nrf2, PI3K/Akt, and eNOS, as well as its modulatory effects on cardiac ion channels. This document summarizes quantitative data from pivotal preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action
This compound's cardioprotective effects are not attributed to a single mechanism but rather to its ability to modulate a network of interconnected cellular processes.[2] The primary mechanisms include the suppression of inflammation and oxidative stress, inhibition of apoptosis, improvement of endothelial function, and regulation of ion homeostasis.
Anti-Inflammatory Effects
Chronic inflammation is a critical driver in the pathogenesis of CVDs like atherosclerosis and heart failure. This compound demonstrates significant anti-inflammatory activity, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.
In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit IKKβ activation, thereby preventing NF-κB nuclear translocation and reducing the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Puerarin: A Technical Guide for Researchers
Introduction: Puerarin, a major isoflavonoid derived from the root of the kudzu vine (Pueraria lobata), has been a staple in traditional Chinese medicine for centuries. In recent years, it has garnered significant attention from the scientific community for its diverse pharmacological effects. This technical guide provides an in-depth overview of the core biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes. These activities are crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.
Quantitative Data: Antioxidant Activity of this compound
| Assay Type | Model System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Chemical Assay | 93.26 µg/mL | [1] |
| ABTS Radical Scavenging | Chemical Assay | 99.33% inhibition | [2] |
| Superoxide Dismutase (SOD) Activity | Caenorhabditis elegans | Increased activity | [3] |
| Glutathione (GSH) Content | Caenorhabditis elegans | Increased content | [3] |
Experimental Protocols: Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare a series of this compound dilutions in the same solvent.
-
Assay Procedure (Microplate Method):
-
Add 100 µL of various concentrations of this compound solutions to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined from a plot of inhibition percentage against this compound concentration.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the this compound extract to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Effect = [((A_B - A_A) / A_B)] x 100 where A_B is the absorbance of the ABTS radical in the solvent and A_A is the absorbance of the ABTS radical with the sample extract.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Quantitative Data: Anti-inflammatory Activity of this compound
| Assay Type | Model System | Effective Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 cells | 40 µM | Inhibition of NO release | |
| TNF-α Production | LPS-induced RAW 264.7 cells | 40 µM | Inhibition of TNF-α release | |
| IL-6 Production | LPS-induced RAW 264.7 cells | 40 µM | Inhibition of IL-6 release | |
| iNOS Expression | LPS-induced RAW 264.7 cells | Dose-dependent | Inhibition | |
| COX-2 Expression | LPS-induced RAW 264.7 cells | Dose-dependent | Inhibition |
Experimental Protocol: LPS-induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified time (e.g., 30 minutes).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 2.5 µg/mL) to the wells and incubate for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits.
-
-
Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to those in LPS-stimulated cells without this compound treatment.
Signaling Pathway: this compound's Anti-inflammatory Mechanism
Neuroprotective Activity
This compound exhibits neuroprotective effects against various insults, including glutamate-induced excitotoxicity and oxidative stress, by inhibiting apoptosis and modulating neuronal signaling pathways.
Quantitative Data: Neuroprotective Activity of this compound
| Assay Type | Model System | This compound Concentration | Effect | Reference |
| Cell Viability | Glutamate-induced Y-79 cells | 50 µM | Increased to 78.65% of control | |
| Apoptosis | Glutamate-induced Y-79 cells | 50 µM | Reduced from 46.23% to 14.45% | |
| ROS Generation | Glutamate-induced Y-79 cells | 50 µM | Reduced to 129.35% of control | |
| Ca2+ Influx | Glutamate-induced Y-79 cells | 50 µM | Reduced to 186.56% of control | |
| Apoptosis | Rotenone-induced SH-SY5Y cells | 10-150 µM | Significant reduction |
Experimental Protocol: Glutamate-Induced Neurotoxicity in Y-79 Cells
-
Cell Culture and Differentiation: Culture Y-79 retinoblastoma cells and differentiate them into neuron-like cells.
-
Treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 2, 10, 50 µM) for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to glutamate (e.g., 20 mM) for 24 hours to induce excitotoxicity.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay.
-
Apoptosis: Quantify apoptosis using Annexin V-FITC/PI staining followed by flow cytometry.
-
Reactive Oxygen Species (ROS) Generation: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Calcium Influx: Measure intracellular calcium levels using a fluorescent indicator like Fluo-3/AM.
-
-
Analysis: Compare the outcomes in this compound-treated cells with those exposed to glutamate alone.
Signaling Pathway: this compound's Neuroprotective Mechanism
Cardiovascular Protective Effects
This compound has demonstrated significant potential in protecting the cardiovascular system against injuries such as ischemia/reperfusion by inhibiting apoptosis and oxidative stress in cardiomyocytes.
Quantitative Data: Cardiovascular Protective Effects of this compound
| Assay Type | Model System | This compound Concentration | Effect | Reference |
| Cell Viability | Hypoxia/Reoxygenation in H9c2 cells | 10 µM | Significantly improved | |
| Apoptosis Rate | Acute Myocardial Infarction (rat model) | 120 mg/kg/day | Reduced from 72.70% to 19.77% | |
| Cardiomyocyte Apoptosis | Coronary Microembolization (rat model) | - | Reduced from 28.74% to 13.67% |
Experimental Protocol: Hypoxia/Reoxygenation Injury in H9c2 Cardiomyocytes
-
Cell Culture: Culture H9c2 rat cardiomyoblasts in a suitable medium.
-
Hypoxia: To induce hypoxia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 24 hours).
-
Reoxygenation: After the hypoxic period, replace the medium with normal culture medium and return the cells to a normoxic incubator (21% O2, 5% CO2) for a reoxygenation period (e.g., 24 hours).
-
This compound Treatment: this compound can be added before hypoxia, during hypoxia, or at the onset of reoxygenation, depending on the experimental design.
-
Assessment of Cardioprotection:
-
Cell Viability: Use the MTT assay to assess cell viability.
-
Apoptosis: Quantify apoptotic cells using TUNEL staining or Annexin V/PI flow cytometry.
-
Oxidative Stress: Measure markers of oxidative stress, such as ROS production.
-
Anticancer Activity
This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| U251 | Glioblastoma | 197.1 µM | |
| U87 | Glioblastoma | 190.7 µM | |
| SKOV-3 | Ovarian Cancer | 157.0 µg/mL | |
| Caov-4 | Ovarian Cancer | 119.3 µg/mL | |
| SH-SY5Y | Neuroblastoma | 174.4 µM |
Experimental Protocol: MTT Assay for Cancer Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Osteogenic Effects
This compound promotes the proliferation and differentiation of osteoblasts, suggesting its potential in the treatment of osteoporosis and promoting bone formation.
Quantitative Data: Osteogenic Effects of this compound
| Assay Type | Model System | This compound Concentration | Effect | Reference |
| Cell Proliferation | MC3T3-E1 cells | 20 µM | Significant promotion | |
| ALP Activity | MC3T3-E1 cells | 20 µM | Significant increase | |
| Mineralization | MC3T3-E1 cells | 10⁻⁶ mol/L | Enhanced mineralized matrix generation | |
| Bone Formation | Rat model | - | Higher rate of bone formation |
Experimental Protocol: Osteogenic Differentiation of MC3T3-E1 Cells
-
Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in α-MEM supplemented with 10% FBS.
-
Induction of Differentiation: To induce osteogenic differentiation, culture the cells in a differentiation medium containing ascorbic acid and β-glycerophosphate.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for different time points (e.g., 3, 7, 14 days).
-
Assessment of Osteogenesis:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.
-
Mineralization: Assess the formation of mineralized nodules, a late marker of osteogenesis, by Alizarin Red S staining. Quantify the staining by extracting the dye and measuring its absorbance.
-
Workflow: Osteogenic Differentiation and Analysis
References
- 1. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 2. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of sub-fractions of TE on release of TNF-α in RAW 264.7 cells induced by LPS. RAW264.7 cells were incubated with sub-fractions (200 μg·mL-1) and LPS (100 ng·mL-1), and the release of TNF-α were detected by using ELISA method. Data were represented as mean ± SD (n = 4). *P < 0.05, and ** P < 0.01 vs control [cjnmcpu.com]
- 4. benchchem.com [benchchem.com]
Puerarin: A Deep Dive into its Therapeutic Potential for Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetes mellitus is a global health crisis demanding novel therapeutic strategies. Puerarin, a major isoflavonoid derived from the root of Pueraria lobata, has emerged as a promising candidate for the management of diabetes and its complications.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound as a potential anti-diabetic agent. We delve into its multifaceted mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The prevalence of diabetes mellitus is on a steep rise globally, necessitating the exploration of new and effective therapeutic agents.[2] Traditional medicine has long utilized botanical extracts for the management of diabetes, and modern scientific investigation is now validating the efficacy of many of these natural compounds. This compound, an isoflavone from Pueraria lobata, has demonstrated a range of pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects.[1] Accumulating evidence now strongly suggests its potential in regulating glucose and lipid metabolism, protecting pancreatic β-cells, and mitigating insulin resistance. This guide aims to consolidate the existing scientific knowledge on this compound's anti-diabetic properties, with a focus on the underlying molecular mechanisms.
Quantitative Efficacy of this compound in Preclinical Models
Numerous in vivo and in vitro studies have demonstrated the anti-diabetic effects of this compound. The following tables summarize the key quantitative findings from this research.
Table 1: Effects of this compound on Glycemic Control and Insulin Sensitivity in Animal Models
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| Streptozotocin (STZ)/Nicotinamide-induced Type 2 Diabetic Rats | 80, 120, 160 mg/kg (intraperitoneal) | 4 weeks | Dose-dependently reversed hyperglycemia. At 160 mg/kg, significantly improved metformin's activity. | |
| High-Fat Diet (HFD)-induced Diabetic Mice | 150 mg/kg (oral gavage) | 35 days | Reduced positive β-cells by 52.4%. | |
| db/db Diabetic Mice | 150 mg/kg (oral gavage) | 55 days | Normalized blood glucose, improved glucose tolerance, and increased β-cell mass. | |
| STZ-induced Diabetic Mice | Not specified | 2 weeks | Dose-dependently increased InsR mRNA expression in skeletal muscle. | |
| High-Fat High-Sucrose Diet/STZ-induced T2DM Rats | 100 mg/kg/day (oral) | Not specified | Reduced mRNA expression of PEPCK and G6Pase in the liver. | |
| STZ-induced Diabetic Rats | 300 mg/kg/day (p.o.) | 4 weeks | Activated PI3K/Akt signaling pathway in the liver. |
Table 2: Effects of this compound on Biochemical Parameters in Animal Models
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| STZ/Nicotinamide-induced Diabetic Rats | 80, 120, 160 mg/kg (i.p.) | 4 weeks | Dose-dependently reduced elevated serum urea and creatinine. At 160 mg/kg, reduced ALT, AST, and ALP levels. | |
| Diabetic Rats | Not specified | 4 weeks | Significantly decreased fasting blood glucose (FBG), HbA1c, and triglycerides. | |
| HFD-fed Mice | Not specified | Not specified | Significantly decreased serum and hepatic triglyceride (TG) and total cholesterol (TC) levels. |
Table 3: Effects of this compound in In Vitro Models of Diabetes
| Cell Line | This compound Concentration | Treatment | Key Findings | Reference |
| HepG2 Cells | Not specified | Palmitic acid-induced insulin resistance | Increased glucose consumption. | |
| IR Muscle Cells | Not specified | Not specified | Reduced FFA content. | |
| High-Glucose-induced IR Cells | 30 µg/mL | Not specified | Increased glucose uptake by 17%. | |
| Palmitate-induced IR L6 Cells | Not specified | Not specified | Increased mRNA and protein levels of IRS-1. |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its anti-diabetic effects through a multi-target approach, influencing several key signaling pathways involved in glucose and lipid metabolism, insulin signaling, and β-cell function.
Enhancement of Insulin Signaling
This compound improves insulin sensitivity by modulating the PI3K/Akt signaling pathway . In the liver, activation of this pathway by this compound leads to the phosphorylation of Foxo1, which in turn inhibits the expression of key gluconeogenic enzymes, glucose-6-phosphatase (G6pase) and phosphoenolpyruvate carboxykinase (PEPCK). This ultimately suppresses hepatic gluconeogenesis. In skeletal muscle, this compound enhances insulin receptor signaling through insulin receptor substrate-1 (IRS-1), which coordinates the PI3K-dependent activation of Akt.
Figure 1: this compound's potentiation of the PI3K/Akt signaling pathway.
Protection and Regeneration of Pancreatic β-Cells
This compound has been shown to protect pancreatic β-cells from apoptosis and promote their survival and regeneration. One of the key mechanisms is through the upregulation of the Glucagon-like peptide-1 receptor (GLP-1R) . Activation of GLP-1R signaling promotes β-cell proliferation and inhibits apoptosis. This compound also reduces oxidative stress in β-cells by decreasing the generation of reactive oxygen species (ROS) and upregulating antioxidant enzymes.
Figure 2: this compound's protective effects on pancreatic β-cells.
Regulation of Glucose Transport
This compound enhances glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, by promoting the translocation of Glucose Transporter 4 (GLUT4) to the cell membrane. This effect is mediated, in part, by the activation of the PI3K/Akt pathway and potentially through the activation of PPAR receptors.
Anti-inflammatory Effects
Chronic low-grade inflammation is a key feature of type 2 diabetes. This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway . It has been shown to attenuate the phosphorylation of IKKβ and NF-κBp65, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-diabetic effects, this section outlines the methodologies from key studies.
In Vivo Model: STZ/Nicotinamide-Induced Type 2 Diabetic Rats
-
Animal Model: Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered, typically preceded by an injection of nicotinamide to protect against complete β-cell destruction, thus mimicking type 2 diabetes. Blood glucose levels are monitored, and rats with fasting blood glucose above a predetermined threshold (e.g., >150 mg/dL) are considered diabetic.
-
Treatment Groups:
-
Normal Control
-
Diabetic Control (vehicle)
-
This compound (e.g., 80, 120, 160 mg/kg, intraperitoneally)
-
Positive Control (e.g., Metformin 100 mg/kg, intraperitoneally)
-
Combination therapy (e.g., this compound 160 mg/kg + Metformin 100 mg/kg)
-
-
Duration: 4 weeks.
-
Outcome Measures: Fasting blood glucose, serum insulin, lipid profile (triglycerides, total cholesterol), liver function tests (ALT, AST, ALP), and kidney function tests (urea, creatinine).
In Vitro Model: Insulin Resistance in HepG2 Cells
-
Cell Line: Human hepatoma (HepG2) cells.
-
Induction of Insulin Resistance: Cells are incubated with a high concentration of palmitic acid for a specified period (e.g., 24 hours) to induce insulin resistance.
-
Treatment: Insulin-resistant HepG2 cells are treated with various concentrations of this compound for a defined duration.
-
Outcome Measures:
-
Glucose Consumption: The glucose concentration in the culture medium is measured before and after treatment to determine glucose uptake by the cells.
-
Western Blot Analysis: Protein expression levels of key components of the PI3K/Akt signaling pathway (e.g., PI3K, Akt, pAkt, pFOXO1, FOXO1, PEPCK, G6Pase) are quantified.
-
RT-PCR: mRNA levels of PEPCK and G6Pase are measured to assess gene expression.
-
References
Investigating the Anti-inflammatory Properties of Puerarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puerarin, a major isoflavonoid derived from the root of the medicinal herb Pueraria lobata (Kudzu), has a long history of use in traditional Chinese medicine. Modern pharmacological studies have increasingly focused on its diverse biological activities, with a significant emphasis on its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms underlying this compound's anti-inflammatory effects, detailed experimental protocols for its investigation, and a summary of quantitative data from relevant studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
This compound has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, it has been demonstrated to inhibit the activation of the NLRP3 inflammasome and promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. Its antioxidant properties also contribute to its overall anti-inflammatory capacity by reducing oxidative stress, a known trigger of inflammatory responses.
Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are multi-faceted, targeting key molecular pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit this pathway at multiple levels.[1][2][3][4][5]
-
Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been observed to prevent the phosphorylation and degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.
-
Reduced Nuclear Translocation of p65: By stabilizing IκBα, this compound effectively reduces the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been found to suppress the activation of key MAPK members.
-
Inhibition of p38, ERK, and JNK Phosphorylation: this compound treatment has been shown to decrease the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases, when activated, can lead to the production of pro-inflammatory mediators. By inhibiting their phosphorylation, this compound dampens the inflammatory response.
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for cytokine signaling. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been shown to interfere with this pathway's activation.
-
Decreased Phosphorylation of JAK and STAT: this compound treatment leads to a reduction in the phosphorylation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). This inhibition prevents the translocation of STAT proteins to the nucleus, thereby downregulating the expression of inflammatory genes.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome.
-
Reduced Expression of NLRP3 Components: this compound can decrease the expression of key components of the NLRP3 inflammasome, such as NLRP3 itself, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
-
Inhibition of Caspase-1 Activation: By preventing the assembly of the inflammasome, this compound inhibits the autocatalytic cleavage and activation of caspase-1, a critical step for the processing of pro-IL-1β and pro-IL-18 into their mature, active forms.
Promotion of M2 Macrophage Polarization
Macrophages can be broadly classified into two phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. This compound has been shown to promote the polarization of macrophages towards the M2 phenotype.
-
Upregulation of M2 Markers: this compound treatment increases the expression of M2 surface markers, such as CD206.
-
Downregulation of M1 Markers: Concurrently, this compound decreases the expression of M1 surface markers, like CD86.
-
Altered Cytokine Profile: This shift in polarization is accompanied by a change in the cytokine secretion profile, with an increase in the anti-inflammatory cytokine IL-10 and a decrease in pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on various inflammatory parameters as reported in the literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in vitro
| Cell Line | Treatment | This compound Conc. | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference |
| RAW264.7 | LPS | 40 µM | Significant | Significant | Significant | |
| HUVECs | TNF-α | 10-100 µM | - | - | Not specified | |
| VSMCs | ox-LDL | 20-80 µM | Significant (mRNA) | Significant (mRNA) | - |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in vitro
| Cell Line | Treatment | This compound Conc. | IL-10 Increase | Reference |
| RAW264.7 | LPS | 20 µM | Significant |
Table 3: Effect of this compound on Inflammatory Markers in Animal Models
| Animal Model | This compound Dose | Paw Edema Reduction | MPO Activity Reduction | Pro-inflammatory Cytokine Reduction | Reference |
| Carrageenan-induced paw edema (rat) | 50-100 mg/kg | Significant | Significant | TNF-α, IL-1β, IL-6 | |
| DSS-induced colitis (mouse) | 50-100 mg/kg | - | Significant | TNF-α, IL-1β, IL-6 | |
| HFD-induced obesity (mouse) | 50 mg/kg | - | - | TNF-α, IL-6 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory effects of compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (lambda, Type IV)
-
Saline (0.9% NaCl)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Divide the animals into three groups: Control, Carrageenan, and this compound + Carrageenan.
-
Drug Administration: Administer this compound (e.g., 50 or 100 mg/kg, intraperitoneally or orally) to the treatment group. Administer the vehicle (e.g., saline) to the control and carrageenan groups.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the carrageenan and this compound-treated groups. Inject the same volume of saline into the control group.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness using a caliper immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema by this compound compared to the carrageenan group.
-
Biochemical and Histological Analysis: At the end of the experiment, euthanize the animals and collect paw tissue for myeloperoxidase (MPO) assay (to assess neutrophil infiltration) and histological examination. Blood samples can be collected to measure serum cytokine levels.
In Vitro Model: LPS-Stimulated RAW264.7 Macrophages
This cell-based assay is fundamental for studying the molecular mechanisms of anti-inflammatory agents.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blotting
Procedure:
-
Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine production).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them with appropriate buffers for Western blot or RT-qPCR analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and samples (cell culture supernatants or serum) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add the substrate for the enzyme and measure the resulting color change using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blotting
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, NLRP3, Caspase-1, ASC, p-JAK2, JAK2, p-STAT3, STAT3) overnight at 4°C. Recommended antibody dilutions typically range from 1:1000 to 1:2000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Flow Cytometry for Macrophage Polarization
Procedure:
-
Cell Preparation: After treatment, detach the RAW264.7 cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with FACS buffer (PBS containing 1% BSA).
-
Incubate the cells with fluorescently-conjugated antibodies against surface markers for M1 (e.g., PE-conjugated anti-CD86) and M2 (e.g., APC-conjugated anti-CD206) macrophages for 30 minutes on ice in the dark.
-
Include isotype controls to account for non-specific binding.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Gating Strategy:
-
Gate on the main cell population based on forward and side scatter to exclude debris.
-
Gate on single cells to exclude doublets.
-
Analyze the expression of CD86 and CD206 on the single-cell population to determine the percentage of M1 and M2 macrophages.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and JAK/STAT, as well as inhibit the NLRP3 inflammasome and promote M2 macrophage polarization. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in the context of inflammatory diseases. The detailed methodologies aim to facilitate the design and execution of robust and reproducible studies in this promising area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses hypoxia-induced vascular endothelial growth factor upregulation in human retinal pigmented epithelial cells by blocking JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits C-reactive protein expression via suppression of nuclear factor kappaB activation in lipopolysaccharide-induced peripheral blood mononuclear cells of patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts an Antiinflammatory Effect by Inhibiting NF-kB and MAPK Activation in Staphylococcus aureus-Induced Mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Natural Provenance of Puerarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puerarin, a prominent isoflavone C-glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and natural sources of this bioactive compound. It is designed to serve as a comprehensive resource, offering detailed information on its historical isolation, botanical origins, and the distribution of this compound within its primary plant sources. Furthermore, this guide outlines detailed experimental protocols for the extraction and quantification of this compound, crucial for research and development endeavors.
Discovery of this compound
The journey of this compound from a component of traditional medicine to a scientifically recognized bioactive molecule is a testament to the synergy between ethnobotany and modern science. The root of the kudzu plant (Pueraria lobata), known as "Gegen" in traditional Chinese medicine, has been utilized for centuries to treat a variety of ailments. Scientific investigation into the active constituents of this traditional remedy led to the first isolation of this compound in the late 1950s[1][2][3]. This pivotal discovery opened the door for extensive pharmacological research into its potential therapeutic applications, which continue to be explored today.
Natural Sources of this compound
This compound is primarily found in plants belonging to the genus Pueraria, within the legume family (Fabaceae). These climbing vines are native to East Asia and are now found in various parts of the world. The concentration of this compound can vary significantly between different species and even among different parts of the same plant.
Primary Botanical Sources
The most well-documented and significant natural sources of this compound include:
-
Pueraria lobata (Kudzu): This is the most renowned source of this compound, with its tuberous root containing the highest concentrations of the compound.[1][4] It is widely used in traditional medicine and is the primary source for commercial this compound extraction.
-
Pueraria thomsonii (Thomson's Kudzu): This species is another significant source of this compound. While it is also used in traditional medicine, some studies suggest that the isoflavone profile and content can differ from that of P. lobata.
-
Pueraria tuberosa (Indian Kudzu): Found predominantly in the Indian subcontinent, this species also contains this compound and is utilized in Ayurvedic medicine.
It is noteworthy that not all species of Pueraria are sources of this compound. For instance, Pueraria phaseoloides is not known to produce this particular isoflavone.
Distribution of this compound within the Plant
The concentration of this compound is not uniform throughout the plant. The roots are the primary storage organs for this isoflavone.
Quantitative Analysis of this compound Content
The amount of this compound in its natural sources can be influenced by factors such as the specific plant variety, geographical location, and age of the plant. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | This compound Content (mg/g of dry weight) | Reference |
| Pueraria lobata | Root (Whole) | 5.21 - 32.2 | |
| Pueraria lobata | Root (Outer Bark) | 15.81 | |
| Pueraria lobata | Root (Kudzu Root - inner part) | 2.46 | |
| Pueraria lobata | Root Extract | 68.2 - 128 | |
| Pueraria lobata | Stem | ~1.0 (estimated from relative data) | |
| Pueraria lobata | Leaf | Lower than stem and root | |
| Pueraria thomsonii | Root | 2.3% (23 mg/g) | |
| Pueraria thomsonii | Stem | Higher than leaves | |
| Pueraria thomsonii | Leaf | Lower than stems | |
| Pueraria tuberosa | Tuber Extract | 9.28% (92.8 mg/g) | |
| Pueraria tuberosa | Root Powder | 2.45% (24.5 mg/g) |
Experimental Protocols
Accurate extraction and quantification of this compound are essential for research and quality control. The following sections provide detailed methodologies for these processes.
Extraction of this compound from Pueraria Root
This protocol describes a standard solvent extraction method for obtaining a this compound-rich extract from dried Pueraria root powder.
Materials and Equipment:
-
Dried and powdered Pueraria root
-
Methanol or Ethanol (analytical grade)
-
Water (deionized or distilled)
-
Shaker or magnetic stirrer
-
Centrifuge
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 50 g of dried kudzu root powder.
-
Solvent Preparation: Prepare a 9:1 water/methanol solvent mixture.
-
Extraction:
-
Add the kudzu root powder to 250 mL of the solvent mixture in a suitable flask.
-
Shake the mixture for one hour.
-
Allow the mixture to stand overnight at room temperature.
-
Shake for an additional hour the following day.
-
-
Separation:
-
Centrifuge the extract at 3000 RPM for 20 minutes to pellet the solid material.
-
Filter the supernatant through Whatman #1 filter paper to remove any remaining particulate matter.
-
-
Concentration:
-
The filtered extract can be used directly for analysis or concentrated to obtain a crude this compound extract.
-
For concentration, use a rotary evaporator to remove the solvent under reduced pressure.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the precise quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., SunFire C18, 5 µm, 4.6 x 100 mm).
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 200-1000 µg/mL).
-
-
Sample Preparation:
-
Take a known volume of the this compound extract obtained from the extraction protocol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Inject the prepared sample extract and record the peak area for this compound.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and high-throughput alternative for the quantification of this compound.
Instrumentation and Conditions:
-
HPTLC Plates: Pre-coated silica gel 60 F254 plates.
-
Sample Applicator: An automated TLC sampler.
-
Developing Chamber: A twin-trough glass chamber.
-
Mobile Phase: Ethyl acetate:methanol:distilled water (80:10:10, v/v/v).
-
Densitometer: A TLC scanner for quantification.
-
Detection Wavelength: 257 nm.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare working standard solutions with concentrations ranging from 20 to 80 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known amount of the dried plant extract in methanol to a final concentration suitable for analysis (e.g., 2 mg/mL).
-
Vortex and let it stand overnight, then filter.
-
-
Chromatography:
-
Apply the standard solutions and the sample solution as bands onto the HPTLC plate using the automated sampler.
-
Develop the plate in the developing chamber with the mobile phase.
-
Dry the plate after development.
-
-
Quantification:
-
Scan the dried plate at 257 nm using the densitometer.
-
Create a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Conclusion
This technical guide has provided a comprehensive overview of the discovery and natural sources of this compound. From its roots in traditional Chinese medicine to its isolation in the mid-20th century, this compound has emerged as a molecule of significant scientific interest. The primary botanical sources have been identified as various species of the Pueraria genus, with the highest concentrations typically found in the roots. The detailed experimental protocols for extraction and quantification using HPLC and HPTLC provide a solid foundation for researchers and drug development professionals to accurately and reliably work with this promising isoflavone. Further research into the nuanced variations of this compound content and the optimization of extraction techniques will continue to be vital for unlocking its full therapeutic potential.
References
- 1. This compound: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and drug delivery systems for this compound, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Pharmacological Landscape of Puerarin: A Technical Guide
An In-depth Exploration of the Therapeutic Potential of a Bioactive Isoflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puerarin, a major isoflavonoid derived from the root of Pueraria lobata (Kudzu), has a long history of use in traditional Chinese medicine. Modern pharmacological research has increasingly substantiated its therapeutic potential across a wide spectrum of diseases, including cardiovascular conditions, metabolic disorders, neurodegenerative diseases, and inflammatory ailments. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, critical signaling pathways modulated by this compound are visually represented to elucidate its complex interactions within cellular systems.
Introduction
This compound (C₂₁H₂₀O₉) is an isoflavone C-glucoside that has garnered significant attention for its diverse pharmacological activities.[1][2] Its beneficial effects are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4] This document aims to serve as a technical resource for researchers and drug development professionals by summarizing the quantitative pharmacological data, detailing relevant experimental methodologies, and illustrating the key signaling pathways through which this compound exerts its therapeutic effects.
Quantitative Pharmacological Data
The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings across various therapeutic areas.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dosage and Route | Cmax | Tmax | t1/2 (half-life) | Absolute Bioavailability | Reference |
| Human | Single oral dose of Kudzu extract | - | 2 hours | ~4.3 hours | - | [5] |
| Cynomolgus Monkey | 10 mg/kg, oral | - | - | - | ~1% | |
| Cynomolgus Monkey | 1 mg/kg, IV | - | - | - | - | |
| Rat | 20, 40, 80 mg/kg, intraperitoneal | Dose-dependent increase | - | - | - | |
| Rat (Myocardial Ischemia) | - | Higher plasma concentration and slower elimination rate compared to normal rats | - | - | - |
Note: '-' indicates data not specified in the cited source.
Table 2: Effects on Metabolic Disorders (High-Fat Diet-Induced Obesity in Mice)
| Parameter | This compound Dosage | Duration | Result | Reference |
| Body Weight Gain | 50 mg/kg/day, oral | 14 weeks | 17% reduction compared to HFD group | |
| Glucose Tolerance | 50 mg/kg/day, oral | 14 weeks | 6.2% improvement | |
| Insulin Resistance | 50 mg/kg/day, oral | 14 weeks | 11% decrease | |
| Body Weight Gain | 0.4% and 0.8% of diet | 12 weeks | Significantly decreased compared to HFD | |
| Intraperitoneal Adipose Tissue (IPAT) Weight | 0.4% and 0.8% of diet | 12 weeks | Remarkably reduced compared to HFD | |
| Plasma Insulin Levels | 100 mg/kg | 7 weeks | Significantly decreased compared to HFD group | |
| Glucose Disposal Rate | 100 mg/kg | 7 weeks | Significantly higher at 30, 60, and 120 min |
Table 3: Anti-Inflammatory and Antioxidant Effects
| Model | This compound Dosage | Measured Biomarkers | Result | Reference |
| High-Fat Diet-Fed Mice | 50 mg/kg/day, oral | IL-6, TNF-α, IL-1β, IL-17A, IFN-γ (pro-inflammatory) | Lowered concentrations | |
| High-Fat Diet-Fed Mice | 50 mg/kg/day, oral | IL-10 (anti-inflammatory) | Increased levels | |
| UVA-irradiated Human Fibroblasts | - | KEAP1 mRNA | Reduced from 1.743 to 1.302 | |
| UVA-irradiated Human Fibroblasts | - | Nrf2 mRNA | Increased from 0.353 to 0.448 | |
| Ovarian Cancer Cells (SKOV3, NuTu-19) | 40-160 µg/mL | Cell Viability | Dose-dependent decrease | |
| Ovarian Cancer Xenograft Mice | - | Serum IL-6, TNF-α, CA125 | Significantly inhibited |
Table 4: Neuroprotective Effects
| Model | This compound Dosage | Effect | Reference |
| Ovariectomized Rats | 7 mg/kg for 120 days | Ameliorated cognitive impairment | |
| MCAO-induced Brain Infarction in Rats | 25 and 50 mg/kg, intraperitoneally | Dose-dependently attenuated focal cerebral ischemia | |
| Glutamate-induced Cytotoxicity in Y-79 cells | 2, 10, 50 µM | Significantly attenuated cell viability loss, ROS generation, and calcium overload |
Table 5: Cardioprotective Effects (Chronic Heart Failure Patients)
| Parameter | Intervention | Result | Reference |
| Left Ventricular Ejection Fraction | This compound injection + conventional medication | Mean Difference = 6.22 (95% CI [3.11, 9.33]) | |
| Cardiac Output | This compound injection + conventional medication | Mean Difference = 0.45 (95% CI [0.35, 0.55]) | |
| Stroke Volume | This compound injection + conventional medication | Mean Difference = 3.29 (95% CI [2.02, 4.57]) | |
| Total Effectiveness Rate | This compound injection + conventional medication | Relative Risk = 1.26 (95% CI [1.21, 1.31]) |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the pivotal role of this compound in these pathways.
PI3K/Akt Signaling Pathway
This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. This activation is central to its neuroprotective, anti-apoptotic, and glucose-regulating effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
Nrf2 Signaling Pathway
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes, which protect cells from oxidative damage.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. This compound has been shown to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects by inhibiting the phosphorylation of key kinases like p38 and JNK.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in this guide.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
Objective: To investigate the in vivo effects of this compound on metabolic parameters in a diet-induced obesity model.
Materials:
-
Male C57BL/6 mice (4-6 weeks old)
-
Normal chow diet (e.g., 10% kcal from fat)
-
High-fat diet (e.g., 60% kcal from fat)
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Metabolic cages
-
Blood glucose meter and strips
-
Insulin ELISA kit
Protocol:
-
Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to water and normal chow for at least one week.
-
Group Allocation: Randomly divide mice into groups (n=8-10 per group):
-
Control Group: Normal chow diet + vehicle.
-
HFD Group: High-fat diet + vehicle.
-
This compound Group: High-fat diet + this compound (e.g., 50-150 mg/kg body weight).
-
-
Induction of Obesity: Feed the respective diets for a period of 8-14 weeks. Monitor body weight and food intake weekly.
-
This compound Administration: Administer this compound or vehicle daily via oral gavage for the specified duration.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice overnight (12-16 hours). Administer a glucose solution (2 g/kg) intraperitoneally or orally. Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Following a recovery period, fast mice for 4-6 hours. Inject human insulin (0.75-1 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Sample Collection and Analysis: At the end of the study, euthanize mice and collect blood and tissues (liver, adipose tissue).
-
Measure serum levels of insulin, triglycerides, and cholesterol using appropriate kits.
-
Perform histological analysis (e.g., H&E staining) of liver and adipose tissue to assess steatosis and adipocyte size.
-
Analyze gene and protein expression of relevant metabolic and inflammatory markers in tissues using qRT-PCR and Western blotting.
-
In Vitro Neuroprotection Assay against Glutamate-Induced Cytotoxicity
Objective: To evaluate the neuroprotective effects of this compound against glutamate-induced cell death in a neuronal cell line.
Materials:
-
Differentiated Y-79 human retinoblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFH-DA)
-
Calcium imaging dye (e.g., Fura-2 AM)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Fluorescence microscope and plate reader
Protocol:
-
Cell Culture and Differentiation: Culture Y-79 cells under standard conditions. Induce differentiation as required for the specific experimental goals.
-
This compound Pre-treatment: Seed cells in appropriate plates. Pre-treat cells with varying concentrations of this compound (e.g., 2, 10, 50 µM) for a specified time (e.g., 24 hours).
-
Glutamate-Induced Cytotoxicity: Induce cytotoxicity by exposing the cells to a high concentration of glutamate (e.g., 20 mM) for a defined period (e.g., 24 hours). Include a control group without glutamate and a group with glutamate but no this compound pre-treatment.
-
Cell Viability Assay: After treatment, assess cell viability using the MTT assay. Measure the absorbance at the appropriate wavelength.
-
Measurement of ROS: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels. Analyze the fluorescence intensity using a fluorescence plate reader or microscope.
-
Calcium Influx Measurement: Load cells with a calcium-sensitive dye. Measure changes in intracellular calcium concentration following glutamate exposure using a fluorescence imaging system.
-
Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI). Analyze the percentage of apoptotic cells using flow cytometry.
-
Western Blot Analysis: Analyze the expression of key proteins in apoptotic and signaling pathways (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK) to elucidate the underlying mechanisms.
Conclusion and Future Directions
This compound stands out as a promising natural compound with a wide array of pharmacological effects, substantiated by a growing body of scientific evidence. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, apoptosis, and metabolism underscores its therapeutic potential for a variety of complex diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this compound.
Future research should focus on well-designed, large-scale clinical trials to unequivocally establish the efficacy and safety of this compound in human populations. Furthermore, the development of novel drug delivery systems to enhance its bioavailability is a critical area for investigation. A deeper understanding of its molecular targets and the intricate interplay between its various mechanisms of action will be pivotal in translating this ancient remedy into a modern therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Protective effects and mechanism of this compound targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic profile of the isoflavone this compound after acute and repeated administration of a novel kudzu extract to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Puerarin's Modulation of the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Puerarin, an isoflavone glycoside derived from the root of Pueraria lobata, has demonstrated significant anti-inflammatory properties across a multitude of preclinical studies. A primary mechanism underlying these effects is its targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document provides an in-depth technical overview of the molecular interactions between this compound and the NF-κB pathway, supported by quantitative data from various experimental models, detailed protocols for key analytical methods, and visualizations of the core signaling cascade and experimental workflows.
Introduction to this compound and the NF-κB Pathway
This compound (C₂₁H₂₀O₉) is the most abundant secondary metabolite in the kudzu root, a plant used for centuries in traditional Chinese medicine. Its therapeutic potential is attributed to a wide range of biological activities, including antioxidant, cardioprotective, neuroprotective, and notably, anti-inflammatory effects.
The NF-κB pathway is a cornerstone of the cellular inflammatory response. In its inactive state, the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, is sequestered in the cytoplasm by an inhibitory protein called IκBα (Inhibitor of kappa B). Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to the translocation of the active p65/p50 dimer into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Molecular Mechanism of this compound's Interaction with the NF-κB Pathway
Scientific evidence consistently demonstrates that this compound exerts its anti-inflammatory effects by intervening at a critical juncture in the NF-κB signaling cascade. The primary point of interaction is the inhibition of IκBα phosphorylation and subsequent degradation[1][2]. By preventing the phosphorylation of IκBα, this compound ensures that the inhibitor protein remains bound to the NF-κB p65/p50 heterodimer, effectively trapping it in the cytoplasm.
This action directly prevents the nuclear translocation of the transcriptionally active p65 subunit, a key event in the activation of the pathway[1][3]. Some studies also suggest that this compound can inhibit the activity of the upstream kinase, IKKβ, which is responsible for phosphorylating IκBα[4]. The consequence of this upstream inhibition is a significant reduction in the transcription of NF-κB target genes.
The following diagram illustrates the canonical NF-κB pathway and highlights the inhibitory action of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in numerous studies. The tables below summarize these findings across different experimental models.
Table 1: Effect of this compound on NF-κB Pathway Proteins
| Cell Line / Model | Stimulus | This compound Conc. (µM) | Target Protein | Method | Result | Reference |
| RAW264.7 Macrophages | LPS | 25, 50, 100 | p-IκBα | Western Blot | Dose-dependent decrease in phosphorylation | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 10, 50, 100 | p-IκBα | Western Blot | Dose-dependent decrease in phosphorylation | |
| Human Small Airway Epithelial Cells (HSAECs) | Cigarette Smoke Extract (CSE) | 20, 40 | p65 (Nuclear) | Immunofluorescence | Significant reduction in nuclear translocation | |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | LPS | 25, 50, 100 | p-p65, p-IκBα | Western Blot | Significant inhibition of phosphorylation | |
| Rabbit Model of Atherosclerosis | High-Lipid Diet | N/A (in vivo) | p-IκBα, p65 (Nuclear) | Western Blot | Reduced phosphorylation and nuclear translocation |
Table 2: Effect of this compound on NF-κB Target Gene Expression
| Cell Line / Model | Stimulus | This compound Conc. (µM) | Target Gene/Protein | Method | Result | Reference |
| RAW264.7 Macrophages | LPS | 25, 50, 100 | iNOS, COX-2 | Western Blot, RT-PCR | Dose-dependent decrease in protein & mRNA | |
| HUVECs | TNF-α | 10, 50, 100 | ICAM-1, VCAM-1, E-selectin | Western Blot, RT-PCR | Dose-dependent decrease in protein & mRNA | |
| S. aureus-induced Mastitis (Mouse Model) | S. aureus | N/A (in vivo) | TNF-α, IL-1β, IL-6 | ELISA, RT-PCR | Significant suppression of cytokine production | |
| hVSMC | ox-LDL | 50, 100, 200 | IL-6, IL-8 | ELISA | Dose-dependent decrease in cytokine secretion | |
| Breast Cancer Cells (MCF-7, MDA-MB-231) | LPS | 25, 50, 100 | TNF-α, IL-6 | ELISA | Significant reduction in cytokine secretion |
Detailed Experimental Protocols
The following protocols describe standard methods used to investigate the effects of this compound on the NF-κB signaling pathway.
Western Blot for Phosphorylated IκBα (p-IκBα) and p65 (p-p65)
This method quantifies the levels of specific proteins in a sample. It is used to measure the phosphorylation status of IκBα and p65, which is indicative of NF-κB pathway activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Pre-treat cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes).
-
Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate. Capture the image using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein counterparts.
Caption: Standard workflow for Western Blot analysis.
Immunofluorescence for p65 Nuclear Translocation
This imaging technique is used to visualize the subcellular localization of the p65 subunit, providing direct evidence of NF-κB activation and its inhibition by this compound.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., HUVECs) on glass coverslips in a 24-well plate. Treat the cells with this compound and/or an NF-κB stimulus as described in the Western Blot protocol.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Acquire images using a fluorescence or confocal microscope. The green fluorescence will indicate the location of p65, and the blue fluorescence will indicate the nucleus.
-
Analysis: Analyze the images to determine the co-localization of p65 with the nucleus. Quantify the fluorescence intensity in the nuclear versus cytoplasmic compartments.
NF-κB Luciferase Reporter Assay
This is a highly sensitive quantitative method to measure the transcriptional activity of NF-κB.
Methodology:
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293) with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
-
Cell Treatment: After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system.
-
Add the Firefly luciferase substrate to the cell lysate and measure the luminescence (Signal A) using a luminometer.
-
Add the Renilla luciferase substrate (e.g., Stop & Glo® reagent), which quenches the firefly reaction and initiates the Renilla reaction. Measure the luminescence again (Signal B).
-
-
Analysis: Calculate the ratio of Firefly to Renilla luciferase activity (A/B) for each sample. This ratio represents the normalized NF-κB transcriptional activity. Compare the ratios from this compound-treated samples to the stimulated control.
Caption: Workflow for a dual-luciferase reporter assay.
Conclusion
This compound consistently demonstrates a potent inhibitory effect on the NF-κB signaling pathway. Its primary mechanism involves the stabilization of the IκBα-NF-κB complex by preventing IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of p65. This action leads to a significant downstream reduction in the expression of inflammatory genes. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound as an anti-inflammatory agent. The methodologies described herein represent the standard for evaluating compounds that target the NF-κB cascade.
References
- 1. This compound inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses LPS-induced breast cancer cell migration, invasion and adhesion by blockage NF-κB and Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Attenuates Insulin Resistance by Inhibiting Endoplasmic Reticulum Stress and Suppresses Inflammation by Modulating the JNK and IKKβ/NF-κB Pathways in Epididymal White Adipose Tissue of Mice on a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Puerarin in Cancer Treatment: A Technical Guide
Abstract
Puerarin, an isoflavone glycoside derived from the root of the kudzu plant (Pueraria lobata), has a long history of use in traditional medicine, particularly in China where it was approved for clinical use in 1993 for cardiovascular diseases.[1][2] In recent years, a growing body of preclinical research has illuminated its potential as a multifaceted anticancer agent.[3][4] this compound has been shown to exert inhibitory effects against a wide range of cancers—including breast, colon, ovarian, lung, and bladder cancers—by modulating numerous biological processes.[5] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the suppression of key oncogenic signaling pathways such as PI3K/AKT/mTOR and MEK/ERK. Furthermore, studies indicate its ability to inhibit metastasis, angiogenesis, and reverse chemotherapy resistance. This technical guide provides an in-depth summary of the preliminary research on this compound's anticancer properties, focusing on its molecular mechanisms, quantitative efficacy, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals exploring natural compounds for oncological applications.
Mechanisms of Anticancer Activity
This compound's therapeutic potential in oncology stems from its ability to intervene in multiple, critical pathways that govern cancer cell growth, survival, and metastasis.
Induction of Apoptosis
This compound promotes programmed cell death in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In the extrinsic pathway, this compound can upregulate Fas ligand (FasL), leading to the activation of caspase-8 and subsequently the executioner caspase-3. In the intrinsic pathway, it modulates the balance of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and activating caspase-9, which in turn activates caspase-3, culminating in apoptosis.
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. Studies have shown it can cause arrest at the G2/M phase, which is associated with the activation of p53 and p21. It has also been observed to induce arrest in the G0/G1 and S phases. In bladder cancer cells, this compound treatment leads to the downregulation of Cyclin D1, a key regulator of the G1/S phase transition. This multiphasic inhibitory action prevents cancer cells from completing the division process.
Inhibition of Key Signaling Pathways
This compound's anticancer effects are mediated by its ability to suppress several pro-survival and proliferative signaling cascades.
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. This compound has been shown to inhibit the phosphorylation of key components including PI3K and AKT in colon and bladder cancer cells. This leads to the downregulation of downstream effectors like mTOR and p70S6K, ultimately suppressing cell proliferation.
-
MAPK/ERK Pathway: The MEK/ERK signaling cascade is another crucial regulator of cell proliferation. This compound can inhibit the activation of MEK and ERK1/2 in non-small cell lung cancer (NSCLC) cells, preventing their nuclear translocation and downstream effects.
-
NF-κB Pathway: Chronic activation of the NF-κB pathway is linked to inflammation and cancer progression. In bladder cancer cells, this compound upregulates miR-16, which in turn deactivates the NF-κB pathway by downregulating the phosphorylation of p65 and IκBα. This leads to reduced expression of inflammatory mediators like COX-2.
Anti-Metastatic and Anti-Angiogenic Effects
This compound demonstrates potential in curbing cancer metastasis. It suppresses the migration and invasion of colon cancer cells by modulating the epithelial-mesenchymal transition (EMT), a key process in metastasis. This is achieved by increasing the expression of the epithelial marker E-cadherin while reducing the mesenchymal marker Vimentin. Furthermore, in vivo studies have shown that this compound can inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).
Quantitative Efficacy Data
The anticancer effects of this compound have been quantified in numerous studies, both in vitro and in vivo.
In Vitro Studies
This compound inhibits the viability of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) and other effective doses are summarized below.
| Cancer Type | Cell Line(s) | Effective Concentrations / IC50 | Key Findings | Reference(s) |
| Bladder Cancer | T24 | 50 & 100 µg/mL significantly reduced viability. | Inhibited proliferation and induced apoptosis. | |
| Colon Cancer | Caco-2 | 5, 10, 20 µM | Inhibited proliferation, migration, and invasion. | |
| Colon Cancer | HT-29 | 25, 50, 75, 100 µM | Induced apoptosis. | |
| Ovarian Cancer | NuTu-19, SKOV3 | 40, 80, 160 µg/mL significantly reduced viability. | Inhibited proliferation and induced apoptosis. | |
| Breast Cancer | MCF-7/DDP | 20 & 40 µM (in combination) | Reversed resistance to cisplatin and oxaliplatin. | |
| Neuroblastoma | SH-SY5Y | IC50: 174.4 µM | Inhibited cell viability and proliferation. | |
| Glioblastoma | U251, U87 | Dose-dependent inhibition of viability. | Induced apoptosis and DNA damage. |
In Vivo Studies
Animal xenograft models have corroborated the in vitro findings, demonstrating this compound's ability to suppress tumor growth in a living system.
| Cancer Type | Animal Model | Cell Line | This compound Dosage | Key Outcomes | Reference(s) |
| Ovarian Cancer | Fischer 344 rats | NuTu-19 | 40 mg/kg/day | Suppressed tumor formation and weight. | |
| Lung Cancer (Cisplatin-Resistant) | BALB/c nude mice | A549/DDP | Not specified (combination therapy) | Tumor volume reduced to 348.6 mm³ vs. 976.2 mm³ in control. | |
| Colon Cancer | HT-29 bearing mice | HT-29 | Not specified | Nanosuspension form showed higher efficacy and lower toxicity. | |
| Ovarian Cancer (Platinum-Resistant) | Xenograft mice | SKOV-3/DDP | Not specified (combination therapy) | Inhibited xenograft growth. | |
| Non-Small Cell Lung Cancer | Nude mice | Not specified | Not specified | Inhibited tumor growth. |
Key Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the anticancer effects of this compound.
Cell Viability Assay (CCK-8 Method)
This assay measures cell proliferation and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in a 96-well plate and culture for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 µg/mL) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control group. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Culture cells (e.g., 3 x 10^5 cells) in a 6-well plate and treat with this compound for 48 hours.
-
Cell Collection: Harvest cells by trypsinization, collect by centrifugation (e.g., 1000 rpm for 5 min), and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insight into signaling pathway modulation.
-
Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-p-AKT) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system. Quantify band intensity relative to a loading control like β-actin.
General Experimental Workflow
The preclinical evaluation of this compound typically follows a logical progression from initial screening to in vivo validation.
Conclusion and Future Directions
Preliminary studies provide compelling evidence that this compound is a promising natural compound with significant anticancer activity across multiple tumor types. Its strength lies in its multi-target nature, simultaneously inducing apoptosis, causing cell cycle arrest, and inhibiting critical oncogenic signaling pathways. Moreover, its ability to suppress metastasis and overcome drug resistance highlights its potential as both a standalone therapeutic and an adjuvant to conventional chemotherapy.
Future research should focus on several key areas. First, while numerous preclinical studies exist, well-designed clinical trials are necessary to validate these findings in human patients. Second, optimizing its delivery and bioavailability, perhaps through novel formulations like nanosuspensions, could enhance its therapeutic efficacy. Finally, further investigation into its effects on the tumor microenvironment, immune response, and gut microbiome could uncover additional mechanisms and broaden its therapeutic applications.
References
- 1. Molecular Mechanisms of Anticancer Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits EMT induced by oxaliplatin via targeting carbonic anhydrase XII [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound inhibits non-small cell lung cancer cell growth via the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Proliferation and Induces Apoptosis by Upregulation of miR-16 in Bladder Cancer Cell Line T24 - PMC [pmc.ncbi.nlm.nih.gov]
Puerarin: A Multifaceted Phytochemical for Alzheimer's Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-forming neurofibrillary tangles (NFTs), leading to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited symptomatic relief, highlighting the urgent need for novel disease-modifying interventions. Puerarin, a major isoflavone derived from the root of the medicinal plant Pueraria lobata, has emerged as a promising candidate due to its multifaceted neuroprotective properties. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound for AD, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Core Mechanisms of this compound in Alzheimer's Disease
This compound exerts its neuroprotective effects through a combination of mechanisms that target key pathological features of AD. These include the mitigation of Aβ and tau pathologies, attenuation of oxidative stress and neuroinflammation, and promotion of synaptic plasticity.
Attenuation of Amyloid-Beta Pathology
This compound has been shown to reduce the Aβ burden in the brain.[1][2][3] Studies in various AD models have demonstrated that this compound can decrease the levels of Aβ, although some studies in APP/PS1 transgenic mice did not find a significant alteration in Aβ burden.[4][5] The proposed mechanisms for Aβ reduction include the inhibition of β-secretase 1 (BACE1), an enzyme crucial for the amyloidogenic processing of the amyloid precursor protein (APP).
Inhibition of Tau Hyperphosphorylation
Hyperphosphorylation of the microtubule-associated protein tau is a critical step in the formation of NFTs and subsequent neuronal dysfunction. This compound has been shown to inhibit tau hyperphosphorylation at multiple sites, including Ser396, Ser199, and Thr231. This effect is primarily attributed to its ability to modulate the activity of key kinases, particularly glycogen synthase kinase-3β (GSK-3β).
Combatting Oxidative Stress
Oxidative stress is a major contributor to neuronal damage in AD. This compound exhibits potent antioxidant properties by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.
Modulation of Apoptosis
Neuronal apoptosis, or programmed cell death, is a significant factor in the progressive neuronal loss observed in AD. This compound has demonstrated anti-apoptotic effects by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bcl-2/Bax ratio) and inhibiting the activation of caspases, such as caspase-3.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies investigating the efficacy of this compound in various models of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Function in Animal Models of Alzheimer's Disease
| Animal Model | This compound Dosage | Treatment Duration | Cognitive Test | Key Findings | Reference |
| APP/PS1 Transgenic Mice | Not Specified | 3 months | Morris Water Maze | Significantly reduced escape latency. | |
| STZ-induced SAD Mice | 25, 50, 100 mg/kg/d | 28 days | Morris Water Maze | Attenuated learning and memory impairments; 50 mg/kg/d was most effective. | |
| Aβ-injected Rats | Not Specified | Not Specified | Morris Water Maze | Ameliorated cognitive impairment. | |
| APP/PS1 Transgenic Mice | Not Specified | 28 days | Morris Water Maze | Significantly improved spatial learning (p < 0.01). |
Table 2: Effects of this compound on Oxidative Stress Markers in Alzheimer's Disease Models
| Animal Model | This compound Dosage | Treatment Duration | Oxidative Stress Marker | Effect of this compound | Reference |
| STZ-induced SAD Mice | 25, 50, 100 mg/kg/d | 28 days | SOD, GSH-Px, MDA | Increased SOD and GSH-Px activity, decreased MDA levels. | |
| APP/PS1 Transgenic Mice | Not Specified | Not Specified | MDA, GSH | Significantly prevented the increase in MDA and the decrease in GSH. | |
| 6-OHDA-lesioned Rats | Not Specified | Not Specified | GSH-Px, SOD, MDA | Increased GSH-Px and SOD activities, reduced MDA content. | |
| Vascular Dementia Rats | 50, 100, 150 mg/kg/day | Not Specified | ROS, MDA, SOD | Dose-dependently decreased ROS and MDA, and increased SOD. |
Table 3: Effects of this compound on Amyloid-Beta and Tau Pathology
| Model | This compound Treatment | Biomarker | Outcome | Reference |
| SH-SY5Y cells | Not Specified | Aβ40/42 levels | Significantly reduced. | |
| APP/PS1 Transgenic Mice | Not Specified | Aβ levels | Decreased. | |
| Aβ₂₅₋₃₅-induced AD model | Not Specified | Aβ deposition | Decreased. | |
| SH-SY5Y cells | Not Specified | Tau phosphorylation (Ser396, Ser199, Thr231) | Inhibited. | |
| AD Animal Models | Not Specified | Tau phosphorylation (Thr231, Ser396, Ser195/198/199/202) | Reduced. |
Table 4: Effects of this compound on Apoptotic Markers
| Model | This compound Treatment | Biomarker | Outcome | Reference |
| Sporadic AD Cybrids | Not Specified | Bax/Bcl-2 ratio | Decreased. | |
| PC12 cells (Aβ₂₅₋₃₅-induced) | 1 µM | Bcl-2/Bax ratio | Increased. | |
| PC12 cells (Aβ₂₅₋₃₅-induced) | 1 µM | Caspase-3 activation | Reduced. |
Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through the modulation of several key intracellular signaling pathways that are dysregulated in Alzheimer's disease.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and apoptosis. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and Bad, and promotes the expression of anti-apoptotic proteins like Bcl-2.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a role in neuronal development and survival. In AD, this pathway is often impaired. This compound has been found to activate the Wnt/β-catenin pathway. This activation leads to the inhibition of GSK-3β, a key negative regulator of the pathway. The inhibition of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate in the nucleus and regulate gene expression related to cell survival. This mechanism also contributes to the reduction of tau hyperphosphorylation, as GSK-3β is a major tau kinase.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound alleviates cognitive impairment and tau hyperphosphorylation in APP/PS1 transgenic mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound alleviates cognitive impairment and oxidative stress in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Pathway of Puerarin Biosynthesis: A Technical Guide for Researchers
An in-depth exploration of the enzymatic reactions, regulatory mechanisms, and experimental methodologies underlying the synthesis of a pharmacologically significant isoflavone.
Puerarin, a C-glucosyl isoflavone primarily found in the root of the kudzu plant (Pueraria montana var. lobata), has garnered significant attention in the scientific and medical communities for its wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the core biochemical pathways, presents quantitative data, details key experimental protocols, and visualizes the intricate processes involved.
The Biosynthetic Blueprint of this compound
The formation of this compound is a multi-step process that originates from the general phenylpropanoid pathway and diverges into the specialized isoflavonoid branch. The biosynthesis can be broadly divided into three key stages: the shikimate and phenylpropanoid pathways, the formation of the isoflavone core, and the final, and still debated, C-glycosylation step.
The journey begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[2] This precursor then enters the phenylpropanoid pathway, where a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) convert it to 4-coumaroyl-CoA.[2][3]
The isoflavonoid pathway proper commences with the action of chalcone synthase (CHS) and chalcone reductase (CHR), which together condense 4-coumaroyl-CoA with three molecules of malonyl-CoA to form isoliquiritigenin, a chalcone.[3] Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of isoliquiritigenin to liquiritigenin, a flavanone.
A pivotal and committing step in isoflavonoid biosynthesis is the 2,3-aryl migration and hydroxylation of liquiritigenin, catalyzed by the cytochrome P450 enzyme, isoflavone synthase (IFS), to produce 2,7,4'-trihydroxyisoflavanone. Subsequently, 2-hydroxyisoflavanone dehydratase (HID) removes a water molecule to yield the central isoflavone intermediate, daidzein.
The final and most debated step in this compound biosynthesis is the attachment of a glucose moiety to the C-8 position of the isoflavone skeleton. Two primary hypotheses are currently under investigation:
-
Pathway 1: Direct C-glycosylation of Daidzein: This pathway posits that a C-glucosyltransferase (C-GT) directly attaches a glucose molecule from UDP-glucose to the C-8 position of daidzein to form this compound.
-
Pathway 2: C-glycosylation at an Earlier Stage: This alternative route suggests that the C-glycosylation event occurs on an earlier intermediate, such as the chalcone isoliquiritigenin or the flavanone liquiritigenin, followed by subsequent enzymatic reactions to form this compound.
Recent studies utilizing precursor labeling and gene silencing have provided evidence supporting both pathways, suggesting that multiple routes to this compound may exist in Pueraria species.
// Nodes for compounds L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Coumaroyl_CoA [label="4-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Isoliquiritigenin [label="Isoliquiritigenin\n(Chalcone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Liquiritigenin [label="Liquiritigenin\n(Flavanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trihydroxyisoflavanone [label="2,7,4'-Trihydroxyisoflavanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Daidzein [label="Daidzein", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; C_Glycosyl_Chalcone [label="C-Glycosyl Isoliquiritigenin", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for enzymes PAL_C4H_4CL [label="PAL, C4H, 4CL", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CHS_CHR [label="CHS, CHR", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CHI [label="CHI", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; IFS [label="IFS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; HID [label="HID", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CGT_daidzein [label="8-C-GT", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CGT_chalcone [label="8-C-GT", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges representing the pathway L_Phe -> PAL_C4H_4CL [arrowhead=none]; PAL_C4H_4CL -> Coumaroyl_CoA; Coumaroyl_CoA -> CHS_CHR [arrowhead=none]; CHS_CHR -> Isoliquiritigenin; Isoliquiritigenin -> CHI [arrowhead=none]; CHI -> Liquiritigenin; Liquiritigenin -> IFS [arrowhead=none]; IFS -> Trihydroxyisoflavanone; Trihydroxyisoflavanone -> HID [arrowhead=none]; HID -> Daidzein; Daidzein -> CGT_daidzein [arrowhead=none]; CGT_daidzein -> this compound [label="Pathway 1"];
// Alternative pathway Isoliquiritigenin -> CGT_chalcone [arrowhead=none, style=dashed]; CGT_chalcone -> C_Glycosyl_Chalcone [style=dashed]; C_Glycosyl_Chalcone -> this compound [label="Pathway 2 (Hypothetical)\nMultiple Steps", style=dashed];
// Styling {rank=same; L_Phe} {rank=same; this compound} }
Caption: Workflow for UPLC-MS/MS analysis of this compound and its precursors.
Gene Expression Analysis by qRT-PCR
This protocol details the quantification of transcript levels for this compound biosynthetic genes.
Materials:
-
Pueraria tissue
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., actin or GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Grind frozen tissue to a fine powder in liquid nitrogen.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and diluted cDNA.
-
Perform the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of a reference gene.
-
Heterologous Expression and Enzyme Assay of a Candidate C-Glycosyltransferase
This protocol describes the functional characterization of a candidate C-GT involved in this compound biosynthesis.
Materials:
-
Candidate C-GT gene cloned into an expression vector (e.g., pET-28a)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates: Daidzein and UDP-glucose
-
HPLC system for product analysis
Procedure:
-
Protein Expression and Purification:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.
-
Clarify the lysate by centrifugation and purify the His-tagged protein using a Ni-NTA column according to the manufacturer's protocol.
-
-
Enzyme Assay:
-
Set up the reaction mixture containing 100 µM daidzein, 2 mM UDP-glucose, and the purified enzyme in the reaction buffer.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the reaction products by HPLC, comparing the retention time and UV spectrum with an authentic this compound standard.
-
dot
References
- 1. Integrated Metabolomic and Transcriptomic Analysis of this compound Biosynthesis in Pueraria montana var. thomsonii at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Isoflavones in Radix puerariae from Different Origins by Ultra-High Performance Liquid Chromatography Based on Optimal Pretreatment Method | MDPI [mdpi.com]
- 3. Evaluation of pathways to the C‐glycosyl isoflavone this compound in roots of kudzu ( Pueraria montana lobata) - PMC [pmc.ncbi.nlm.nih.gov]
Puerarin's Impact on Endothelial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Puerarin, a major isoflavone glycoside derived from the root of Pueraria lobata, has demonstrated significant therapeutic potential in the context of cardiovascular diseases, primarily through its beneficial effects on endothelial function. This technical guide synthesizes the current understanding of this compound's mechanisms of action on the endothelium, focusing on its role in modulating nitric oxide bioavailability, inflammation, and oxidative stress. This document provides a comprehensive overview of the key signaling pathways involved, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research and development in this area.
Core Mechanisms of this compound in Endothelial Protection
This compound exerts its protective effects on the endothelium through a multi-pronged approach, primarily by:
-
Enhancing Nitric Oxide (NO) Bioavailability: this compound stimulates the production of nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health, primarily through the activation of endothelial nitric oxide synthase (eNOS).[1][2][3] This is achieved via the phosphorylation of eNOS at its activating site, Ser1177.[1][2]
-
Attenuating Endothelial Inflammation: this compound has been shown to suppress inflammatory responses in endothelial cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are crucial for the recruitment of leukocytes to the vessel wall.
-
Combating Oxidative Stress: this compound mitigates oxidative stress in the endothelium, a key contributor to endothelial dysfunction. It achieves this by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Key Signaling Pathways Modulated by this compound
This compound's effects on endothelial function are mediated by its influence on several critical intracellular signaling pathways.
PI3K/Akt/eNOS Signaling Pathway
This compound activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is a key upstream regulator of eNOS. Activated Akt then phosphorylates eNOS at Ser1177, leading to increased NO production. This pathway is often initiated through this compound's interaction with estrogen receptors.
Caption: this compound-mediated activation of the PI3K/Akt/eNOS signaling pathway.
NF-κB Signaling Pathway
In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.
References
- 1. This compound activates endothelial nitric oxide synthase through estrogen receptor-dependent PI3-kinase and calcium-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of isoflavone this compound against cardiovascular diseases: What we know and where we go - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on chronic inflammation: Focus on the heart, brain, and arteries - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Puerarin in Attenuating Insulin Resistance: A Technical Guide
Abstract: Puerarin, a major isoflavonoid derived from the root of Pueraria lobata, has demonstrated significant potential in the management of metabolic disorders, particularly insulin resistance. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound improves insulin sensitivity. It details the compound's effects on critical signaling pathways, including the PI3K/Akt, AMPK, and inflammatory (JNK, NF-κB) pathways. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for replicating pivotal research, and uses visualizations to elucidate complex biological processes for researchers, scientists, and drug development professionals.
Molecular Mechanisms of this compound in Attenuating Insulin Resistance
This compound mitigates insulin resistance through a multi-pronged approach, targeting key nodes in cellular metabolism and inflammation. Its primary mechanisms involve enhancing insulin signaling, activating cellular energy sensors, and suppressing inflammatory pathways that are known to impair insulin action.
Enhancement of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to insulin's metabolic effects, including glucose uptake and glycogen synthesis. In states of insulin resistance, this pathway is significantly impaired. This compound has been shown to restore and enhance signaling through this cascade.[1]
Upon insulin binding to its receptor (IR), the insulin receptor substrate (IRS-1) is phosphorylated on tyrosine residues, which in turn recruits and activates Phosphoinositide 3-kinase (PI3K). This compound enhances the tyrosine phosphorylation of IRS-1 while attenuating inhibitory serine phosphorylation, a common feature of insulin resistance.[2] Activated PI3K leads to the phosphorylation and activation of Akt (Protein Kinase B). Akt then phosphorylates downstream targets to mediate insulin's effects:
-
GLUT4 Translocation: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which relieves its inhibitory effect on Glucose Transporter Type 4 (GLUT4) vesicles. This promotes the translocation of GLUT4 to the plasma membrane, increasing glucose uptake into skeletal muscle and adipose tissue.[3][4] this compound treatment has been shown to increase GLUT4 content at the plasma membrane.[5]
-
Inhibition of Gluconeogenesis: Akt phosphorylates and inactivates Forkhead box protein O1 (FOXO1), a transcription factor that promotes the expression of key gluconeogenic enzymes, Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK), in the liver. By promoting Akt activation, this compound helps suppress hepatic glucose production.
Activation of the AMPK Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to produce ATP while switching off anabolic pathways that consume ATP. This compound has been identified as an activator of AMPK, which contributes to its insulin-sensitizing effects.
Activation of AMPK by this compound leads to:
-
Inhibition of Lipogenesis: AMPK phosphorylates and inactivates Acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This reduces the accumulation of lipids in tissues like the liver and muscle, which can contribute to insulin resistance.
-
Suppression of Gluconeogenesis: Similar to Akt, AMPK can also suppress the expression of gluconeogenic enzymes.
-
Improved Glucose and Lipid Homeostasis: Overall, AMPK activation helps restore cellular energy balance, which is often dysregulated in insulin-resistant states.
Anti-Inflammatory and Anti-ER Stress Effects
Chronic low-grade inflammation and endoplasmic reticulum (ER) stress are key contributors to the development of insulin resistance. Pro-inflammatory cytokines like TNF-α and IL-6 can activate stress kinases such as JNK and IKKβ, which in turn phosphorylate IRS-1 on serine residues, thereby inhibiting insulin signaling.
This compound exerts potent anti-inflammatory effects by:
-
Inhibiting the JNK and IKKβ/NF-κB Pathways: this compound administration has been shown to suppress the activation of JNK and IKKβ. This prevents the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines, leading to reduced production of TNF-α and IL-6.
-
Reducing ER Stress: this compound can suppress ER stress by down-regulating key markers like ATF6, ATF4, and CHOP. By alleviating ER stress, this compound helps preserve cellular function and improve insulin sensitivity.
Quantitative Efficacy of this compound
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in preclinical studies.
Table 1: Effects of this compound on Systemic Metabolic Parameters
| Parameter | Experimental Model | This compound Treatment | Result | Reference |
| Weight Gain | High-Fat Diet (HFD) Mice | 50 mg/kg for 14 weeks | 17% reduction vs. HFD group | |
| Glucose Tolerance | HFD Mice | 50 mg/kg for 14 weeks | 6.2% improvement vs. HFD group | |
| Insulin Resistance (HOMA-IR) | HFD Mice | 50 mg/kg for 14 weeks | 11% decrease vs. HFD group | |
| Fasting Blood Glucose | T2DM Mice | 100 & 200 mg/kg for 8 weeks | Significant decrease vs. model group | |
| Fasting Insulin | T2DM Mice | 50, 100, 200 mg/kg for 8 weeks | Significant decrease vs. model group | |
| Plasma Membrane GLUT4 | Insulin-Resistant Rats | 100 mg/kg for 4 weeks | 1.18-fold increase vs. IR group |
Table 2: Effects of this compound on Hepatic Parameters in T2DM Mice
| Parameter | This compound Treatment (8 weeks) | Result vs. Model Group | Reference |
| Triglycerides (TG) | 100 & 200 mg/kg | Significant decrease | |
| Total Cholesterol (TC) | 100 & 200 mg/kg | Significant decrease | |
| Free Fatty Acids (FFA) | 100 & 200 mg/kg | Significant decrease | |
| p-AMPK Protein | 50, 100, 200 mg/kg | Dose-dependent increase | |
| p-ACC Protein | 50, 100, 200 mg/kg | Dose-dependent increase |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on insulin resistance.
In Vivo Model: High-Fat Diet (HFD)-Induced Insulin Resistance in Mice
This protocol describes the induction of obesity and insulin resistance in C57BL/6J mice, a commonly used model.
Methodology:
-
Animal Model: Male C57BL/6J mice, 6 weeks of age.
-
Acclimation: Acclimate mice for 1 week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to water and standard chow.
-
Dietary Intervention:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: Feed a high-fat diet (e.g., 45% or 60% kcal from fat) ad libitum.
-
-
This compound Administration: After 4-8 weeks of HFD feeding to establish the insulin-resistant phenotype, divide the HFD mice into:
-
HFD Vehicle Group: Continue HFD and administer vehicle (e.g., 0.5% carboxymethylcellulose sodium) daily by oral gavage.
-
HFD this compound Group(s): Continue HFD and administer this compound (e.g., 50-200 mg/kg body weight) daily by oral gavage.
-
-
Duration: Continue the treatment for 8-14 weeks.
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Testing: Perform Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) during the final weeks of the study.
-
Sample Collection: At the end of the study, collect blood and tissues (liver, adipose, skeletal muscle) for biochemical and molecular analysis.
In Vitro Model: Palmitate-Induced Insulin Resistance in HepG2 Cells
This protocol details the induction of insulin resistance in human hepatoma (HepG2) cells using palmitic acid (PA), a saturated fatty acid.
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Palmitic Acid Preparation: Prepare a 100 mM stock solution of PA in 0.1 M NaOH at 70°C. Prepare a 10% fatty acid-free BSA solution in serum-free DMEM. Add the PA stock to the BSA solution to achieve a final concentration of 5 mM PA with a molar ratio of PA:BSA of ~5:1. This solution is the PA-BSA complex.
-
Induction of Insulin Resistance:
-
Seed HepG2 cells in 6-well plates until they reach 70-80% confluency.
-
Starve cells in serum-free DMEM for 12 hours.
-
Treat cells with the PA-BSA complex at a final concentration of 0.5-0.75 mM for 16-24 hours to induce insulin resistance. Control cells are treated with BSA vehicle alone.
-
-
This compound Treatment: Co-incubate or pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) during the PA treatment.
-
Insulin Stimulation and Analysis:
-
After treatment, wash the cells and stimulate with 100 nM insulin for 15-30 minutes.
-
Lyse the cells and collect protein for Western blot analysis to measure the phosphorylation status of Akt, IRS-1, etc.
-
Alternatively, perform a glucose uptake assay using 2-NBDG.
-
Assessment of Insulin Sensitivity: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load from the circulation.
Methodology:
-
Fasting: Fast mice overnight (12-16 hours) with free access to water.
-
Baseline Measurement: Weigh the mouse and measure baseline blood glucose (t=0) from a tail tip blood sample using a glucometer.
-
Glucose Administration: Administer a 20% glucose solution (sterile) via oral gavage at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Collect blood from the tail tip and measure glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Data Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Improved glucose tolerance is indicated by a lower peak glucose level and a smaller AUC.
Molecular Analysis: Western Blotting for Protein Phosphorylation
This method is used to quantify changes in the activation state of signaling proteins.
Methodology:
-
Protein Extraction: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting both the phosphorylated form (e.g., p-Akt Ser473) and the total form of the protein of interest (e.g., total Akt).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensity using software like ImageJ. Express the results as a ratio of the phosphorylated protein to the total protein to determine the relative activation state.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound attenuates endothelial insulin resistance through inhibition of inflammatory response in an IKKβ/IRS-1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of this compound Against Diabetes and its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of this compound on plasma membrane GLUT4 content in skeletal muscle from insulin-resistant Sprague-Dawley rats under insulin stimulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Puerarin from Kudzu Root: Application Notes and Protocols for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction and purification of puerarin, a major bioactive isoflavone glycoside from the root of the Kudzu plant (Pueraria lobata). This compound has garnered significant interest in the pharmaceutical industry due to its wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to this compound and its Significance
This compound (C₂₁H₂₀O₉) is the 8-C-glucoside of daidzein and is the most abundant secondary metabolite in Kudzu root.[1] Its therapeutic potential is attributed to its ability to modulate various signaling pathways, offering protective effects against a spectrum of diseases.[2][3][4] Understanding efficient and scalable methods for its extraction and purification is paramount for advancing research and enabling its clinical application.
Extraction Methodologies
Several techniques have been developed for the extraction of this compound from Kudzu root, each with its own advantages and disadvantages in terms of efficiency, cost, and environmental impact.[5] The choice of method often depends on the desired scale of production and the end-use of the purified compound.
Conventional Solvent Extraction
Solvent extraction remains a widely used method due to its simplicity and cost-effectiveness. Ethanol is a commonly preferred solvent due to its high extraction efficiency and low toxicity.
Protocol: Ethanol Reflux Extraction
-
Preparation of Plant Material: Dry the Kudzu root and grind it into a fine powder (e.g., passing through a 10-mesh sieve).
-
Extraction:
-
Place a known quantity of the powdered Kudzu root into a round-bottom flask.
-
Add 90% ethanol at a solid-liquid ratio of 1:6 (g/mL).
-
Heat the mixture to 90°C and reflux for 2 hours.
-
For enhanced yield, the extraction can be repeated with a fresh solvent. A two-step extraction, the first for 2 hours and the second for 1.5 hours with 70% ethanol at a 1:9 ratio, has also been reported.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Combine the filtrates if multiple extractions were performed.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude this compound extract.
-
Advanced Extraction Techniques
To improve extraction efficiency and reduce solvent consumption and extraction time, several advanced techniques have been developed.
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds. This method generally offers higher efficiency compared to traditional solvent extraction.
Protocol: Ultrasound-Assisted Extraction
-
Preparation of Plant Material: Prepare powdered Kudzu root as described in the solvent extraction protocol.
-
Extraction:
-
Suspend the powdered root in 71.35% ethanol at a solvent-to-material ratio of 21.72:1 (mL/g).
-
Place the suspension in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic treatment for approximately 49 minutes. Optimal conditions may vary depending on the equipment; for instance, another study reported a maximal yield at an ultrasound temperature of 57.82°C and a time of 39.79 minutes.
-
-
Post-Extraction Processing: Filter and concentrate the extract as described for solvent extraction.
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Protocol: Microwave-Assisted Extraction
-
Preparation of Plant Material: Prepare powdered Kudzu root.
-
Extraction:
-
Mix the powdered root with 52.36% ethanol at a solvent-to-material ratio of 25:1 (mL/g).
-
Place the mixture in a microwave extraction system.
-
Apply microwave irradiation for 60 seconds at a power of approximately 185 W. Another protocol suggests soaking the sample in 70% methanol (1:15, w/v) for 30 minutes before microwave irradiation at 600 W for 11 minutes.
-
-
Post-Extraction Processing: Filter and concentrate the extract as detailed previously.
Supercritical Fluid Extraction (SFE)
SFE, particularly with carbon dioxide (CO₂), is a green technology that offers high selectivity and yields high-purity extracts.
Protocol: Supercritical CO₂ Extraction
-
Preparation of Plant Material: Use powdered Kudzu root.
-
Extraction:
-
Load the powdered root (e.g., 40 g) into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction parameters. Optimal conditions have been reported to be a pressure of 20 MPa, a temperature of 50°C, and an extraction time of 90 minutes.
-
Use a co-solvent, such as ethanol (e.g., 150 mL), to enhance the extraction efficiency of the polar this compound molecule.
-
-
Collection: The this compound-rich extract is collected in a separator after the supercritical fluid is depressurized.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g) | Reference(s) |
| Ethanol Hot Reflux | 90% Ethanol | 90 | 2 h | 37.51 ± 0.64 | |
| Ultrasound-Assisted | 71.35% Ethanol | Ambient | 49.08 min | 41 ± 0.63 | |
| Microwave-Assisted | 52.36% Ethanol | N/A | 60 s | 11.97 | |
| Supercritical CO₂ | CO₂ with Ethanol | 50 | 90 min | 3.1 ± 0.2 |
Purification Methodologies
The crude extract obtained from any of the above methods contains impurities that need to be removed to obtain high-purity this compound.
Macroporous Resin Chromatography
Macroporous resin chromatography is a widely used and effective method for the large-scale purification of this compound. The selection of the appropriate resin is crucial for achieving high purity and recovery.
Protocol: Macroporous Resin Purification
-
Resin Selection and Pre-treatment: Several resins have been evaluated, with H103 and XDA-5 showing good performance. Before use, pre-treat the resin by washing it with ethanol and then with deionized water until neutral.
-
Loading: Dissolve the crude this compound extract in an appropriate solvent (e.g., water or 10% ethanol) and load it onto the packed resin column at a controlled flow rate (e.g., 2 BV/h).
-
Washing: Wash the column with deionized water to remove water-soluble impurities like sugars and salts.
-
Elution: Elute the adsorbed this compound using an ethanol-water solution. A common eluent is 75% ethanol. Collect the eluate in fractions.
-
Concentration and Drying: Combine the this compound-rich fractions, concentrate them under reduced pressure, and dry to obtain purified this compound. A purity of over 90% can be achieved with a recovery rate of around 97.4%.
Table 2: Performance of Different Macroporous Resins for this compound Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Rate (%) | Eluent | Purity Achieved (%) | Reference(s) |
| H103 | 165.03 (in water) | 97.4 | 75% Ethanol | 41.78 (in product), 90 (after hydrolysis) | |
| XDA-5 | Not specified | Not specified | Alcohol | 52.09 | |
| S-8 | Not specified | Not specified | 20% Ethanol | 72 | |
| AB-8 | Not specified | Not specified | 20% Ethanol | 72 |
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly suitable for the preparative separation of natural products.
Protocol: HSCCC Purification
-
Solvent System Selection: The choice of the two-phase solvent system is critical for successful separation. A commonly used system is ethyl acetate-n-butanol-water (2:1:3, v/v/v). Another system reported for separating multiple isoflavones including this compound is hexane-ethyl acetate-n-butanol-ethanol-water (0.5:2:1:0.5:3.5, v/v/v/v/v).
-
HSCCC Operation:
-
Prepare and equilibrate the two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Inject the crude extract solution.
-
Pump the mobile phase at a specific flow rate to perform the separation.
-
-
Fraction Collection and Analysis: Collect the fractions and analyze them using a suitable method like HPLC to identify the this compound-containing fractions.
-
Post-Purification: Combine the pure fractions and remove the solvent to obtain high-purity this compound (e.g., 98.77%).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for this compound extraction and purification is depicted below.
This compound's Role in Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways. Its cardiovascular and neuroprotective actions are often attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.
This compound has been shown to protect against cardiovascular diseases by influencing pathways such as PI3K/Akt, NF-κB, and MAPK.
The neuroprotective effects of this compound are also mediated through the regulation of pathways like PI3K/Akt, which are crucial for cell survival and inhibition of apoptosis in neuronal cells.
Conclusion
The methodologies outlined in this document provide a solid foundation for the efficient extraction and purification of this compound from Kudzu root. The selection of the most appropriate method will depend on the specific research or production goals. The provided protocols and comparative data tables are intended to aid in this decision-making process. Furthermore, an understanding of the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. The diagrams presented offer a visual summary of these complex interactions. As research progresses, further optimization of these methods and a deeper understanding of this compound's pharmacology will continue to be of great importance to the scientific and drug development communities.
References
- 1. Pharmacological Activity, Pharmacokinetics, and Clinical Research Progress of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 3. Protective effects and mechanism of this compound targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of Puerarin in Mice: Application Notes for Researchers
Introduction
Puerarin, a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata), has garnered significant interest in biomedical research due to its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. This document provides a comprehensive protocol for the in vivo administration of this compound to mice, intended for researchers, scientists, and drug development professionals. The following sections detail experimental methodologies, summarize quantitative data from relevant studies, and illustrate key signaling pathways and workflows.
Materials and Reagents
-
This compound (Sigma-Aldrich, Cat. No. 82425 or equivalent)
-
Vehicle (e.g., normal saline, 1% Carboxymethyl cellulose sodium, 2% DMSO in saline, physiological saline solution with 4% Tween 80)
-
Sterile water for injection
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL, 3 mL)
-
Animal balance
-
Standard laboratory animal caging and husbandry supplies
Experimental Protocols
Preparation of this compound Solution
The solubility of this compound can be a limiting factor. The choice of vehicle is critical for ensuring consistent and accurate dosing.
Protocol for Oral Administration (Gavage):
-
Vehicle Selection: Based on experimental needs and this compound concentration, select an appropriate vehicle. For instance, a micelle-based formulation using physiological saline with 4% Tween 80 can improve solubility for direct oral administration.[1] For other studies, this compound has been dissolved in 2% DMSO and then diluted with saline.[2]
-
Calculation of Concentration: Determine the required concentration of the this compound solution based on the desired dosage (mg/kg) and the average weight of the mice. The administration volume should be kept consistent, typically within 5-10 mL/kg body weight.
-
Dissolution:
-
Weigh the required amount of this compound powder using an analytical balance.
-
If using a co-solvent like DMSO, first dissolve the this compound in the small volume of DMSO.
-
Gradually add the primary vehicle (e.g., saline) to the dissolved this compound while vortexing or sonicating to ensure complete dissolution and a homogenous suspension.
-
Prepare the solution fresh daily to ensure stability.
-
Animal Handling and Dosing Procedure
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with relevant guidelines.
Oral Gavage Administration:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Fasting (Optional): Depending on the experimental design, a brief fasting period (e.g., 4-6 hours) may be implemented before oral administration to enhance absorption.[2]
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.
-
Gavage Needle Insertion: Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). Gently insert the lubricated, ball-tipped gavage needle into the esophagus.
-
Substance Administration: Slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or labored breathing. Return the mouse to its home cage and monitor its recovery.
Other Routes of Administration:
While oral gavage is common, other routes like intraperitoneal and intravenous injections can be used. The choice of administration route will significantly impact the pharmacokinetic profile of this compound.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo effects of this compound in mice.
Table 1: this compound Dosage and Administration Regimens in Mice
| Mouse Model | This compound Dosage | Administration Route | Frequency | Duration | Reference |
| High-Fat Diet-Induced Obesity | 50 mg/kg | Oral | Daily | 14 weeks | |
| Ovariectomized (OVX) | 2, 4, and 8 mg/day | Oral (in diet) | Daily | 4 weeks | |
| Unilateral Ureteral Obstruction (UUO) | 50 and 100 mg/kg | Not specified | Not specified | Not specified | |
| Graves' Disease Model | 400 and 1,200 mg/kg/day | Intragastric | Daily | Not specified | |
| Ovarian Cancer Model | 40 mg/kg/day | Intraperitoneal | Daily | 9 weeks |
Table 2: Effects of this compound on Metabolic and Inflammatory Parameters
| Mouse Model | This compound Dosage | Parameter Measured | Result | Reference |
| High-Fat Diet-Induced Obesity | 50 mg/kg | Weight Gain | 17% reduction compared to HFD group | |
| High-Fat Diet-Induced Obesity | 50 mg/kg | Glucose Tolerance | 6.2% improvement | |
| High-Fat Diet-Induced Obesity | 50 mg/kg | Insulin Resistance | 11% decrease | |
| Graves' Disease Model | 400 mg/kg | Serum FT4, TT4, TRAB levels | Significant reduction compared to untreated GD mice | |
| Graves' Disease Model | 400 mg/kg | Serum Malondialdehyde (MDA) | Significant decrease | |
| Ovariectomized (OVX) | 2, 4, and 8 mg/day | Femoral Bone Mineral Density | Significantly reversed OVX-induced reduction |
Signaling Pathways and Experimental Workflow
This compound-Modulated Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways. The diagram below illustrates some of the prominent pathways identified in in vivo mouse studies.
Caption: this compound's multifaceted effects are mediated through key signaling pathways.
Experimental Workflow for this compound Administration in Mice
The following diagram outlines a typical experimental workflow for an in vivo study involving this compound administration in mice.
Caption: A generalized workflow for in vivo this compound studies in mice.
Conclusion
This document provides a foundational protocol for the in vivo administration of this compound in mice. Researchers should adapt these guidelines to their specific experimental design, considering the mouse model, research question, and desired outcomes. Careful attention to dosage, vehicle selection, and administration technique is paramount for obtaining reliable and reproducible results. The provided data and pathway diagrams offer a valuable starting point for understanding the biological effects of this compound and for designing future studies.
References
- 1. Preclinical Evaluation of this compound as a Modulator of Metabolic and Inflammatory Parameters in a High-Fat-Diet-Fed Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo analysis of this compound from Pueraria tuberosa as a promising galactagogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacokinetics of this compound via Different Drug Administration Routes Based on Middle Cerebral Artery Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Puerarin in In Vitro Cell Culture Studies
Introduction
Puerarin is a prominent isoflavone glycoside derived from the root of the kudzu plant (Pueraria lobata).[1][2] Widely utilized in traditional Chinese medicine, it has garnered significant attention in contemporary biomedical research due to its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and anti-cancer properties.[3][4][5] Its low toxicity and multifaceted mechanisms of action make it a compound of interest for in vitro studies across various disciplines. These application notes provide a comprehensive overview of this compound's use in cell culture, summarizing its effects on different cell lines and detailing protocols for key experimental assays.
Application Notes: Exploring the In Vitro Efficacy of this compound
This compound's effects have been documented across a wide array of cell types, where it modulates numerous signaling pathways to influence cell fate.
Osteogenesis and Bone Health
This compound has demonstrated significant potential in promoting bone formation by stimulating the proliferation and differentiation of osteoblasts. In vitro studies commonly utilize pre-osteoblastic cell lines like MC3T3-E1 to investigate these effects.
-
Observed Effects:
-
Increases the viability and proliferation of MC3T3-E1 cells.
-
Enhances alkaline phosphatase (ALP) activity, a key marker of early osteoblastic differentiation.
-
Promotes the secretion of Type I collagen and osteocalcin.
-
Increases the formation of mineralized nodules in later stages of differentiation.
-
Modulates the expression of bone turnover markers by increasing the OPG/RANKL ratio.
-
Protects human osteoblasts from apoptosis, an effect mediated by the ERK signaling pathway.
-
Table 1: Effects of this compound on Osteoblast-like Cells
| Cell Line | This compound Concentration | Incubation Time | Key Observed Effect | Reference |
|---|---|---|---|---|
| MC3T3-E1 | 1 µM | 72 hours | Peak increase in cell viability | |
| MC3T3-E1 | 0.1, 1, 10 µM | 72 hours | Significantly higher cell viability compared to control | |
| MC3T3-E1 | 10–40 µM | Not specified | Stimulated cell differentiation (increased ALP, collagen, osteocalcin) | |
| MC3T3-E1 | 0.1, 1, 10, 20 µM | 48 hours | Promoted cell proliferation | |
| MC3T3-E1 | 1 µM | 6 days | Increased ALP activity and osteocalcin secretion | |
| Human Osteoblasts | 10⁻⁸ M | Not specified | Protected against serum-free-induced apoptosis |
| Umbilical Cord MSCs | Not specified | 7-14 days | Promoted differentiation into osteoblasts (increased ALP, calcium nodules) | |
This compound-Mediated Osteogenesis Signaling this compound stimulates osteogenesis primarily through the upregulation of osteoprotegerin (OPG) and downregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which inhibits osteoclast activity. It also influences other pathways, such as ERK, to prevent osteoblast apoptosis.
Caption: this compound signaling in osteoblast differentiation.
Anti-Cancer Applications
This compound exhibits cytotoxic effects against various cancer cell lines by inhibiting proliferation, inducing cell cycle arrest, and promoting apoptosis.
-
Observed Effects:
-
Inhibits cell viability and proliferation in human glioblastoma (U251, U87), lung cancer (A549), and colon cancer (Caco-2) cells in a dose- and time-dependent manner.
-
Induces G2/M phase cell cycle arrest in glioblastoma cells.
-
Promotes apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and increasing cleaved caspase-3 levels.
-
Suppresses the PI3K/AKT signaling pathway in colon cancer cells, which is crucial for its anti-proliferative and anti-migration effects.
-
Table 2: Anti-Cancer Effects of this compound
| Cell Line | This compound Concentration | Incubation Time | Key Observed Effect | Reference |
|---|---|---|---|---|
| U251 (Glioblastoma) | 197.1 µM (IC50) | 48 hours | Reduced cell viability | |
| U87 (Glioblastoma) | 190.7 µM (IC50) | 48 hours | Reduced cell viability | |
| A549 (Lung Cancer) | 10, 20, 40 µM | 32 hours | Anti-proliferative effect; induced apoptosis | |
| Caco-2 (Colon Cancer) | 22.21 µM (IC50) | 72 hours | Decreased cell viability | |
| Caco-2 (Colon Cancer) | 5, 10, 20 µM | 48 hours | Inhibited migration and invasion; induced apoptosis |
| T24 (Bladder Cancer) | 50, 100 µg/mL | Not specified | Significantly reduced cell viability | |
This compound-Induced Anti-Cancer Signaling (PI3K/AKT) In colon cancer, this compound inhibits the phosphorylation of PI3K and AKT, leading to downstream effects that suppress proliferation and epithelial-mesenchymal transition (EMT) while promoting apoptosis.
References
- 1. This compound attenuates renal fibrosis by reducing oxidative stress induced-epithelial cell apoptosis via MAPK signal pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 4. Molecular Mechanisms of Anticancer Activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates cognitive dysfunction and oxidative stress in vascular dementia rats induced by chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Puerarin Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puerarin, a major isoflavonoid glycoside extracted from the root of the kudzu plant (Pueraria lobata), is investigated for its wide range of pharmacological activities, including neuroprotective, cardioprotective, antioxidant, and anti-inflammatory effects.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the solubilization and storage of this compound, along with its key physicochemical properties and common working concentrations.
Physicochemical Properties of this compound
This compound is a white to light-yellow crystalline solid.[3] Understanding its fundamental properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₉ | [1][4] |
| Molecular Weight | 416.4 g/mol | |
| Appearance | White to light-yellow crystalline powder | |
| Storage (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years (when stored at -20°C) |
Solubility of this compound
This compound exhibits poor solubility in water and is classified as a Biopharmaceutics Classification System (BCS) class IV drug, indicating low solubility and low permeability. Therefore, organic solvents are typically required to prepare stock solutions for experimental use.
| Solvent | Solubility (Approximate) | Notes | Reference |
| DMSO | 12.5 mg/mL | A common solvent for preparing high-concentration stock solutions for in vitro studies. | |
| Dimethylformamide (DMF) | 16 mg/mL | An alternative organic solvent for high-concentration stocks. | |
| Ethanol | 5 mg/mL | Soluble, but at a lower concentration compared to DMSO and DMF. | |
| Methanol | Freely Soluble | This compound is readily soluble in methanol. | |
| Water | ~2.46 mg/mL (at 25°C) | This compound is poorly or slightly soluble in water. | |
| PBS (pH 7.2) | 0.25 mg/mL | Very low solubility. Aqueous solutions are not recommended for storage for more than one day. | |
| Chloroform, Ether | Insoluble | Not suitable solvents for this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid, purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.001 L x 0.01 mol/L x 416.4 g/mol = 4.164 mg
-
-
-
Weighing:
-
Carefully weigh 4.164 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the tube containing the this compound.
-
Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for long-term experiments to prevent contamination.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage.
-
Note on Final Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects at low concentrations. Typically, the final DMSO concentration should be kept below 0.1-0.5%.
Protocol 2: Preparation of this compound Solution for In Vivo Animal Studies
This protocol provides a general guideline for preparing a this compound dosing solution for oral administration in rodents.
Materials:
-
This compound (crystalline solid)
-
Vehicle solution (e.g., 0.5% Carboxymethylcellulose (CMC) in saline, or a small amount of DMSO followed by dilution in saline)
-
Sterile tubes or vials
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the Dosing Concentration:
-
Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. For example, for a 10 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL.
-
-
Weighing:
-
Weigh the required amount of this compound.
-
-
Suspension/Dissolution:
-
Method A (Suspension): Add the this compound powder to the vehicle (e.g., 0.5% CMC in saline). Use a homogenizer or sonicator to create a uniform suspension. A magnetic stirrer can be used to maintain the suspension during dosing.
-
Method B (Solubilization Aid): For some applications, this compound can first be dissolved in a minimal amount of a suitable organic solvent like DMSO (e.g., 2% of the final volume), and then slowly diluted with saline or another aqueous vehicle while vortexing to prevent precipitation.
-
-
Administration:
-
Administer the prepared solution to the animals immediately after preparation. If using a suspension, ensure it is well-mixed before each administration.
-
Common Experimental Concentrations
The optimal concentration of this compound will vary depending on the specific experimental model and research question.
| Experiment Type | Typical Concentration Range | Reference |
| In Vitro | 10 - 200 µM | |
| In Vivo | 5 - 15 mg/kg body weight (oral administration in rats) |
This compound's Effect on Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, inflammation, and oxidative stress. One of the most frequently cited pathways is the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
Caption: this compound activates the PI3K/Akt pathway, promoting cell survival.
References
Application Notes and Protocols for the Analytical Identification of Puerarin Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques, experimental protocols, and underlying biological pathways involved in the identification and quantification of puerarin metabolites. This compound, a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata), exhibits a wide range of pharmacological activities. Understanding its metabolic fate is crucial for drug development and clinical application.
Introduction to this compound Metabolism
This compound undergoes extensive metabolism in the body, primarily through deglycosylation, reduction, and conjugation reactions. The major metabolic pathways include the conversion of this compound to its aglycone, daidzein, which is further metabolized to dihydrodaidzein and equol. Additionally, this compound and its metabolites can be conjugated with glucuronic acid and sulfate. The identification and quantification of these metabolites are essential for pharmacokinetic and pharmacodynamic studies. A total of 66 metabolites of this compound have been identified in rat urine and plasma, arising from various reactions including methylation, hydroxylation, dehydroxylation, hydrogenation, deglycosylation, glycosylation, sulfonation, and glucuronidation[1].
Analytical Techniques for Metabolite Identification
A variety of advanced analytical techniques are employed for the separation, identification, and quantification of this compound metabolites.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary separation techniques used to resolve complex mixtures of metabolites in biological samples. Reversed-phase chromatography with C18 columns is most commonly used.
-
Mass Spectrometry (MS): Coupled with HPLC or UPLC, mass spectrometry provides sensitive and specific detection of metabolites. Tandem mass spectrometry (MS/MS) is used for structural elucidation by analyzing the fragmentation patterns of the parent ions. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to unequivocally identify metabolites, especially when authentic standards are unavailable.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its key metabolites in biological samples from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma After Oral Administration [2]
| Formulation | Cmax (μg/mL) | Tmax (min) | AUC(0→t) (mg·h/L) |
| This compound Suspension | 0.16 ± 0.06 | 110 ± 15.49 | 0.80 ± 0.23 |
| This compound Solid Lipid Nanoparticles | 0.33 ± 0.05 | 40 ± 0 | 2.48 ± 0.30 |
Table 2: Time-Excretion Profile of this compound and its Metabolites in Rat Urine After Oral Administration [3]
| Time (h) | This compound (μmol) | Daidzein (μmol) | Dihydrodaidzein (μmol) | Equol (μmol) |
| 0-4 | 2.30 | Not Detected | Not Detected | Not Detected |
| 20 | - | Present | Present | Present |
| 27 | - | Max Concentration | Max Concentration | - |
| 43 | - | - | - | Max Concentration |
| 72 | Major Component | - | - | 0.34 |
Table 3: LC-MS/MS Method Parameters for Quantification of this compound and Daidzein in Rat Plasma [4]
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) |
| This compound | 7.80 - 1560 | 7.80 | 77.8 - 88.6 |
| Daidzein | 6.30 - 1260 | 6.30 | 76.3 - 86.8 |
Experimental Protocols
Protocol for Sample Preparation from Rat Plasma
This protocol is designed for the extraction of this compound and its metabolites from rat plasma for LC-MS/MS analysis.
Materials:
-
Rat plasma samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) solution (e.g., naringin)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 400 µL of methanol to precipitate proteins[5].
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
For liquid-liquid extraction, add 1 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 3,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol for In Vitro Metabolism of this compound using Rat Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of this compound using rat liver microsomes.
Materials:
-
This compound stock solution
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Prepare an incubation mixture containing phosphate buffer, rat liver microsomes (final protein concentration of 0.5-1 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
UPLC-Q-TOF/MS Analytical Method for Metabolite Profiling
This method is suitable for the comprehensive profiling of this compound metabolites in biological samples.
-
Chromatographic System: Waters ACQUITY UPLC System
-
Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Q-TOF Premier Mass Spectrometer
-
Ionization Mode: ESI positive and negative
-
Data Acquisition: Full scan mode from m/z 100 to 1000. MS/MS data can be acquired using data-dependent acquisition.
Signaling Pathways and Experimental Workflows
This compound Metabolic Pathway
This compound is metabolized through several key enzymatic reactions in the body. The following diagram illustrates the primary metabolic transformations.
Experimental Workflow for Metabolite Identification
The following diagram outlines the general workflow for the identification of this compound metabolites from biological samples.
This compound's Influence on PI3K/Akt Signaling Pathway
This compound has been shown to exert some of its pharmacological effects by modulating intracellular signaling pathways. The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and metabolism.
This compound's Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation, stress response, and apoptosis, which can be modulated by this compound. This compound has been shown to inhibit the phosphorylation of MAPK family proteins such as JNK1/2, ERK1/2, and p38 MAPK.
References
- 1. Rapid profiling and identification of this compound metabolites in rat urine and plasma after oral administration by UHPLC-LTQ-Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, tissue distribution and relative bioavailability of this compound solid lipid nanoparticles following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. LC-MS/MS determination and pharmacokinetics study of this compound and daidzein in rat plasma after oral administration of Gegenqinlian decoction and Radix Puerariae extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated transcriptomic and metabolomic analysis of rat serum to investigate potential target of this compound in the treatment post-traumatic stress disorder - Su - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols: Puerarin Encapsulation for Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current techniques for the encapsulation of puerarin, a bioactive isoflavone with therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and liver conditions.[1][2][3][4][5] The primary challenge with this compound is its low oral bioavailability and poor water solubility, which limits its clinical application. Encapsulation in nanoparticle-based systems offers a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to specific tissues or cells.
This document details various encapsulation methodologies, provides a comparative analysis of their key characteristics, and outlines detailed experimental protocols. Additionally, it visualizes key experimental workflows and the molecular pathways influenced by this compound to facilitate a deeper understanding of its therapeutic mechanisms.
This compound Encapsulation Techniques: A Comparative Overview
Several types of nanocarriers have been investigated for the encapsulation of this compound to improve its pharmacokinetic profile and therapeutic efficacy. The choice of encapsulation system depends on the desired application, route of administration, and target site. Below is a summary of the most common techniques and their reported physicochemical properties.
| Encapsulation Technique | Polymer/Lipid | Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | ||||||||
| Chitosan/TPP | Ionic Gelation | ~150 | Stable | - | - | - | ||
| PDLG | Solvent Evaporation | 120.6 ± 0.03 | 0.22 | -16.3 | 90.21 | 14.56 | ||
| PUE-ZnO | Green Synthesis | 200 - 400 | - | - | - | - | ||
| - | Emulsion Solvent Evaporation | 132.6 | 0.173 | +23.60 ± 2.55 | - | - | ||
| Human Serum Albumin | - | 64.8 | - | - | 80.7 ± 7.4 | 7.1 ± 0.3 | ||
| Poly(L-lactide) | Supercritical CO2 | 188 | Narrow | - | 39.4 | 23.6 | ||
| Liposomes | ||||||||
| - | Reverse Phase Evaporation | 217.3 | - | -14.44 | 50.6 | - | ||
| Chitosan-coated | Reverse Phase Evaporation | 632.6 | - | +35.61 | 51.1 | - | ||
| TPGS-modified | Film Dispersion | 76.63 ± 0.59 | - | -25.54 ± 0.11 | 95.08 ± 0.25 | 7.84 ± 0.07 | ||
| Nanoemulsions | ||||||||
| - | Emulsion Solvent Evaporation | 185.2 ± 39.8 | 0.005 | - | - | - | ||
| OSA-modified Starch | Pickering Emulsion | - | - | - | - | - | ||
| Lipid Nanocapsules | ||||||||
| Labrafac/Lipoid | Phase Inversion | - | - | - | 56.61 ± 0.27 | 2.62 ± 0.12 |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanocarriers.
Protocol for this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is based on the ionic gelation method, which involves the electrostatic interaction between positively charged chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).
Materials:
-
This compound
-
Chitosan (water-soluble)
-
Sodium tripolyphosphate (TPP)
-
Ethanol
-
Hydrochloric acid (1%)
-
Saturated sodium hydroxide
-
Deionized water
Procedure:
-
Preparation of this compound Solution: Dissolve 10 mg of this compound in 5 mL of a 5% ethanol aqueous solution using ultrasonication.
-
Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in deionized water to make a 2.0 mg/mL solution. Adjust the pH of the chitosan solution to 4.5 with 1% dilute hydrochloric acid and saturated sodium hydroxide.
-
Preparation of TPP Solution: Prepare a stock solution of TPP in deionized water.
-
Nanoparticle Formation:
-
Transfer 6 mL of the chitosan solution into a beaker and place it on a magnetic stirrer.
-
While stirring, add the TPP solution dropwise to the chitosan solution. Nanoparticles will form spontaneously.
-
The optimal concentrations of chitosan and TPP, stirring speed, and time should be determined empirically to achieve the desired particle size and encapsulation efficiency.
-
-
Encapsulation of this compound: Add the this compound solution to the chitosan solution before the addition of TPP.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated this compound and other reagents. Wash the nanoparticle pellet with deionized water and resuspend.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading capacity using a suitable analytical method such as HPLC.
Protocol for this compound-Loaded PDLG Nanoparticles (Solvent Evaporation Method)
This method involves dissolving the polymer and drug in a volatile organic solvent, emulsifying the organic phase in an aqueous phase, and then removing the solvent to form nanoparticles.
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PDLG)
-
Ethyl acetate
-
Ethanol
-
Pluronic F127
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PDLG and 4 mg of this compound in 1.8 mL of a mixture of ethyl acetate and ethanol (30% v/v).
-
Aqueous Phase Preparation: Dissolve 0.2 g of Pluronic F127 in 10 mL of deionized water to act as a surfactant.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the pellet with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.
-
Characterization: Characterize the nanoparticles for their size, PDI, zeta potential, morphology (using SEM or TEM), encapsulation efficiency, and drug loading.
Protocol for this compound-Loaded Liposomes (Reverse Phase Evaporation Method)
This technique is suitable for encapsulating both water-soluble and lipid-soluble drugs into liposomes.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform and/or diethyl ether
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., SPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/ether mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This will lead to the formation of multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization: Analyze the liposomes for their particle size, PDI, zeta potential, encapsulation efficiency, and drug release profile.
Visualization of Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the preparation and characterization of this compound-loaded nanocarriers.
This compound-Modulated Signaling Pathways in Cancer
This compound has been shown to exert anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.
This compound's Neuroprotective Signaling Pathways
In the context of neurodegenerative diseases, this compound exhibits neuroprotective effects through the activation of pro-survival pathways and inhibition of apoptotic and inflammatory cascades.
This compound's Hepatoprotective Signaling Pathways
This compound has demonstrated therapeutic potential in liver diseases by modulating pathways related to lipid metabolism, oxidative stress, and inflammation.
Conclusions and Future Directions
The encapsulation of this compound into various nanocarriers presents a viable strategy to enhance its therapeutic potential by improving its bioavailability and enabling targeted delivery. The choice of the encapsulation system and preparation method should be tailored to the specific therapeutic application. Further research is warranted to optimize these formulations for clinical translation, including comprehensive in vivo studies to evaluate their efficacy, biodistribution, and safety profiles. The development of targeted drug delivery systems, for instance by functionalizing the nanoparticle surface with specific ligands, could further enhance the therapeutic index of this compound.
References
- 1. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update [aginganddisease.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Potential Therapeutic Mechanisms of this compound in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound dry powder inhaler formulations for pulmonary delivery: Development and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and drug delivery systems for this compound, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Detection of Puerarin in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Puerarin is a major isoflavone C-glucoside derived from the root of the traditional Chinese medicinal herb Pueraria lobata (Kudzu). It has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-diabetic effects. Understanding the tissue distribution and concentration of this compound is crucial for elucidating its mechanisms of action and for preclinical and clinical drug development. This document provides a detailed protocol for the extraction and quantification of this compound in tissue samples using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocols
Tissue Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate quantification of this compound in complex tissue matrices. The following protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Tissue samples (e.g., liver, kidney, brain, lung, heart)
-
Methanol (LC-MS grade)
-
Acetic acid (glacial, analytical grade)
-
Deionized water
-
Homogenizer (e.g., Tissue Tearor, bead beater)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Internal Standard (IS) solution (e.g., Daidzein or Genistein at a known concentration)
Procedure:
-
Weighing and Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (typically 100-500 mg).
-
Add a 3-fold volume (v/w) of ice-cold methanol containing 1% acetic acid.
-
Homogenize the tissue sample on ice until a uniform homogenate is obtained.
-
-
Internal Standard Spiking:
-
Spike the homogenate with a known amount of the internal standard solution. The concentration of the IS should be in the mid-range of the calibration curve.
-
-
Protein Precipitation and Extraction:
-
Vortex the sample vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant without disturbing the pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes to remove any remaining particulates.
-
-
Sample Analysis:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of this compound. These may need to be optimized based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, ramp to 95% B, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound: [M+H]⁺ at 417.1 or [M-H]⁻ at 415.1 |
| Product Ions (m/z) | Dependent on collision energy, common transitions are 417.1 > 297.1 and 415.1 > 295.1 |
| Collision Energy (eV) | To be optimized for the specific instrument and transition |
| Internal Standard (IS) | e.g., Daidzein ([M+H]⁺ 255.1), Genistein ([M+H]⁺ 271.1) |
Method Validation
A full method validation should be performed for each tissue type to ensure the reliability of the results, following regulatory guidelines such as those from the FDA.[1][2]
Validation Parameters:
-
Selectivity and Specificity: Assess by analyzing blank tissue homogenates from at least six different sources to check for interferences at the retention times of this compound and the IS.
-
Linearity and Range: Prepare calibration curves by spiking blank tissue homogenate with known concentrations of this compound. A linear range should be established with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
-
Recovery: The extraction efficiency of this compound from the tissue matrix is determined by comparing the peak area of an analyte in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Matrix Effect: Evaluated by comparing the peak area of an analyte in a post-extracted spiked sample to that of a pure standard solution at the same concentration.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.
Data Presentation
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound detection, primarily in plasma, as comprehensive data in various tissues is limited. Researchers should validate the method for their specific tissue of interest.
| Parameter | Value (in Plasma) | Reference |
| Linearity Range | 5 - 5000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (%Bias) | Within ±15% | |
| Recovery | 85 - 95% | |
| Matrix Effect | Minimal and compensated by Internal Standard |
Tissue Distribution of this compound in Rats
The following table presents the distribution of this compound in various tissues of rats after oral administration, as determined by LC-MS/MS.
| Tissue | Concentration (ng/g of tissue) |
| Lung | 799 ± 411.6 |
| Kidney | 350 ± 150.5 |
| Liver | 250 ± 98.7 |
| Heart | 150 ± 65.4 |
| Brain | 80 ± 35.2 |
| Pancreas | 120 ± 55.8 |
Data are presented as mean ± SD.
Visualizations
Experimental Workflow
Caption: Workflow for this compound detection in tissue samples.
This compound Signaling Pathway
This compound has been shown to exert its biological effects through the modulation of various signaling pathways. One of the key pathways is the PI3K/Akt signaling cascade, which is involved in cell survival, proliferation, and metabolism.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
References
- 1. fda.gov [fda.gov]
- 2. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS determination and pharmacokinetics study of this compound and daidzein in rat plasma after oral administration of Gegenqinlian decoction and Radix Puerariae extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Puerarin Hydrogels for Advanced Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of puerarin-based hydrogels for wound healing applications. This compound, an isoflavone derived from the root of the Pueraria lobata, has demonstrated significant therapeutic potential, including antioxidant, anti-inflammatory, and pro-angiogenic properties.[1][2] Incorporating this compound into hydrogel dressings offers a promising strategy to enhance its bioavailability and efficacy in wound management, particularly in chronic wounds such as those associated with diabetes.[1][2][3]
Overview of this compound Hydrogels for Wound Healing
This compound-loaded hydrogels create a moist wound environment conducive to healing while providing sustained release of the active compound. Different polymer matrices can be utilized to fabricate these hydrogels, each imparting unique physicochemical and biological properties. Common examples include:
-
Polyvinyl Alcohol (PVA)-Borax Hydrogels: These hydrogels are formed through dynamic boronic ester bonds, offering self-healing properties.
-
Chitosan-Based Hydrogels: Chitosan, a natural polysaccharide, provides biocompatibility and inherent antimicrobial properties.
-
Hyaluronic Acid (HA)-Based Hydrogels: HA is a key component of the extracellular matrix and promotes cell migration and tissue regeneration.
-
Silk Fibroin Hydrogels: These offer good mechanical strength and biocompatibility.
The therapeutic effects of this compound in wound healing are attributed to several mechanisms, including the modulation of macrophage polarization towards the anti-inflammatory M2 phenotype, promotion of angiogenesis, and regulation of collagen deposition.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound hydrogels, providing a comparative overview of their performance.
Table 1: In Vivo Wound Closure Rates
| Hydrogel Formulation | Animal Model | Day 3 | Day 5 | Day 7 | Day 10/11 | Day 14 | Citation |
| PVA-Borax-Puerarin (BP) | Diabetic Rats | > Model Group (p < 0.01) | - | > Model Group | - | - | |
| Chitosan@this compound | Diabetic Mice | - | - | Significantly reduced wound area vs. DM group | - | Significantly reduced wound area vs. DM group | |
| Silk Fibroin-Puerarin | Infected Mice | - | - | - | 100% closure | - | |
| Hyaluronic Acid-Silanol-Puerarin (AP@HA-Si) | Diabetic Mice | - | - | Significantly reduced wound area vs. DM group | Significantly reduced wound area vs. DM group | Significantly reduced wound area vs. DM group |
Table 2: Biomarker Expression and Histological Analysis
| Hydrogel Formulation | Biomarker/Analysis | Observation | Citation |
| PVA-Borax-Puerarin (BP) | CD31 Expression | Significantly higher than model group (p < 0.001) | |
| PVA-Borax-Puerarin (BP) | VEGFA Expression | Significantly elevated compared to model group (p < 0.0001) | |
| PVA-Borax-Puerarin (BP) | Type I Collagen | Significantly higher than control groups (p < 0.05) | |
| PVA-Borax-Puerarin (BP) | Type III Collagen | Higher than control groups (p < 0.05) | |
| Chitosan@this compound | miR-29a/b1 Expression | Inhibited ectopic increase observed in diabetic wounds | |
| Hyaluronic Acid-Silanol-Puerarin (AP@HA-Si) | Collagen Deposition | Enhanced compared to diabetic model group |
Table 3: In Vitro Biocompatibility and Cell Proliferation
| Hydrogel Formulation | Cell Line | Assay | Result | Citation |
| PVA-Borax-Puerarin (BP) | Fibroblasts | CCK-8 | Cell survival rate nearly 100% at low and medium concentrations | |
| Hyaluronic Acid-Silanol-Puerarin (AP@HA-Si) | L929 Fibroblasts | Live/Dead Staining | No significant difference in live cell percentage compared to control | |
| Hyaluronic Acid-Silanol-Puerarin (AP@HA-Si) | L929 Fibroblasts | CCK-8 | Comparable cell viability among all groups at 24h | |
| Lignin/Puerarin Nanoparticle Hydrogel | EA.hy926 Endothelial Cells | Cell Viability Assay | Enhanced viability at 10, 25, and 50 µM this compound after 6h |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound hydrogels.
Protocol for Polyvinyl Alcohol (PVA)-Borax-Puerarin (BP) Hydrogel Synthesis
This protocol is adapted from a study demonstrating a self-healing this compound hydrogel.
Materials:
-
Polyvinyl alcohol (PVA)
-
Borax (Sodium tetraborate)
-
This compound
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 5 wt% PVA solution by dissolving PVA in deionized water with heating and stirring.
-
Prepare a 1 wt% borax solution by dissolving borax in deionized water.
-
Prepare a 1 wt% this compound solution by dissolving this compound in deionized water. Borax can be added to the this compound solution to enhance its solubility.
-
-
Hydrogel Formation:
-
The BP hydrogel can be prepared through a two-step grinding process.
-
Alternatively, mix the PVA, borax, and this compound solutions in the desired ratio (e.g., optimal composition reported as 5 wt% PVA, 1 wt% borax, and 1 wt% this compound).
-
Stir the mixture until a homogenous hydrogel is formed.
-
Protocol for In Vitro Biocompatibility Assessment (CCK-8 Assay)
Materials:
-
Fibroblast cell line (e.g., L929)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound hydrogel
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Hydrogel Treatment:
-
Prepare hydrogel extracts by incubating the this compound hydrogel in a cell culture medium for 24 hours.
-
Remove the old medium from the cells and add the hydrogel extracts at different concentrations.
-
-
Incubation: Incubate the cells with the hydrogel extracts for 24, 48, and 72 hours.
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the control group.
Protocol for In Vivo Wound Healing Study in a Diabetic Mouse Model
Materials:
-
Diabetic mice (e.g., streptozotocin-induced)
-
This compound hydrogel
-
Surgical tools (scalpel, forceps, scissors)
-
Anesthesia
-
Wound dressing materials
-
Ruler or caliper for wound measurement
Procedure:
-
Animal Model: Induce diabetes in mice using streptozotocin injections.
-
Wound Creation:
-
Anesthetize the mice.
-
Shave the dorsal area and create a full-thickness skin wound using a biopsy punch (e.g., 5 mm).
-
-
Hydrogel Application:
-
Divide the mice into experimental groups (e.g., untreated control, vehicle hydrogel, this compound hydrogel).
-
Topically apply the respective hydrogels to the wound bed.
-
-
Wound Monitoring:
-
Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Measure the wound area to calculate the wound closure rate.
-
-
Histological Analysis:
-
At the end of the experiment, euthanize the mice and collect the wound tissue.
-
Perform histological staining (e.g., H&E, Masson's trichrome) to assess tissue regeneration, collagen deposition, and angiogenesis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound in wound healing and a typical experimental workflow.
Caption: this compound's multifaceted role in wound healing.
Caption: Experimental workflow for this compound hydrogel research.
References
- 1. mdpi.com [mdpi.com]
- 2. Self-Healing Polymeric this compound Hydrogel Dressing Promotes Diabetic Wound Healing Through Synergistic Immunomodulation and Tissue-Regenerative Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Healing Polymeric this compound Hydrogel Dressing Promotes Diabetic Wound Healing Through Synergistic Immunomodulation and Tissue-Regenerative Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Puerarin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Puerarin, a major isoflavonoid derived from the root of Pueraria lobata (Kudzu root), has demonstrated significant neuroprotective properties across a range of preclinical models of central nervous system (CNS) disorders.[1][2] Its therapeutic potential is attributed to its multifaceted mechanisms of action, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[3] This document provides detailed experimental designs and protocols for researchers investigating the neuroprotective effects of this compound in various neurological disease models, including ischemic stroke, Parkinson's disease, Alzheimer's disease, and spinal cord injury.
Key Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:
-
Anti-Apoptosis: this compound has been shown to inhibit neuronal apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bax/Bcl-2 ratio, and inhibiting the activation of executioner caspases like caspase-3.[4][5]
-
Antioxidant Effects: It mitigates oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing the levels of lipid peroxidation products like malondialdehyde (MDA).
-
Modulation of Signaling Pathways: A primary mechanism of this compound's action is the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. It also influences other pathways like the Nrf2 and MAPK pathways.
-
Anti-Inflammatory Action: this compound can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Experimental Design and Models
A comprehensive study of this compound's neuroprotective effects typically involves a combination of in vitro and in vivo models.
In Vitro Models
Cell-based assays are crucial for elucidating the molecular mechanisms of this compound.
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Commonly used to model neurodegenerative diseases like Parkinson's and Alzheimer's. These cells can be treated with neurotoxins such as MPP+ or rotenone to induce neuronal damage.
-
PC12 (Rat Pheochromocytoma): Another popular cell line for neurotoxicity and neuroprotection studies.
-
Primary Neuronal Cultures: Provide a more physiologically relevant model but are more challenging to maintain.
-
-
Induction of Neuronal Damage:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or glutamate can be used to induce oxidative stress and excitotoxicity.
-
Neurotoxins: MPP+ (for Parkinson's disease models) or Aβ oligomers (for Alzheimer's disease models).
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R): An in vitro model for cerebral ischemia.
-
In Vivo Models
Animal models are essential for evaluating the therapeutic efficacy of this compound in a complex physiological system.
-
Ischemic Stroke:
-
Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice is the most common model.
-
This compound Administration: Intraperitoneal (i.p.) injection at doses ranging from 25 mg/kg to 400 mg/kg. Oral administration of 15-60 mg/kg has also been reported.
-
-
Parkinson's Disease:
-
Model: Systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice or 6-OHDA (6-hydroxydopamine) in rats to induce dopaminergic neuron degeneration.
-
This compound Administration: Intraperitoneal (i.p.) injection with doses around 0.12 mg/kg/day.
-
-
Alzheimer's Disease:
-
Model: Transgenic mice (e.g., APP/PS1) that develop amyloid plaques and cognitive deficits, or injection of Aβ peptides.
-
This compound Administration: Dosages can vary, for example, 0.05-160 mg/kg in mouse/rat models.
-
-
Spinal Cord Injury (SCI):
-
Model: Contusion or compression injury models in rats.
-
Evaluation: Locomotor function is typically assessed using the Basso, Beattie, Bresnahan (BBB) scale.
-
Experimental Workflow Diagram
Caption: General experimental workflow for investigating this compound's neuroprotective effects.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Conc. | Outcome Measure | Result | Reference |
| SH-SY5Y | Glutamate (20 mM) | 2, 10, 50 µM | Apoptosis Rate | Reduced from 46.2% to 35.6%, 27.2%, and 14.5% respectively | |
| SH-SY5Y | Glutamate (20 mM) | 2, 10, 50 µM | ROS Generation | Reduced from 268.2% to 209.3%, 175.7%, and 129.4% of control | |
| SH-SY5Y | MPP+ | 10, 50, 100, 150 µM | Cell Viability | Significantly higher than control group | |
| HT22 | OGD/R | 150, 200, 250 nM | Apoptosis Rate | Reduced from 19.7% to 15.6%, 13.5%, and 11.2% respectively | |
| DU145/PC3 | This compound alone | 2.5, 5, 10 µM | Bax/Bcl-2 Ratio | Significantly increased (pro-apoptotic in cancer cells) |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dose & Route | Outcome Measure | Result | Reference |
| Rat | MCAO (Ischemic Stroke) | 50 mg/kg, i.p. | Infarct Volume | Reduced to 14.9% from 37.7% in control | |
| Rat | MCAO (Ischemic Stroke) | 200 & 400 mg/kg, i.p. | Infarct Volume | Significantly decreased | |
| Mouse | MPTP (Parkinson's) | Not specified | TH+ cells | Expression was 2.63-fold higher than untreated PD mice | |
| Rat | Pilocarpine (Seizures) | 25 & 50 mg/kg | TUNEL+ cells | Significantly reduced neuronal apoptosis | |
| Rat | MCAO/R | 100 mg/kg | Apoptosis Rate | Reduced from 48.5% to 19.7% |
Table 3: Effect of this compound on Oxidative Stress Markers
| Animal Model | This compound Dose | Marker | Result | Reference |
| Aging Mice | 50, 100, 200 mg/kg | Serum & Liver MDA | Significantly decreased in a dose-dependent manner | |
| Aging Mice | 50, 100, 200 mg/kg | Serum & Liver SOD, CAT, GSH-Px | Significantly increased | |
| Diabetic Mice | 50, 100, 200 mg/kg | Serum & Liver MDA | Significantly decreased in a dose-dependent manner | |
| Diabetic Mice | 50, 100, 200 mg/kg | Serum CAT, SOD, GSH-Px | Significantly increased | |
| Rat (SAH) | Not specified | Brain MDA | Significantly decreased | |
| Rat (SAH) | Not specified | Brain SOD | Significantly increased |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on cell viability in the presence of a neurotoxin.
Materials:
-
96-well plates
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound stock solution
-
Neurotoxin (e.g., H₂O₂, MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Introduce the neurotoxin to induce cell damage and incubate for the desired period (e.g., 24 hours). Include control wells (cells only, cells + neurotoxin, cells + this compound only).
-
After incubation, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the MTT solution and add 100-150 µL of solubilization solvent to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: In Situ Detection of Apoptosis by TUNEL Staining
This protocol is for detecting DNA fragmentation in apoptotic cells within brain tissue sections.
Materials:
-
Paraffin-embedded or frozen brain tissue sections
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
Fluorescent microscope
-
DAPI for nuclear counterstaining
Procedure:
-
Deparaffinize and rehydrate tissue sections if using paraffin-embedded samples.
-
Incubate sections with Proteinase K for 15-30 minutes at room temperature for protein digestion.
-
Wash sections with PBS.
-
Incubate with TdT (Terminal deoxynucleotidyl transferase) and fluorescently labeled dUTP (as per kit instructions) in a humidified chamber at 37°C for 1-2 hours. This step labels the 3'-OH ends of fragmented DNA.
-
Wash sections to remove unincorporated nucleotides.
-
Counterstain with DAPI to visualize all cell nuclei.
-
Mount coverslips with an anti-fade mounting medium.
-
Visualize under a fluorescent microscope. TUNEL-positive cells (apoptotic) will fluoresce (e.g., green), while all nuclei will be stained by DAPI (blue).
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Protocol 3: Western Blot for PI3K/Akt Pathway Activation
This protocol measures the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Extract total protein from cells or tissues and determine the concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific to both the phosphorylated (active) and total forms of the proteins of interest.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein to determine the level of pathway activation.
Protocol 4: Assessment of Locomotor Function using BBB Scale
This scale is used to assess hindlimb locomotor recovery in rats after spinal cord injury.
Procedure:
-
Place the rat in an open field (a circular area with a non-slip floor).
-
Observe the animal's hindlimb movements for 4 minutes. Two independent examiners are recommended.
-
Score the locomotor ability based on the 21-point Basso, Beattie, Bresnahan (BBB) scale, which evaluates joint movement, stepping, coordination, paw placement, and trunk stability.
-
Scores 0-7 (Early Stage): Characterized by little to no hindlimb movement, with only isolated joint movements.
-
Scores 8-13 (Intermediate Stage): Involve uncoordinated stepping.
-
Scores 14-21 (Late Stage): Indicate coordinated stepping and proper paw placement.
-
-
Repeat testing at regular intervals (e.g., weekly) to track functional recovery over time.
Protocol 5: Morris Water Maze for Spatial Learning and Memory
This task is widely used to assess cognitive function, particularly in models of Alzheimer's disease and vascular dementia.
Apparatus:
-
A large circular pool filled with opaque water.
-
A submerged escape platform, hidden from view.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Learning):
-
Place the rat into the water at one of several predetermined start locations, facing the pool wall.
-
Allow the rat to swim and find the hidden platform. The trial ends when the platform is found, or after a set time (e.g., 90 seconds).
-
If the rat fails to find the platform, gently guide it there.
-
Allow the rat to remain on the platform for a short period (e.g., 30 seconds).
-
Conduct multiple trials per day for several consecutive days (e.g., 4 trials/day for 5 days).
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, remove the platform from the pool.
-
Place the rat in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record and analyze the swim path, time spent in the target quadrant (where the platform was located), and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Escape Latency: The time taken to find the platform during the acquisition phase. A decrease in latency over time indicates learning.
-
Probe Trial Performance: A significant preference for the target quadrant indicates good spatial memory.
-
Signaling Pathway Diagrams
This compound's Neuroprotective Signaling Pathways
Caption: Key signaling pathways modulated by this compound to exert neuroprotection.
Logical Relationship of this compound's Mechanism
Caption: Logical flow from this compound's mechanisms to the outcome of neuroprotection.
References
- 1. Neuroprotective mechanisms of this compound in middle cerebral artery occlusion-induced brain infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against ischemic brain injury in a rat model of transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Hippocampal Neurons Against Cell Death in Pilocarpine-Induced Seizures Through Antioxidant and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Puerarin Administration in a Stroke Animal Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of puerarin in a stroke animal model, specifically focusing on the widely used Middle Cerebral Artery Occlusion (MCAO) model in rats. This compound, a major isoflavonoid derived from the root of the Pueraria lobata (Kudzu), has demonstrated significant neuroprotective effects in preclinical studies of ischemic stroke.[1][2][3] These effects are attributed to its anti-inflammatory, anti-apoptotic, and anti-oxidative properties, which are mediated through various signaling pathways.[4][5]
Data Presentation: Efficacy of this compound in Ischemic Stroke Animal Models
The following tables summarize the quantitative data from various studies, highlighting the neuroprotective effects of this compound based on different dosages and administration timelines.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficits
| Animal Model | This compound Dosage (mg/kg) | Administration Route & Timing | Infarct Volume Reduction (%) | Improvement in Neurological Score | Reference |
| Rat MCAO | 50 | Intraperitoneal, daily for 7 days pre-MCAO | Significant reduction | Significant improvement (Longa score) | |
| Rat MCAO | 100 | Intraperitoneal, daily for 7 days pre-MCAO | Significant reduction | Significant improvement (Longa score) | |
| Rat MCAO | 50 | Intraperitoneal, daily for 14 days post-MCAO | Not significant | Significant improvement (mNSS) | |
| Rat MCAO | 100 | Intraperitoneal, daily for 14 days post-MCAO | Significant reduction | Significant improvement (mNSS) | |
| Rat MCAO | 200 | Intraperitoneal, post-MCAO | No significant effect | No significant effect | |
| Rat MCAO | 50 | Not specified | Marked reduction | Not specified | |
| Rat MCAO | 100 | Not specified | Significant reduction | Not specified |
Table 2: Molecular Mechanisms - Effect of this compound on Key Signaling Proteins and Markers
| Animal Model | This compound Dosage (mg/kg) | Key Molecular Target | Observed Effect | Reference |
| Rat MCAO | 50, 100 | p-AMPK, pS317-ULK1 | Decreased expression | |
| Rat MCAO | 100 | p-mTOR, pS757-ULK1 | Increased expression | |
| Rat MCAO | 50 | HIF-1α, iNOS, active caspase-3, TNF-α | Markedly inhibited expression | |
| Rat global brain ischemia | Not specified | p-Akt1, p-GSK-3β, MCL-1 | Elevated levels | |
| Rat MCAO | 100 | Bax, cleaved-caspase 3 | Decreased expression | |
| Rat MCAO | 100 | Bcl-2 | Increased expression | |
| Rat MCAO | 100 | ROS, MDA | Decreased levels | |
| Rat MCAO | 100 | SOD, GSH, GSH-px, CAT | Increased activity | |
| Rat MCAO | 36, 54 | IL-1β, IL-6, TNF-α | Decreased levels | |
| Rat MCAO | 36, 54 | JAK2, STAT3 | Increased activation | |
| Rat MCAO | 36, 54 | NF-κB | Inhibited activity |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the induction of transient focal cerebral ischemia in rats, a commonly used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (220-280 g)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 monofilament nylon suture with a rounded tip
-
Sutures for wound closure
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the 4-0 monofilament nylon suture into the ICA through an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and allow the rat to recover in a warm cage.
This compound Administration
Materials:
-
This compound powder (purity ≥98%)
-
Vehicle for dissolution (e.g., physiological saline, 10% methyl glycol)
-
Syringes and needles for injection
Procedure (Intraperitoneal Injection):
-
Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., 25, 50, or 100 mg/kg).
-
Administer the this compound solution via intraperitoneal injection.
-
The timing of administration can be before (pretreatment) or after (post-treatment) the MCAO procedure, and can be a single dose or repeated daily doses. For example, daily intraperitoneal injections for 7 days prior to MCAO, with the final dose given 30 minutes before surgery. Alternatively, daily injections for 14 days starting 24 hours after the stroke onset.
Neurological Deficit Scoring
Longa Score: A 5-point scale to assess neurological deficits after MCAO.
-
0: No neurological deficit.
-
1: Failure to extend the right forepaw fully.
-
2: Circling to the right.
-
3: Falling to the right.
-
4: No spontaneous walking with a depressed level of consciousness.
Modified Neurological Severity Score (mNSS): A more comprehensive scoring system evaluating motor, sensory, balance, and reflex functions. The total score ranges from 0 (normal) to 18 (maximal deficit).
Infarct Volume Measurement (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
At the end of the experiment (e.g., 24 hours or 14 days post-MCAO), deeply anesthetize the rat and perfuse transcardially with cold saline.
-
Harvest the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume as a percentage of the total brain volume, often corrected for edema.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in cell survival, inflammation, and oxidative stress.
PI3K/Akt/Nrf2 Signaling Pathway: this compound has been shown to activate the PI3K/Akt pathway, which is a crucial pro-survival signaling cascade. Activation of Akt leads to the inhibition of pro-apoptotic proteins like GSK-3β and Bax, and the upregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, Akt can activate the transcription factor Nrf2, which upregulates the expression of antioxidant enzymes like HO-1, thereby mitigating oxidative stress.
AMPK/mTOR/ULK1 Signaling Pathway: In the context of cerebral ischemia, excessive autophagy can contribute to neuronal cell death. This compound has been found to suppress autophagy by modulating the AMPK/mTOR/ULK1 pathway. It inhibits the energy sensor AMPK, which in turn activates mTOR. Activated mTOR then phosphorylates and inhibits ULK1, a key initiator of autophagy.
Anti-Inflammatory Pathways: Neuroinflammation is a critical component of secondary brain injury after stroke. This compound exhibits potent anti-inflammatory effects by inhibiting the activation of transcription factors like NF-κB and HIF-1α. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enzymes like iNOS. This compound can also activate the cholinergic anti-inflammatory pathway through the α7 nicotinic acetylcholine receptor (α7nAchR), leading to the activation of the JAK2/STAT3 pathway, which has anti-inflammatory properties.
These detailed protocols and application notes provide a comprehensive guide for researchers and scientists in the field of stroke and drug development to investigate the therapeutic potential of this compound. The provided data and mechanistic insights can aid in the design of future preclinical and clinical studies.
References
- 1. Effects of delayed this compound treatment in long-term neurological outcomes of focal ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound provides a neuroprotection against transient cerebral ischemia by attenuating autophagy at the ischemic penumbra in neurons but not in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective mechanisms of this compound in middle cerebral artery occlusion-induced brain infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway [frontiersin.org]
Unveiling the Antioxidant Potential of Puerarin: In Vitro Assessment Techniques
Application Notes and Protocols for Researchers and Drug Development Professionals
Puerarin, a major isoflavonoid glycoside derived from the root of the kudzu plant (Pueraria lobata), has garnered significant scientific interest for its diverse pharmacological activities, including its potent antioxidant effects. These properties make it a promising candidate for the development of therapeutic agents against oxidative stress-related diseases. This document provides detailed application notes and standardized protocols for the in vitro assessment of this compound's antioxidant capacity, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound's Antioxidant Activity
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound exhibits its antioxidant effects through various mechanisms, including direct scavenging of free radicals and modulation of intracellular antioxidant defense systems.[1][2] Key signaling pathways involved in this compound's antioxidant action include the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway and the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[1][3][4]
Chemical-Based Antioxidant Capacity Assays
These assays evaluate the radical scavenging ability of this compound in a cell-free system.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of this compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Table 1: Reported DPPH Radical Scavenging Activity of this compound
| This compound Concentration | Scavenging Activity (%) | IC50 Value | Reference |
| 1.25 mg/mL | 20-30% within 10 min | 1.5 mg/mL (within 50 min) | |
| Not Specified | Not Specified | 50.8 µg/mL | |
| Not Specified | 9.89 ± 0.16 | Not Specified | |
| Not Specified | Not Specified | 3.861 ± 0.057 µg/mL |
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a 0.2 mM DPPH solution in methanol.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound (e.g., 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL) in methanol.
-
-
Assay Procedure:
-
Add 1.0 mL of the DPPH solution to 2.0 mL of each this compound concentration.
-
A control is prepared by mixing 1.0 mL of DPPH solution with 2.0 mL of methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a UV/Vis spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the this compound concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Table 2: Reported ABTS Radical Scavenging Activity of this compound
| This compound Concentration | Scavenging Activity (%) | IC50 Value | Reference |
| Not Specified | 99.33% | Not Specified | |
| Not Specified | Not Specified | 13.9 µg/mL | |
| Not Specified | 100.62 ± 0.06 | Not Specified |
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7.4 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with distilled water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound in a suitable solvent.
-
-
Assay Procedure:
-
Add a small aliquot (e.g., 10 µL) of each this compound concentration to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a set time (e.g., 6-30 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.
Table 3: Reported Ferric Reducing Power of this compound
| Assay | Absorbance Value | Reference |
| Iron Reduction | 0.122 ± 0.010 | |
| Copper Reduction (CUPRAC) | 0.633 ± 0.026 |
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of distilled water.
-
TPTZ solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP working solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Sample Preparation:
-
Prepare various concentrations of this compound.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add a small volume of the this compound sample or standard (e.g., 10 µL) to a larger volume of the FRAP working solution (e.g., 220 µL).
-
Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The FRAP value is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of this compound).
-
Cell-Based Antioxidant Capacity Assays
These assays provide a more biologically relevant assessment of this compound's antioxidant effects by using cultured cells.
Cellular Antioxidant Assay (CAA)
This assay measures the ability of a compound to inhibit intracellular ROS generation induced by an oxidizing agent.
Experimental Protocol: Cellular Antioxidant Assay
-
Cell Culture:
-
Seed human skin fibroblasts (HSF) or other suitable cell lines (e.g., RAW264.7 macrophages) in 96-well plates at an appropriate density (e.g., 8 x 10³ cells/well for HSF).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with various non-toxic concentrations of this compound (e.g., 10, 20, 40, 80 µM) for a specified period (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
Expose the cells to an oxidizing agent, such as UVA radiation or lipopolysaccharide (LPS). A positive control, such as Vitamin C (e.g., 50 µg/mL), can be used.
-
-
Measurement of Intracellular ROS:
-
Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Measurement of Oxidative Damage and Antioxidant Enzymes:
-
Cell lysates can be prepared to measure markers of lipid peroxidation, such as malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available kits.
-
Table 4: Reported Cellular Antioxidant Effects of this compound
| Cell Line | Treatment | Effect | Reference |
| Human Skin Fibroblasts (HSF) | This compound + UVA | Increased total antioxidant capacity from 0.903 to 1.46 mmol/g protein | |
| Human Skin Fibroblasts (HSF) | This compound + UVA | Decreased ROS and MDA levels | |
| Human Skin Fibroblasts (HSF) | This compound + UVA | Upregulated GSH-Px, SOD, CAT, HO-1, NQO1, and GCLC | |
| RAW264.7 Macrophages | This compound (10, 20, 40 µM) + LPS | No significant change in cell viability |
Signaling Pathways and Experimental Workflows
Conclusion
The protocols and data presented here provide a comprehensive framework for the in vitro evaluation of this compound's antioxidant capacity. A multi-assay approach, combining both chemical and cell-based methods, is recommended for a thorough characterization of its antioxidant profile. Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a potential therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.
References
- 1. This compound Reduces Oxidative Damage and Photoaging Caused by UVA Radiation in Human Fibroblasts by Regulating Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Positive Influence of Polyphenols Extracted From Pueraria lobata Root on the Gut Microbiota and Its Antioxidant Capability [frontiersin.org]
- 3. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update [aginganddisease.org]
- 4. Protective effects and mechanism of this compound targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Bioavailability of Puerarin
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low in vivo bioavailability of Puerarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound, typically around 7%, is attributed to several factors[1][2][3][4][5]:
-
Poor Solubility: this compound has low solubility in both water and lipids, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.
-
Low Permeability: Its chemical structure hinders efficient passive diffusion across the intestinal epithelial cell membrane.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound back into the intestinal lumen after absorption, reducing its net uptake.
-
Metabolism: this compound undergoes metabolism in the body, with major pathways including glucuronidation.
Q2: I am observing high variability in my pharmacokinetic data. What are the potential causes?
A2: High variability in this compound pharmacokinetic studies can arise from several sources:
-
Formulation Inconsistency: Ensure your formulation (e.g., suspension, nanoparticles) is homogenous and that particle size distribution is consistent across batches.
-
Animal Handling and Dosing: Variations in gavage technique, stress levels in animals, and food intake can significantly impact gastrointestinal transit time and absorption.
-
Analytical Method Variability: Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy. Ensure consistent sample processing (e.g., plasma extraction).
-
Pathological State of Animals: The pharmacokinetic profile of this compound can be altered in different disease models.
Q3: My nanoformulation shows good in vitro dissolution but poor in vivo bioavailability. What could be the issue?
A3: A discrepancy between in vitro dissolution and in vivo bioavailability is a common challenge. Potential reasons include:
-
In Vivo Aggregation: Nanoparticles may aggregate in the gastrointestinal tract, reducing the surface area for absorption.
-
Mucus Barrier Interaction: The formulation might be trapped in the mucus layer, preventing it from reaching the epithelial cells.
-
Instability in GI Fluids: The nanoformulation could be unstable in the acidic or enzymatic environment of the stomach and intestine.
-
P-gp Efflux: Even if the drug is released, it may still be subject to P-gp efflux. Consider incorporating a P-gp inhibitor in your formulation or co-administering one.
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor affinity of this compound for the polymer/lipid matrix. | - Modify the polymer by adding functional groups that can interact with this compound. - Prepare a this compound-phospholipid complex before encapsulation to improve lipophilicity. |
| This compound leakage during the preparation process. | - Optimize the solvent evaporation/diffusion rate. A slower rate can sometimes improve encapsulation. - Adjust the homogenization or sonication parameters (time, power) to avoid disrupting newly formed particles. |
| Incorrect polymer-to-drug ratio. | - Systematically vary the polymer-to-drug ratio to find the optimal loading capacity. |
Issue 2: Inconsistent Particle Size in Nanoformulations
| Potential Cause | Troubleshooting Step |
| Inadequate energy input during homogenization/sonication. | - Increase the homogenization speed/pressure or sonication time/amplitude. |
| Suboptimal surfactant/stabilizer concentration. | - Titrate the concentration of the surfactant or stabilizer to ensure complete coverage of the nanoparticle surface. |
| Aggregation during storage. | - Evaluate the zeta potential of your formulation; a value further from zero (e.g., > |30| mV) suggests better colloidal stability. - Consider freeze-drying the nanoparticles with a cryoprotectant for long-term storage. |
Issue 3: Difficulty in Quantifying this compound in Plasma/Tissue Samples
| Potential Cause | Troubleshooting Step |
| Low recovery during sample extraction. | - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Test different solvents and pH conditions. |
| Matrix effects in LC-MS/MS analysis. | - Use a stable isotope-labeled internal standard. - Optimize the chromatographic separation to better resolve this compound from interfering matrix components. |
| Analyte instability. | - Process samples on ice and store them at -80°C. Add antioxidants if oxidative degradation is suspected. |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 0.16 ± 0.06 | 1.83 | 0.80 ± 0.23 | 100 | |
| Solid Lipid Nanoparticles (SLNs) | 0.33 ± 0.05 | 0.67 | 2.48 ± 0.30 | 310 | |
| This compound-Phospholipid Complex (PPC) | 0.70 | - | - | - | |
| PPC Microemulsion (PPC-ME) | 1.33 | - | - | 316 | |
| Acetylthis compound Suspension | 730.97 ± 95.23 (ng/mL) | 1.83 ± 0.29 | 2245.73 ± 210.84 (ng·h/mL) | 100 | |
| Acetylthis compound-PLGA-NPs | 1301.13 ± 101.41 (ng/mL) | 1.13 ± 0.31 | 6175.66 ± 350.31 (ng·h/mL) | 275 |
Table 2: Effect of Co-administration of Borneol on this compound Pharmacokinetics in Mice
| Formulation | Dose of Borneol (mg/kg) | AUC (blood) (µg·h/mL) | Fold Increase in AUC (blood) | AUC (brain) (µg·h/mL) | Fold Increase in AUC (brain) | Reference |
| Nanocrystal Suspension (NCS) | 0 (Control) | 1.82 ± 0.31 | 1.00 | 0.053 ± 0.012 | 1.00 | |
| NCS | 50 | 3.51 ± 0.42 | 1.93 | 0.232 ± 0.041 | 4.38 | |
| NCS | 100 | 3.93 ± 0.53 | 2.16 | 0.322 ± 0.056 | 6.08 | |
| SMEDDS | 100 | 6.25 ± 0.78 | 3.43 | 0.518 ± 0.069 | 9.77 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a generalized procedure based on methodologies described in the literature.
-
Preparation of Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) with heating.
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization for a specified time (e.g., 10 minutes at 10,000 rpm) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or probe sonication for a defined period to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study design.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing: Divide the rats into groups (n=6 per group). Administer the this compound formulation (e.g., this compound suspension as control, test formulation) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Caption: Workflow for developing and evaluating a novel this compound formulation.
Caption: Key steps in this compound's intestinal absorption and efflux.
Caption: Relationship between causes of low bioavailability and improvement strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Physiochemical Properties of this compound via L-Proline Co-Crystallization: Synthesis, Characterization, and Dissolution Studies of Two Phases of Pharmaceutical Co-Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute oral bioavailability and disposition kinetics of this compound in female rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Puerarin Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Puerarin for successful cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental solubility issue with this compound?
A1: this compound, a major isoflavone glycoside from the Kudzu root, exhibits poor aqueous solubility due to its chemical structure, which includes a large conjugated skeleton and multiple hydroxyl groups. This low water and lipid solubility can lead to precipitation in aqueous cell culture media, resulting in inconsistent and unreliable experimental outcomes. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[1][2][3]
Q2: What are the common solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common organic solvent used to prepare this compound stock solutions for in vitro studies. Ethanol and dimethylformamide (DMF) are also viable options.[4] However, it is crucial to use the minimum amount of organic solvent necessary and to ensure the final concentration in the cell culture medium is non-toxic to the cells.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: The maximum tolerated concentration of DMSO varies among different cell lines.[5] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many researchers aiming for 0.1% or lower to avoid solvent-induced cytotoxicity or off-target effects. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q4: Can this compound be dissolved directly in aqueous buffers like PBS?
A4: While this compound can be dissolved directly in aqueous buffers, its solubility is very low. For instance, the solubility of this compound in PBS (pH 7.2) is approximately 0.25 mg/mL. Preparing aqueous solutions directly is possible but may not be suitable for experiments requiring higher concentrations. It is also recommended not to store aqueous solutions for more than one day.
Troubleshooting Guide
Issue 1: this compound precipitates when added to my cell culture medium.
Cause: This is a common issue due to the poor aqueous solubility of this compound. The final concentration of this compound in the medium likely exceeds its solubility limit, or the DMSO concentration from the stock solution is too high, causing the compound to crash out.
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%) and that your cells can tolerate this concentration.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium rather than adding a small volume of highly concentrated stock directly to your final culture volume. This gradual dilution can help maintain solubility.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Use a Solubility Enhancement Technique: If the above methods are insufficient, consider using more advanced formulation strategies as detailed in the protocols below.
Issue 2: I am observing cytotoxicity in my vehicle control group (cells treated with DMSO alone).
Cause: The concentration of DMSO in your final assay is likely too high for your specific cell line. Different cell lines exhibit varying sensitivities to organic solvents.
Solutions:
-
Determine the Maximum Tolerated DMSO Concentration: Conduct a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not affect the viability or morphology of your cells.
-
Reduce Stock Solution Concentration: If you need to add a larger volume of your this compound stock to achieve the desired final concentration, consider preparing a less concentrated stock solution to minimize the final DMSO percentage.
-
Explore Alternative Solvents: While less common for this compound, other organic solvents like ethanol could be tested for cell line compatibility. However, their potential for cytotoxicity must also be carefully evaluated.
Quantitative Data on this compound Solubility
The following tables summarize the solubility of this compound in various solvents and the improvements achieved with different enhancement techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~0.46 | |
| PBS (pH 7.2) | ~0.25 | |
| Ethanol | ~5 | |
| DMSO | ~12.5 | |
| Dimethylformamide (DMF) | ~16 |
Table 2: Enhanced Solubility of this compound using Different Formulation Strategies
| Formulation Method | Fold Increase in Solubility (approx.) | Reference |
| 2-Hydroxypropyl-β-Cyclodextrin (HPCD) Inclusion Complex | 25.33 | |
| Co-crystallization with L-Proline | ~2 | |
| Microemulsion | 6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a this compound stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add DMSO: Calculate and add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Dissolve: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a method to enhance the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water, sterile
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in sterile deionized water to create a saturated or desired concentration solution.
-
Add this compound: Slowly add this compound powder to the HP-β-CD solution while continuously stirring. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution should become clearer as the this compound dissolves.
-
Lyophilization: Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Reconstitution and Use: The lyophilized powder can be dissolved in sterile water or cell culture medium to prepare a stock solution with significantly enhanced this compound solubility. This stock can then be sterile-filtered and used in cell-based assays.
Protocol 3: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol outlines the emulsion-solvent evaporation method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles containing this compound. This method encapsulates this compound, improving its stability and allowing for controlled release.
Materials:
-
This compound powder
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) aqueous solution (surfactant)
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent (e.g., DCM).
-
Emulsification: Add the organic phase to a larger volume of aqueous PVA solution. Emulsify the mixture using a probe sonicator to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This causes the PLGA to precipitate, encapsulating the this compound to form nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in sterile water or a suitable buffer. The nanoparticle suspension can then be used for cell-based assays.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Solubilization
Caption: Workflow for this compound solubilization and preparation for cell-based assays.
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and apoptosis. In many cancer cell lines, this compound inhibits the phosphorylation of PI3K and Akt, leading to the induction of apoptosis.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
This compound and the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival that can be influenced by this compound. This compound has been observed to inhibit this pathway in certain contexts, contributing to its anti-proliferative effects.
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
This compound and the NF-κB Signaling Pathway
This compound is also known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. By preventing the activation of NF-κB, this compound can suppress the expression of pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
References
- 1. Pharmacokinetics and drug delivery systems for this compound, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of L-Pyroglutamic Acid on the Solubility of this compound: Preparation, Solid-State Characterization and Physicochemical Evaluation of this compound- L-Pyroglutamic Acid Co-Crystal [scielo.org.mx]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Puerarin Dosage for Anti-inflammatory Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with puerarin to investigate its anti-inflammatory properties.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dosage for this compound in in vivo and in vitro anti-inflammatory studies?
Determining the optimal dosage for this compound is critical for observing its anti-inflammatory effects without inducing cytotoxicity. Dosages vary significantly between in vivo and in vitro models.
In Vitro Studies: For cell-based assays, concentrations typically range from 10 µM to 100 µM. It is crucial to perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.[1][2][3][4]
In Vivo Studies: In animal models, dosages often range from 25 mg/kg to 400 mg/kg, administered via intraperitoneal (i.p.) injection or oral gavage.[2] The optimal dose will depend on the animal model, the nature of the inflammatory stimulus, and the route of administration.
2. This compound has poor water solubility. How can I prepare it for my experiments?
This compound's low aqueous solubility presents a common challenge.
-
For In Vitro Experiments: this compound can be dissolved in organic solvents like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity. For aqueous solutions, the solubility of this compound in PBS (pH 7.2) is approximately 0.25 mg/ml.
-
For In Vivo Experiments: For oral administration, this compound can be suspended in a vehicle such as carboxymethylcellulose (CMC) or saline. For intraperitoneal or intravenous injections, it may be necessary to use a co-solvent system, but care must be taken to ensure the vehicle is non-toxic at the administered volume.
3. What are the primary signaling pathways modulated by this compound to exert its anti-inflammatory effects?
This compound has been shown to modulate several key inflammatory signaling pathways:
-
NF-κB Signaling Pathway: this compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
MAPK Signaling Pathway: this compound can inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38, JNK, and ERK. This pathway is involved in the production of inflammatory mediators.
-
JAK/STAT Signaling Pathway: this compound has been shown to inhibit the JAK/STAT pathway, which is crucial for cytokine signaling. It can suppress the phosphorylation of JAK2 and STAT3.
-
NLRP3 Inflammasome: this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent this compound solution preparation.
-
Troubleshooting Step: this compound is prone to precipitation in aqueous solutions. Always prepare fresh solutions for each experiment and ensure complete dissolution of the stock solution before diluting it in your experimental medium. Vortex or sonicate if necessary.
-
Possible Cause: Cell passage number and confluency.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and reach a similar level of confluency before treatment, as cell density can affect inflammatory responses.
Issue 2: No significant anti-inflammatory effect observed.
-
Possible Cause: Suboptimal dosage.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration of this compound for your specific model and inflammatory stimulus. Refer to the dosage tables below for guidance.
-
Possible Cause: Timing of treatment.
-
Troubleshooting Step: The timing of this compound administration relative to the inflammatory stimulus is critical. Consider pre-treatment, co-treatment, and post-treatment regimens to determine the most effective experimental design.
-
Possible Cause: Insufficient inflammatory response.
-
Troubleshooting Step: Ensure that your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a robust and measurable inflammatory response in your control group.
Issue 3: Unexpected cytotoxicity.
-
Possible Cause: High concentration of this compound or solvent.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT, CCK-8) to establish the maximum non-toxic concentration of this compound and the vehicle (e.g., DMSO) in your cell line.
-
Possible Cause: Contamination of this compound stock.
-
Troubleshooting Step: Ensure the purity of your this compound. If possible, obtain a certificate of analysis from the supplier. Store the stock solution appropriately to prevent degradation.
Data Presentation
Table 1: Effective Dosages of this compound in In Vitro Studies
| Cell Line | Inflammatory Stimulus | Effective this compound Concentration | Observed Anti-inflammatory Effects | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 40 µM | Inhibition of ferroptosis-related pathways | |
| Vascular Smooth Muscle Cells (VSMCs) | Oxidized low-density lipoprotein (ox-LDL) | 20, 40, 80 µM | Inhibition of p38 MAPK and JNK signaling pathways | |
| Human Retinal Pigmented Epithelial (RPE) cells | Hypoxia | Not specified | Inhibition of VEGF upregulation via JAK2/STAT3 pathway | |
| AML12 cells | High glucose (HG) | 25, 50, 100 µM | Increased cell viability, decreased steatosis | |
| A549 cells | Lipopolysaccharide (LPS) | 10, 20, 40, 80 µM | Increased cell viability | |
| Differentiated Y-79 cells | Glutamate | 2, 10, 50 µM | Attenuation of cytotoxicity, ROS generation, and Ca2+ influx |
Table 2: Effective Dosages of this compound in In Vivo Studies
| Animal Model | Disease Model | This compound Dosage and Route | Observed Anti-inflammatory Effects | Reference |
| Rats | Osteoporosis | Not specified | Alleviation of osteoporosis via JAK2/STAT3 pathway | |
| KKAy mice | Diabetic Liver Injury | 80 mg/kg | Amelioration of hepatic pathological changes and inflammation | |
| Mice | Dextran sulfate sodium (DSS)-induced colitis | Not specified | Alleviation of colon shortening and pathological damage | |
| Rats | Cerebral ischemia/reperfusion | Not specified | Reduction of ischemic infarct volume and inflammatory cytokines | |
| Mice | High-fat diet-induced obesity | Not specified | Attenuation of insulin resistance and inflammation | |
| Female BALB/c mice | Graves' Disease | 400 mg/kg/day | Alleviation of thyroid pathological changes | |
| Rats | Carrageenan-induced paw edema | 7.5, 10, 12.5 mg/kg (nanoparticles) | Reduction in paw edema | |
| Rats | 3-nitropropionic-acid induced neurotoxicity | 200 mg/kg | Attenuation of apoptosis and inflammation |
Experimental Protocols
Cell Viability Assay (CCK-8 Protocol)
-
Seed cells (e.g., T24 cells at 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µg/ml) for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µl of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytokine Measurement by ELISA
-
Collect cell culture supernatants or tissue homogenates after treatment.
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding samples and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance and calculating the cytokine concentration based on the standard curve.
-
Western Blot for Signaling Pathway Analysis
-
Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p-p38, p-STAT3, and their total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. This compound protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates the Ferroptosis in Diabetic Liver Injure Through the JAK2/STAT3 Pathway Inhibition Based on Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Proliferation and Induces Apoptosis by Upregulation of miR-16 in Bladder Cancer Cell Line T24 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Ferroptosis and Inflammation of Lung Injury Caused by Sepsis in LPS Induced Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Puerarin instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of puerarin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in water?
A1: this compound has low aqueous solubility.[1][2] Its solubility in water is approximately 0.46 mg/mL, and in phosphate-buffered saline (PBS) at pH 7.2, it is about 0.25 mg/ml.[1][3] Several factors, including its chemical structure, contribute to this poor water solubility.[1] To enhance solubility, consider using cosolvents such as ethanol, DMSO, or dimethylformamide. However, ensure the final concentration of the organic solvent is minimal in your experiments to avoid physiological effects.
Q2: My this compound solution has turned cloudy or precipitated over time. What is happening?
A2: Cloudiness or precipitation can occur due to several reasons:
-
Low Solubility: As mentioned, this compound's inherent low solubility in aqueous solutions can lead to precipitation, especially at higher concentrations or upon standing.
-
Degradation: this compound can degrade in aqueous solutions, and its degradation products may have different solubility profiles, leading to precipitation. The primary degradation product of this compound is daidzein.
-
Temperature Effects: The solubility of this compound in water is temperature-dependent, increasing with higher temperatures. If the solution was prepared at an elevated temperature and then cooled, this compound might precipitate out.
-
pH Changes: The pH of the solution can influence the stability and solubility of this compound.
It is not recommended to store aqueous solutions of this compound for more than one day.
Q3: What are the main factors that cause this compound to degrade in an aqueous solution?
A3: this compound is susceptible to degradation under several conditions:
-
High Temperature: Elevated temperatures can significantly accelerate the degradation of this compound.
-
High Humidity: Exposure to high humidity can also promote degradation.
-
Light: this compound is sensitive to light, and exposure can lead to its degradation.
-
pH: The stability of this compound can be influenced by the pH of the aqueous solution.
-
Microbial Contamination: Microorganisms can metabolize this compound, leading to its degradation.
For optimal stability, PEGylated this compound should be stored at low temperatures in a dark and dry environment.
Troubleshooting Guides
Problem 1: Low and inconsistent readings in my analytical assay (e.g., HPLC, UV-Vis).
This could be due to this compound degradation or precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analytical readings.
Problem 2: Observing unexpected peaks in my HPLC chromatogram.
This is a strong indicator of this compound degradation.
This compound Degradation Pathway:
This compound can undergo hydrolysis, where the C-glycosidic bond is cleaved, resulting in the formation of its aglycone, daidzein. This process can be influenced by factors such as pH, temperature, and enzymatic activity.
References
- 1. Pharmacokinetics and drug delivery systems for this compound, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Bioaccessibility of Microencapsulated this compound Delivered by Pickering Emulsions Stabilized with OSA-Modified Hydrolyzed Pueraria montana Starch: In Vitro Release, Storage Stability, and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Puerarin Stability and Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of puerarin is paramount to obtaining accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways in which this compound can degrade?
A1: this compound is susceptible to degradation through several pathways, including:
-
Enzymatic/Microbial Degradation: In biological systems, particularly in the gut, this compound can be metabolized by microorganisms into its aglycone form, daidzein, which is further converted to other metabolites like equol.[1][2] This C-C bond cleavage is a critical step in its metabolism.
-
Hydrolysis: this compound's stability is significantly influenced by pH. It is prone to hydrolysis, especially under neutral to alkaline conditions.
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidative degradation, which can be initiated by factors such as exposure to air (oxygen), metal ions, or oxidizing agents like hydrogen peroxide.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound.[3]
-
Thermal Degradation: High temperatures can accelerate the degradation of this compound.[3]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in acidic conditions and degrades as the pH increases. A study on PEGylated this compound, a modified form of this compound, demonstrated that it is stable at pH 2.0 and 5.0. However, its degradation follows pseudo-first-order kinetics at neutral and alkaline pH, with a significantly shorter half-life at pH 9.0 compared to pH 7.4.[4]
Q3: What are the known degradation products of this compound?
A3: The primary degradation product from microbial and enzymatic activity is daidzein . Under forced acidic hydrolysis, this compound can also be converted to daidzein. Oxidative and photolytic degradation can lead to the formation of various other breakdown products, though their specific structures are less commonly characterized in routine stability studies.
Q4: How can I prevent the degradation of my this compound samples?
A4: To minimize this compound degradation, consider the following preventative measures:
-
pH Control: Maintain this compound solutions in an acidic buffer (ideally pH 4-6). Avoid neutral or alkaline conditions.
-
Temperature Control: Store this compound stock solutions and samples at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.
-
Light Protection: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage of solid this compound or sensitive solutions, consider storing under an inert gas like nitrogen or argon to minimize oxidation.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or tocopherol, to this compound solutions may help to quench free radicals and inhibit oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration in solution over a short period. | pH instability: The pH of the solution may be neutral or alkaline, leading to rapid hydrolysis. | Adjust the pH of the solution to an acidic range (pH 4-6) using a suitable buffer. |
| Light exposure: The solution may be exposed to ambient or UV light, causing photodegradation. | Store the solution in an amber vial or protect it from light. | |
| Oxidation: The solution may be exposed to oxygen, leading to oxidative degradation. | Prepare fresh solutions before use. For storage, consider purging the container with an inert gas. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation: this compound has degraded into one or more new compounds. | Review the storage and handling conditions of your sample. Refer to the degradation pathways to tentatively identify the new peaks. Perform co-injection with a daidzein standard if enzymatic or acid hydrolysis is suspected. |
| Inconsistent results in biological assays. | Sample degradation: this compound in the assay medium may be degrading during the experiment. | Check the pH and temperature of the assay medium. If possible, adjust the pH to a more stable range for this compound without affecting the biological system. Minimize the duration of the experiment. |
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the degradation kinetics of PEGylated this compound at different pH values, which provides a strong indication of the stability profile of this compound itself.
| pH | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| 2.0 | Aqueous Solution | No significant degradation | - | |
| 5.0 | Aqueous Solution | No significant degradation | - | |
| 7.4 | Aqueous Solution | - | 17.79 hours | |
| 9.0 | Aqueous Solution | - | 59 minutes |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for inducing this compound degradation under various stress conditions to understand its stability profile, as recommended by the International Council for Harmonisation (ICH) guidelines.
1.1 Acidic Hydrolysis:
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
Dilute the stock solution with 0.1 M hydrochloric acid to achieve the desired final concentration of this compound.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze the sample by a stability-indicating HPLC method.
1.2 Alkaline Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide for degradation.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid.
1.3 Oxidative Degradation:
-
Prepare a this compound solution in a suitable solvent.
-
Add hydrogen peroxide (e.g., 3% v/v) to the solution.
-
Keep the solution at room temperature and protect it from light.
-
Monitor the degradation over time by taking samples at various intervals.
-
Analyze the samples by HPLC.
1.4 Photodegradation:
-
Prepare a this compound solution and place it in a transparent container.
-
Expose the solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at various time points by HPLC.
1.5 Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C).
-
For solutions, incubate at a specified temperature in the dark.
-
Withdraw samples at different time intervals and analyze by HPLC.
Protocol 2: HPLC Method for this compound and Its Degradation Products
This method can be used as a starting point for developing a stability-indicating assay.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase and an organic solvent. For example:
-
Isocratic: Acetonitrile and water (e.g., 20:80, v/v) with a pH of 7.0.
-
Isocratic: Acetonitrile and 0.5% aqueous acetic acid (e.g., 77:23, v/v).
-
Gradient: A gradient of acetonitrile in water containing 0.1% formic acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 250 nm.
-
Column Temperature: 25-30°C.
Visualizing Degradation Pathways and Workflows
This compound Degradation Pathways
The following diagram illustrates the major degradation pathways of this compound.
Experimental Workflow for a Forced Degradation Study
This diagram outlines the typical workflow for conducting a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The C-glucosyl bond of this compound was cleaved hydrolytically by a human intestinal bacterium strain PUE to yield its aglycone daidzein and an intact glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antioxidant activity of the this compound - β - lactoglobulin complex in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated stability-indicating HPLC method for the determination of PEGylated this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the clinical application of Puerarin injection
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical and experimental application of Puerarin injection.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your work with this compound injection.
Formulation and Stability Issues
Problem: Precipitation or cloudiness observed in the this compound injection solution upon storage or dilution.
Possible Causes:
-
Poor Aqueous Solubility: this compound has low water and lipid solubility, making it prone to precipitation, especially at high concentrations or upon changes in pH or temperature.[1]
-
pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of the solution outside the optimal range (typically acidic to neutral) can cause the drug to precipitate.
-
Incompatible Diluents: Diluting this compound injection with incompatible intravenous fluids can lead to precipitation.
-
Excipient Issues: The co-solvents and other excipients used to solubilize this compound may not be stable under all conditions, leading to drug precipitation. Common co-solvents include propylene glycol, ethylene glycol, and polyvinylpyrrolidone.[2]
Troubleshooting Steps:
-
Verify Diluent Compatibility: Ensure that the diluent used (e.g., normal saline, dextrose solution) is compatible with the specific this compound injection formulation. Compatibility can be affected by the pH of the diluent.
-
Control pH: Maintain the pH of the solution within the recommended range as specified by the manufacturer. The use of buffers like citric acid and/or sodium citrate can help stabilize the pH.[3]
-
Visual Inspection: Always visually inspect the solution for any particulate matter, cloudiness, or color change before administration. Do not use if any of these are present.
-
Consider Alternative Formulations: For experimental purposes, explore formulations with solubility enhancers such as cyclodextrins or lipid-based nanoparticle systems to improve stability.
Logical Relationship for Troubleshooting Precipitation
References
- 1. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound dry powder inhaler formulations for pulmonary delivery: Development and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound injection on acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Puerarin Permeability Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the permeability of Puerarin across the blood-brain barrier (BBB) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenges in delivering this compound to the central nervous system (CNS) are its inherent physicochemical properties. These include low water and lipid solubility, which limit its ability to passively diffuse across the tightly regulated blood-brain barrier.[1][2][3] Furthermore, this compound has been identified as a substrate for P-glycoprotein, an efflux transporter at the BBB that actively pumps the compound out of the brain, further reducing its CNS concentration.[4]
Q2: What are the most promising strategies to enhance this compound's BBB permeability?
A2: Several strategies have been explored to overcome the challenges of delivering this compound to the brain. The most prominent and experimentally validated approaches include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, nanocrystals, liposomes, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the BBB.[5]
-
Co-administration with Permeation Enhancers: Using agents like Borneol, which can transiently and reversibly open the tight junctions of the BBB, has been shown to significantly increase this compound's brain uptake.
-
Chemical Modification (Prodrug Strategy): Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB.
Q3: How do nanoformulations help this compound cross the BBB?
A3: Nanoformulations can enhance this compound's BBB penetration through several mechanisms:
-
Increased Bioavailability and Circulation Time: Nanoparticles can protect this compound from rapid metabolism and clearance, leading to higher plasma concentrations and a longer window for BBB transport.
-
Endocytosis and Transcytosis: Certain nanoparticle coatings, such as polysorbate 80, are thought to mimic low-density lipoproteins, leading to receptor-mediated endocytosis by brain endothelial cells and subsequent transport into the brain parenchyma.
-
Inhibition of Efflux Pumps: Some nanoparticle excipients may inhibit the function of efflux pumps like P-glycoprotein, reducing the removal of this compound from the brain.
-
Direct Interaction with BBB Components: Nanoparticles can adhere to the surface of brain endothelial cells, creating a high local concentration gradient that favors drug diffusion.
Q4: What is the mechanism of action for Borneol in enhancing this compound's BBB permeability?
A4: Borneol is believed to enhance BBB permeability primarily by modulating the integrity of the tight junctions between the endothelial cells of the BBB. It is thought to cause a transient and reversible disassembly of tight junction proteins, which "loosens" the barrier and allows for increased paracellular transport of co-administered substances like this compound. This effect is dose-dependent and appears to be temporary, with the barrier integrity being restored after a certain period.
Troubleshooting Guides
Issue 1: Low in vitro BBB permeability of this compound in Transwell assays.
Possible Cause 1: Inherent low permeability of free this compound.
-
Solution: As a baseline, it is expected that free this compound will have low permeability in an in vitro BBB model. This serves as a control for evaluating enhancement strategies. Consider formulating this compound into nanoparticles or co-administering it with a permeation enhancer like Borneol.
Possible Cause 2: In vitro model is too stringent.
-
Solution: Ensure your in vitro BBB model, typically a co-culture of brain microvascular endothelial cells and astrocytes, exhibits appropriate transendothelial electrical resistance (TEER) values to confirm the formation of tight junctions. If the TEER values are excessively high, it may be difficult to see the effects of even enhanced formulations. Verify the cell lines and culture conditions.
Possible Cause 3: Incorrect concentration of permeation enhancer.
-
Solution: If using Borneol, its effect is dose-dependent. Studies have shown that a concentration of at least 12.5 µg/mL is needed to significantly increase this compound permeability in vitro. Perform a dose-response experiment to determine the optimal concentration for your model.
Issue 2: High variability in in vivo brain concentration of this compound.
Possible Cause 1: Poor oral bioavailability of the formulation.
-
Solution: this compound has poor oral absorption. If administering orally, consider advanced formulations like self-microemulsifying drug delivery systems (SMEDDS) or nanocrystals, which have been shown to improve oral bioavailability. Intravenous administration of a nanoformulation can provide more consistent plasma concentrations.
Possible Cause 2: Inconsistent BBB opening with enhancers.
-
Solution: The effect of permeation enhancers like Borneol can be transient. The timing of this compound administration relative to the enhancer is critical. Ensure a consistent and optimized dosing schedule. Pharmacokinetic studies are essential to determine the Cmax and AUC in both plasma and brain to assess the effectiveness and consistency of the delivery strategy.
Possible Cause 3: Instability of the this compound formulation in vivo.
-
Solution: Characterize the stability of your nanoformulation in biological media. Premature release of this compound from the carrier will result in the drug exhibiting its native poor permeability. Ensure your nanoparticles are stable in circulation for a sufficient period to reach the BBB.
Quantitative Data Summary
Table 1: In Vitro Permeability of this compound with Borneol
| Borneol Concentration (µg/mL) | Apparent Permeability Coefficient (Papp) of this compound (x 10⁻⁶ cm/s) | Transendothelial Electrical Resistance (TEER) (% of control) |
| 0 (Control) | ~2.5 | 100% |
| 6.25 | No significant difference | No significant difference |
| 12.5 | Significantly increased | ~50% |
| 25 | Significantly increased | ~50% |
| 50 | Significantly increased | ~50% |
| 100 | Significantly increased | ~50% |
| Data synthesized from findings reported in studies investigating the effect of Borneol on in vitro BBB models. |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice (Oral Administration)
| Formulation (this compound Dose: 200 mg/kg) | Co-administration | Plasma AUC₀₋₁₂h (ng/mLh) | Brain AUC₀₋₁₂h (ng/mLh) |
| Nanocrystal Suspension (NCS) | None | ~1800 | ~30 |
| NCS | Borneol (50 mg/kg) | ~4000 | ~130 |
| NCS | Borneol (100 mg/kg) | ~5000 | ~180 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Borneol (100 mg/kg) | ~7000 | ~250 |
| Data adapted from studies comparing different oral formulations of this compound. |
Table 3: Characteristics of this compound Nanoformulations
| Nanoformulation Type | Mean Particle Size (nm) | Drug Loading (%) | Key Finding |
| Poly(butylcyanoacrylate) Nanoparticles (PBCN) with Polysorbate 80 | 201.2 | Not specified | Increased drug concentrations in blood and brain compared to free this compound after IV injection. |
| This compound Nanocrystals (PU-NCs) | 83.05 | 72.7 | Enhanced oral bioavailability and brain accumulation in rats. |
| This compound-loaded 6-s-PLGA Nanoparticles | 88.36 | 42.97 | Sustained release and improved accumulation in plasma and brain after oral administration in rats. |
Experimental Protocols
Protocol 1: In Vitro this compound BBB Permeability Assay using a Transwell Co-culture Model
-
Model Setup:
-
Culture rat brain microvascular endothelial cells (BMECs) on the luminal side (upper chamber) of a Transwell insert (e.g., 0.4 µm pore size).
-
Culture rat astrocytes on the abluminal side (bottom of the well).
-
Allow the co-culture to establish for 3-4 days until a stable TEER value is reached, indicating tight junction formation.
-
-
Permeability Experiment:
-
Replace the medium in the luminal chamber with a transport buffer containing the this compound formulation (e.g., free this compound, this compound nanoparticles, or this compound with Borneol).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal chamber.
-
Measure the concentration of this compound in the collected samples using a validated analytical method such as HPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of this compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of this compound in the luminal chamber.
-
-
Compare the Papp values between the control (free this compound) and experimental groups.
-
Protocol 2: Preparation of this compound-Loaded Poly(butylcyanoacrylate) Nanoparticles (PBCN)
-
Aqueous Phase Preparation:
-
Dissolve this compound in an acidic aqueous solution (e.g., 0.01 M HCl).
-
Add a stabilizer, such as Dextran 70, to the solution.
-
-
Anionic Polymerization:
-
Add butylcyanoacrylate monomer to the aqueous phase dropwise while stirring.
-
Allow the polymerization to proceed for several hours at room temperature. The pH will gradually increase.
-
Neutralize the resulting nanoparticle suspension with a base (e.g., 0.1 M NaOH).
-
-
Coating and Purification:
-
Add Polysorbate 80 to the nanoparticle suspension and incubate to allow for coating of the nanoparticles.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unreacted monomer and excess surfactant.
-
-
Characterization:
-
Determine the mean particle size and zeta potential using dynamic light scattering.
-
Quantify the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and measuring the this compound content via HPLC.
-
Visualizations
Caption: Strategies to enhance this compound's BBB permeability.
Caption: Workflow for nanoparticle formulation and evaluation.
Caption: Proposed mechanism of Borneol on BBB tight junctions.
References
- 1. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing both oral bioavailability and brain penetration of this compound using borneol in combination with preparation technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing both oral bioavailability and brain penetration of this compound using borneol in combination with preparation technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The permeability of this compound loaded poly(butylcyanoacrylate) nanoparticles coated with polysorbate 80 on the blood-brain barrier and its protective effect against cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Puerarin Formulation Strategies: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of puerarin to enhance its stability and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound?
This compound, a major bioactive isoflavone glycoside from the Kudzu root, faces significant stability issues that limit its therapeutic application. The primary challenges are its poor water solubility and low oral bioavailability.[1][2] this compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low intestinal permeability.[2] Furthermore, this compound is susceptible to degradation under conditions of high temperature, high humidity, and exposure to light.[1][3] Its C-glycosidic linkage, however, does provide some metabolic stability against enzymatic hydrolysis by β-glucosidase.
Q2: My this compound formulation is showing poor dissolution. How can I improve it?
Poor dissolution is a common issue stemming from this compound's low aqueous solubility. Several formulation strategies can significantly enhance its dissolution rate:
-
Inclusion Complexes with Cyclodextrins: Complexing this compound with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its solubility. One study reported a 65.6-fold increase in solubility with the formation of a this compound-HP-β-CD inclusion complex. Another study achieved a 25.33-fold higher solubility with a 2-hydroxypropyl-β-cyclodextrin inclusion complex prepared by mechanochemical methods.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution. This compound nanoparticles have demonstrated a higher dissolution rate compared to the pure drug.
-
Co-crystallization: Forming co-crystals of this compound with a suitable co-former, such as L-proline or L-pyroglutamic acid, can improve its solubility and dissolution profile.
-
Solid Dispersions: Creating solid dispersions of this compound with a carrier can enhance its dissolution.
Q3: I'm observing low oral bioavailability of this compound in my animal studies. What formulation strategies can address this?
Low oral bioavailability is a major hurdle for this compound. The following formulation approaches have been shown to significantly improve it:
-
Microemulsions and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can enhance the solubility and absorption of this compound. Microemulsions have been reported to increase the relative bioavailability of this compound by up to 15.8-fold compared to a suspension.
-
Nanoparticles: Encapsulating this compound into nanoparticles, such as those made from PLGA, can improve its oral bioavailability. One study showed that this compound-loaded PLGA nanoparticles increased the relative bioavailability by approximately 5-fold compared to a this compound suspension.
-
Liposomes: Liposomal formulations can protect this compound from degradation in the gastrointestinal tract and enhance its absorption. Long-circulating liposomes have been shown to significantly improve the bioavailability of this compound.
-
Inclusion Complexes: By improving solubility and dissolution, cyclodextrin inclusion complexes can lead to enhanced oral bioavailability. A 1.64-fold increase in absolute bioavailability was observed for a this compound-HPCD inclusion complex.
Q4: How does this compound degrade, and how can I monitor its stability?
This compound degradation can be initiated by exposure to high temperature, humidity, and light. Microbial degradation in the gut involves a two-step deglycosylation process, starting with the oxidation of the sugar moiety.
To monitor the stability of your this compound formulation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Forced degradation studies should be performed to identify potential degradation products and ensure the analytical method can separate them from the parent drug. These studies typically involve exposing the drug to stress conditions such as:
-
Acidic and basic hydrolysis
-
Oxidation
-
Photolysis (exposure to UV and visible light)
-
Thermal stress (heat)
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Low Encapsulation Efficiency | Poor affinity of this compound for the carrier material. | Optimize the drug-to-carrier ratio. For nanoparticles and liposomes, adjust the solvent system or the homogenization/sonication parameters. For cyclodextrin complexes, ensure an appropriate molar ratio and preparation method (e.g., kneading, freeze-drying). |
| Particle Aggregation in Nanoparticle/Liposome Suspensions | Insufficient surface charge or steric stabilization. | Incorporate a stabilizer in the formulation, such as a surfactant or a polymer coating (e.g., PEGylation for liposomes, chitosan coating for nanoparticles). Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion. |
| Phase Separation in Microemulsions | Incorrect ratio of oil, surfactant, and cosurfactant. | Construct a pseudo-ternary phase diagram to identify the stable microemulsion region for your chosen components. Adjust the proportions of the oil, surfactant, and cosurfactant accordingly. |
| Variability in Experimental Results | Inconsistent preparation methodology. | Strictly adhere to a detailed, validated experimental protocol. Ensure precise control over critical parameters such as temperature, stirring speed, and sonication time. |
| Unexpected Peaks in HPLC Chromatogram During Stability Studies | Degradation of this compound. | Conduct forced degradation studies to identify the degradation products. The analytical method should be validated to be stability-indicating, capable of resolving these new peaks from this compound. Store the formulation under protected conditions (e.g., away from light, at low temperature). |
Quantitative Data Summary
The following tables summarize the improvements in physicochemical properties and bioavailability of this compound achieved through various formulation strategies.
Table 1: Enhancement of this compound Solubility and Dissolution
| Formulation Strategy | Key Findings | Reference |
| Cyclodextrin Inclusion Complex | 25.33-fold increase in solubility. | |
| Cyclodextrin Inclusion Complex | 65.6-fold increase in solubility. | |
| Co-crystallization with L-Proline | Nearly doubled solubility in various media. | |
| Microemulsion | Solubility increased from 4.58 mg/mL to 11.3 mg/mL (O/W) and 23.1 mg/mL (W/O). |
Table 2: Improvement in this compound Bioavailability
| Formulation Strategy | Animal Model | Key Bioavailability Improvement | Reference |
| Microemulsion | Mice | 15.8-fold increase in relative bioavailability. | |
| Nanocrystals | Rats | 7.6-fold increase in AUC compared to suspension. | |
| PLGA Nanoparticles | Rats | ~5-fold increase in relative bioavailability. | |
| Cyclodextrin Inclusion Complex | Rats | 1.64-fold increase in absolute bioavailability. | |
| Liposomes (Long Circulating) | Rats | Significantly improved bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Film Dispersion Method
This protocol is a generalized procedure based on common practices for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-60°C). This will form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. The temperature of the buffer should be above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to size reduction.
-
Sonication: Use a probe sonicator or a bath sonicator to sonicate the MLV suspension. Keep the sample on ice to prevent overheating.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using HPLC.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Freeze-Drying
This protocol provides a common method for preparing solid inclusion complexes.
-
Dissolution:
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in purified water with constant stirring.
-
Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1).
-
-
Complexation:
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves upon complexation.
-
-
Filtration (Optional):
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved particles.
-
-
Freeze-Drying (Lyophilization):
-
Freeze the aqueous solution of the complex at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under high vacuum for 24-48 hours to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and Differential Scanning Calorimetry (DSC). These methods will show changes in the physicochemical properties of this compound upon inclusion.
-
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects, particularly its anti-inflammatory and cardioprotective actions, by modulating several key signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of L-Pyroglutamic Acid on the Solubility of this compound: Preparation, Solid-State Characterization and Physicochemical Evaluation of this compound- L-Pyroglutamic Acid Co-Crystal [scielo.org.mx]
- 3. [Stability of PEGylated this compound under different storage conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Puerarin in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Puerarin in experimental models.
Troubleshooting Guide
Issue: Observed Off-Target Effects in this compound Experiments
Researchers may encounter unintended effects in their experiments with this compound, which can complicate data interpretation. These off-target effects are often dose-dependent and can vary across different experimental models.[1] This guide provides a summary of reported effective concentrations of this compound and strategies to mitigate non-specific responses.
Table 1: Effective Concentrations of this compound and Considerations for Off-Target Effects
| Experimental Model | Effective Concentration/Dosage | On-Target Effects | Potential Off-Target Considerations | Mitigation Strategies |
| In Vitro | ||||
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50-200 μM | Attenuation of ox-LDL-induced tissue factor expression.[2] | At higher concentrations, potential for cytotoxicity or effects on unintended signaling pathways. | Start with the lower end of the effective concentration range and perform dose-response curves. |
| Rat Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | 10⁻⁶ mol/L (1 μM) | Promotes proliferation and osteogenic differentiation.[3] | Higher concentrations (e.g., 10⁻⁴ mol/L) may not show enhanced effects and could have off-target impacts.[3] | Determine the optimal concentration for the desired effect using a dose-response study. |
| Human Glioblastoma Cells (U251 and U87) | IC50 ~190-200 μM (for viability reduction after 48h) | Inhibition of cell viability and proliferation.[4] | High concentrations required for anti-cancer effects may impact non-cancerous cells in a mixed culture. | Utilize cancer-specific markers to confirm on-target effects. Consider co-treatment with other agents to use a lower this compound concentration. |
| Bladder Cancer Cell Line (T24) | 50 µg/ml (~120 µM) | Inhibition of cell viability and proliferation. | High concentrations can lead to non-specific cytotoxicity. | Perform cell viability assays on relevant non-cancerous cell lines to determine the therapeutic window. |
| Hippocampal Neurons (HT22) | 250 nM | Protection against oxygen-glucose deprivation/reperfusion injury. | Concentrations above 250 nM did not show increased efficacy and could have off-target effects. | Use the lowest effective concentration to maximize specificity. |
| In Vivo (Animal Models) | ||||
| Spontaneously Hypertensive Rats | 40 and 80 mg/kg (i.p.) | Reduction of blood pressure and heart rate. | Systemic administration may affect multiple organ systems. | Monitor physiological parameters beyond the target organ/system. |
| High-Fat-Diet-Fed Mice | 50 mg/kg (oral) | Reduction in weight gain, improved glucose tolerance. | A higher dose of 200 mg/kg showed no effect on body weight in one study, suggesting a complex dose-response. | Conduct pilot studies with a range of doses to determine the optimal therapeutic window for the specific model and outcomes. |
| Graves' Disease Mouse Model | 400 mg/kg (oral) | Alleviation of GD symptoms, reduced inflammation and oxidative stress. | Interestingly, a higher dose (1,200 mg/kg) was less effective, indicating potential for paradoxical effects or off-target engagement at higher concentrations. | A thorough dose-response study is crucial. The lowest effective dose should be used. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the optimal dose of this compound for my experiment while minimizing off-target effects?
A1: Dose optimization is critical. It is recommended to perform a dose-response study to identify the lowest concentration of this compound that elicits the desired on-target effect without causing significant off-target effects. Start with concentrations reported in the literature for similar experimental models (see Table 1) and test a range of concentrations above and below those values. Monitor both on-target and potential off-target markers.
Q2: What are the main signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways. Understanding these pathways can help in designing experiments and identifying potential off-target effects. The primary pathways include:
-
PI3K/Akt Signaling Pathway: This pathway is frequently activated by this compound and is involved in its protective effects in various conditions, including cardiovascular diseases and neurological disorders.
-
NF-κB Signaling Pathway: this compound can suppress the NF-κB pathway, which is a key regulator of inflammation.
-
MAPK Signaling Pathway: this compound has been shown to modulate MAPK signaling, which is involved in cell proliferation, differentiation, and apoptosis.
-
JAK/STAT Signaling Pathway: this compound can inhibit the JAK/STAT pathway, which plays a role in inflammatory responses.
Q3: Are there advanced methods to reduce the off-target effects of this compound?
A3: Yes. Due to this compound's poor water solubility and low bioavailability, high doses are often required, which can increase the likelihood of off-target effects. Advanced drug delivery systems can address these issues:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can improve its solubility, enhance its bioavailability, and enable targeted delivery to specific tissues or cells. This approach can reduce the required systemic dose and minimize exposure of non-target sites.
-
Prodrugs and Derivatives: Synthesizing derivatives of this compound can improve its pharmacokinetic properties and potentially its target specificity.
Q4: What is a general protocol for assessing this compound's on- and off-target effects in a cell culture experiment?
A4: The following is a generalized protocol. Specific details will need to be adapted to your cell type and research question.
Experimental Protocol: In Vitro Assessment of this compound's On- and Off-Target Effects
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Dose-Response Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100, 200 μM) for a predetermined time (e.g., 24, 48 hours).
-
On-Target Effect Assessment:
-
Western Blot: Analyze the protein expression or phosphorylation status of key molecules in your target pathway (e.g., p-Akt/Akt, NF-κB).
-
qRT-PCR: Measure the mRNA expression of target genes.
-
Functional Assays: Perform assays relevant to your hypothesis (e.g., cell viability assay, migration assay, ELISA for cytokine secretion).
-
-
Off-Target Effect Assessment:
-
Toxicity Assays: Use assays like MTT or LDH to assess general cytotoxicity.
-
Broad Kinase Profiling: If resources permit, use kinase inhibitor profiling panels to identify unintended kinase targets.
-
Transcriptomic/Proteomic Analysis: Perform RNA-seq or mass spectrometry-based proteomics to get a global view of changes in gene or protein expression.
-
-
Data Analysis: Determine the EC50 for your on-target effect and the CC50 for cytotoxicity. The therapeutic window is the concentration range where on-target effects are observed with minimal toxicity.
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental design.
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for minimizing and assessing off-target effects.
References
- 1. Frontiers | Grand challenges in chemical biology from the perspective of organic chemical synthesis [frontiersin.org]
- 2. This compound inhibits expression of tissue factor induced by oxidative low-density lipoprotein through activating the PI3K/Akt/eNOS pathway and inhibiting activation of ERK1/2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Osteogenic Differentiation in vitro and on New Bone Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Puerarin treatment protocols for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Puerarin in long-term studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary mechanisms of action?
This compound is a major bioactive isoflavone extracted from the root of the Kudzu plant (Pueraria lobata).[1][2] It is known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective effects.[3][4][5] Its therapeutic potential is being investigated for various conditions such as cardiovascular diseases, diabetes, neurodegenerative diseases, and cancer. The mechanisms of action are multi-faceted and involve the modulation of several key signaling pathways.
2. This compound has poor water solubility. How can I improve its bioavailability for in vivo studies?
The poor water solubility of this compound is a known limitation for its clinical application. Its solubility is approximately 0.46 mg/mL in aqueous solution, which can be increased to 7.56 mg/mL at a pH of 7.4 in phosphate buffers. To enhance bioavailability, researchers can:
-
Use co-solvents: Ethylene glycol, polyvinylpyrrolidone, and propylene glycol are commonly used.
-
Employ drug delivery systems: Microemulsions, nanoparticles, nanocrystals, and liposomal formulations have been shown to improve solubility and bioavailability. Long-circulating liposomes can also increase the blood concentration of this compound and demonstrate a sustained-release effect.
3. What are the known metabolites of this compound?
In vivo, this compound is metabolized through oxidation, glucuronidation, sulfation, and creatinine conjugation. The major metabolite formed in liver microsomes is daidzein, which is further reduced to dihydrodaidzein and equol. Glucuronides are the main metabolites excreted in urine and feces. After oral administration in rats, this compound can also be found in its original form in blood and urine, suggesting rapid absorption without complete metabolism.
4. How should I store this compound to ensure its stability for long-term studies?
This compound, especially when PEGylated, is susceptible to degradation under conditions of high temperature, high humidity, and light. Therefore, it is crucial to store this compound under low temperature, in a dark and dry environment to maintain its stability.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell culture experiments.
-
Possible Cause 1: this compound degradation.
-
Troubleshooting: Ensure proper storage of this compound stock solutions (aliquoted, protected from light, stored at -20°C or -80°C). Prepare fresh working solutions for each experiment. The stability of this compound in cell culture media over time should be considered, especially for experiments lasting several days.
-
-
Possible Cause 2: Low bioavailability in media.
-
Troubleshooting: Due to its poor water solubility, this compound may precipitate in aqueous culture media. Consider using a low percentage of a solubilizing agent like DMSO or formulating this compound in a suitable delivery vehicle like liposomes. Always include a vehicle control in your experiments.
-
-
Possible Cause 3: Cell line-specific responses.
-
Troubleshooting: The effects of this compound can be cell-type dependent. Verify the expression of target receptors or signaling molecules in your cell line. Review literature for studies using this compound on the same or similar cell lines to compare effective concentrations.
-
Issue 2: Lack of efficacy or high variability in animal models.
-
Possible Cause 1: Insufficient dosage or bioavailability.
-
Troubleshooting: this compound's low oral bioavailability can lead to suboptimal plasma concentrations. Consider alternative administration routes such as intraperitoneal injection. Dose-response studies are recommended to determine the optimal dose for your specific model. Using formulations like long-circulating liposomes can enhance bioavailability and provide sustained release.
-
-
Possible Cause 2: Rapid metabolism.
-
Troubleshooting: this compound is metabolized in the liver. For long-term studies, the dosing frequency may need to be adjusted to maintain therapeutic levels. Pharmacokinetic studies to determine the half-life of this compound in your animal model can help optimize the dosing regimen.
-
-
Possible Cause 3: Diet of the animals.
-
Troubleshooting: The gut microbiota can metabolize this compound. The composition of the animal's diet can influence the gut microbiome and potentially affect the metabolism and efficacy of this compound. Ensure a consistent and standardized diet for all experimental groups.
-
Data Presentation
Table 1: Summary of In Vivo this compound Treatment Protocols
| Animal Model | Condition | This compound Dosage | Administration Route | Duration | Reference |
| Mice | Osteoarthritis (DMM model) | 50 mg/kg and 100 mg/kg | Oral gavage | 8 weeks (3 times/week) | |
| Rats | Acute Myocardial Infarction | 120 mg/(kg × day) | Intraperitoneal injection | 7 days (pretreatment) | |
| Rats | High fat and high fructose diet | Not specified | Not specified | Not specified | |
| Rats | Castrated (Osteoporosis model) | Not specified (liposomal) | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol is a generalized representation based on the principles of liposome preparation.
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in an organic solvent (e.g., chloroform/methanol mixture).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove non-encapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Calculate the encapsulation efficiency by quantifying the amount of this compound in the liposomes and the initial amount used.
-
Protocol 2: Induction of Acute Myocardial Infarction (AMI) in Rats
This protocol is based on the methodology described in the literature.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., 1% pentobarbital sodium at 40 mg/kg, intraperitoneally).
-
Surgical Preparation: Shave the chest area and disinfect the skin.
-
Intubation and Ventilation: Intubate the rat and connect it to a small animal ventilator.
-
Thoracotomy: Make a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
Closure: Close the chest in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo this compound study.
Logical Relationship for Troubleshooting Inconsistent In Vitro Results
Caption: Troubleshooting logic for in vitro this compound experiments.
References
- 1. This compound—A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound and its metabolites in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
Technical Support Center: Puerarin High-Dose Experimental Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Puerarin. The information is intended to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We observed unexpected cell death in our in vitro culture after treatment with high-dose this compound. What could be the cause?
A1: Several factors could contribute to cytotoxicity at high concentrations of this compound. Firstly, this compound has been shown to induce apoptosis in various cancer cell lines, and this effect can be dose-dependent. Secondly, ensure the purity of your this compound sample, as impurities could contribute to toxicity. It is also crucial to check the final concentration of the solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic to cells. We recommend performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q2: Our animal subjects are exhibiting mild gastrointestinal distress (e.g., loose stools) after oral administration of high-dose this compound. Is this a known side effect?
A2: Yes, mild gastrointestinal discomfort has been reported as a potential side effect of this compound in some clinical and preclinical studies.[1] This is often transient. To mitigate this, consider dividing the daily dose into smaller, more frequent administrations. Ensure the vehicle used for oral gavage is well-tolerated and administered correctly to avoid stress-related gastrointestinal issues. If symptoms persist or worsen, consider reducing the dose.
Q3: We are conducting a long-term study and are concerned about the potential for hepatotoxicity with chronic high-dose this compound administration. What should we monitor?
A3: While this compound is generally considered to have hepatoprotective effects against certain toxins, it is prudent to monitor liver function in long-term, high-dose studies.[2] We recommend periodic monitoring of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4] Histopathological examination of liver tissue at the end of the study is also crucial to assess for any signs of injury.
Q4: We are planning a study involving co-administration of this compound with another drug. Are there any known drug interactions we should be aware of?
A4: this compound may interact with other medications. For instance, it could enhance the effects of anticoagulant and antiplatelet drugs, potentially increasing the risk of bleeding. It may also amplify the glucose-lowering effects of diabetes medications. When co-administering this compound with other drugs, it is essential to conduct preliminary studies to assess potential interactions and monitor for any unexpected effects.
Q5: We are observing low oral bioavailability of this compound in our pharmacokinetic studies. How can we address this?
A5: this compound is known to have low oral bioavailability due to its poor water and fat solubility.[1] Simply increasing the dose may not be effective and could lead to toxicity. To improve bioavailability, consider using drug delivery systems such as nanoparticles or co-crystallization with other adjuvants.
Troubleshooting Guides
Issue: Inconsistent results in cell viability assays (e.g., MTT).
-
Possible Cause 1: this compound precipitation.
-
Solution: High concentrations of this compound may precipitate in culture media. Visually inspect your treatment solutions for any precipitates. Prepare fresh stock solutions and ensure complete dissolution before adding to the cell cultures. Consider using a different solvent or a lower concentration range.
-
-
Possible Cause 2: Interference with the assay.
-
Solution: Some compounds can interfere with the chemistry of viability assays. Run parallel controls with this compound in cell-free media to check for any direct reaction with the assay reagents.
-
-
Possible Cause 3: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to this compound. It is crucial to establish a dose-response curve for each cell line used in your experiments.
-
Issue: Signs of nephrotoxicity in animal models.
-
Possible Cause: High dosage or pre-existing renal conditions.
-
Solution: While this compound has shown protective effects against certain types of kidney injury, high doses may have unforeseen effects. Monitor renal function by measuring serum creatinine and blood urea nitrogen (BUN). Histopathological examination of the kidneys is recommended. If signs of toxicity are observed, consider reducing the dose.
-
Issue: Unexpected hormonal effects in long-term animal studies.
-
Possible Cause: Phytoestrogenic activity.
-
Solution: this compound is a phytoestrogen and may exert weak estrogenic effects, particularly with long-term high-dose exposure. This could manifest as changes in reproductive tissues or hormone levels. Monitor for any changes in the estrous cycle in females and reproductive organ weights in both sexes.
-
Quantitative Toxicity Data
Table 1: Acute and Subchronic Toxicity of this compound and Pueraria Extracts
| Test Substance | Species | Route of Administration | Dose | Observation | Outcome | Reference |
| Pueraria Flower Extract | Mice | Oral | 5 g/kg | 14 days | LD50 > 5 g/kg; No mortality or abnormal changes observed. | |
| Pueraria Flower Extract | Rats | Oral (in diet) | 0.5%, 1.5%, 5.0% | 90 days | NOAEL = 5.0% in diet (Male: 3.0 g/kg/day; Female: 3.5 g/kg/day). No mortality or toxicological changes. | |
| Pueraria lobata Root Extract | Rats | Oral | 5000 mg/kg | 14 days | Approximate Lethal Dose > 5000 mg/kg. No mortality or treatment-related effects. | |
| Pueraria lobata Root Extract | Rats | Oral | 800, 2000, 5000 mg/kg/day | 13 weeks | NOAEL > 5000 mg/kg/day. No target organs identified. | |
| This compound | Rats | Oral | Up to 250 mg/kg/day | 28 days | No significant toxic effects observed. |
NOAEL: No-Observed-Adverse-Effect-Level; LD50: Lethal Dose, 50%
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Bladder Cancer (T24) | CCK-8 | 50 and 100 µg/ml | Significantly reduced cell viability. | |
| Lung Epithelial (A549) | MTT | 0, 10, 20, 40, 80 µM | No effect on cell viability. | |
| Adipocytes | MTT | Not specified | No toxicity observed at tested concentrations. |
Experimental Protocols
1. Cytotoxicity Assessment using MTT Assay
-
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 12-24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
-
2. In Vivo Hepatotoxicity Assessment
-
Objective: To evaluate the potential hepatotoxic effects of high-dose this compound in an animal model.
-
Methodology:
-
Animal Model: Use a suitable animal model (e.g., rats or mice).
-
Dosing: Administer this compound at various doses via the desired route (e.g., oral gavage) for a specified duration (e.g., 28 or 90 days). Include a control group receiving the vehicle only.
-
Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption.
-
Biochemical Analysis: At the end of the study, collect blood samples and measure serum levels of ALT and AST.
-
Histopathology: Euthanize the animals and collect liver tissues. Fix the tissues in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate liver morphology.
-
3. In Vivo Nephrotoxicity Assessment
-
Objective: To assess the potential nephrotoxic effects of high-dose this compound in an animal model.
-
Methodology:
-
Animal Model and Dosing: Follow a similar procedure as for the hepatotoxicity assessment.
-
Biochemical Analysis: Collect blood samples to measure serum creatinine and BUN levels. Urine samples can also be collected to measure urinary albumin and creatinine.
-
Histopathology: Collect kidney tissues, fix in 4% paraformaldehyde, and process for H&E staining to examine for any pathological changes in the glomeruli and renal tubules.
-
4. Genotoxicity Assessment using Ames Test
-
Objective: To evaluate the mutagenic potential of this compound.
-
Principle: The Ames test is a bacterial reverse mutation assay that uses specific strains of Salmonella typhimurium that are auxotrophic for histidine. The test assesses the ability of a substance to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.
-
Methodology:
-
Bacterial Strains: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA102).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Signaling Pathway Visualizations
Caption: Potential signaling pathways modulated by high-dose this compound leading to cellular responses.
Caption: General experimental workflow for assessing this compound toxicity.
References
- 1. Efficacy and safety of this compound injection as an adjunctive therapy for chronic heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a hepatoprotective drug from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Ameliorates the Ferroptosis in Diabetic Liver Injure Through the JAK2/STAT3 Pathway Inhibition Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to control for Puerarin's phytoestrogenic activity in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Puerarin and its inherent phytoestrogenic activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its phytoestrogenic activity a concern in research?
This compound is a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata). Structurally similar to estrogen, it is classified as a phytoestrogen. This inherent estrogen-like activity can be a significant confounding factor in experiments, as it may lead to off-target effects that are not related to the primary hypothesis being investigated. Therefore, it is crucial to control for these effects to ensure that the observed results are correctly attributed to the intended mechanism of action.
Q2: How does this compound exert its estrogenic effects?
This compound exerts its estrogenic effects through two main pathways:
-
Genomic (Classical) Pathway: this compound can bind to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of estrogen-responsive genes.
-
Non-Genomic (Rapid) Pathway: this compound can also activate membrane-bound estrogen receptors (mERs), initiating rapid signaling cascades within the cytoplasm, such as the MAPK/ERK and PI3K/Akt pathways. These pathways can influence cell proliferation and survival.[1]
Q3: Is this compound an estrogen agonist or antagonist?
This compound can act as both an estrogen agonist and an antagonist, depending on the cellular context.[1] In the absence of endogenous estrogens (e.g., in ovariectomized animals or hormone-deprived cell cultures), this compound can act as a weak agonist, initiating estrogenic responses. In the presence of more potent estrogens like 17β-estradiol, this compound can act as an antagonist by competing for binding to estrogen receptors, thereby inhibiting the stronger estrogenic response.[1]
Q4: Which estrogen receptor (ERα or ERβ) does this compound preferentially bind to?
Some studies suggest that this compound and extracts from Pueraria species exhibit a higher relative estrogenic potency with ERβ than with ERα.[2] However, it is generally understood to bind to both receptors. The differential expression of ERα and ERβ in various tissues can contribute to the tissue-specific effects of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected estrogen-like effects are observed in my in vitro experiment. | This compound is activating endogenous estrogen receptors in your cell line. | Include a negative control group treated with an estrogen receptor antagonist, such as ICI 182,780 (Fulvestrant), to block ER-mediated signaling. This will help differentiate between ER-dependent and ER-independent effects of this compound. |
| Inconsistent results between batches of this compound. | Commercial preparations of this compound can have varying purity levels. Contamination with other phytoestrogens can also occur. | Purchase high-purity (>98%) this compound from a reputable supplier. If possible, perform analytical validation (e.g., HPLC) to confirm the purity and concentration of your stock solution. |
| Difficulty dissolving this compound for cell culture experiments. | This compound has low solubility in water and aqueous culture media.[3] | Prepare a stock solution in an organic solvent like DMSO or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control to account for any effects of the solvent. |
| In vivo results in ovariectomized animals are variable. | The animal diet may contain varying levels of other phytoestrogens (e.g., from soy or alfalfa), which can interfere with the experiment. | Use a certified phytoestrogen-free diet for all animal studies involving this compound to ensure a consistent and low-estrogen baseline. |
| This compound stock solution appears degraded over time. | This compound can be sensitive to light, temperature, and humidity, leading to degradation. | Store this compound as a solid at -20°C. Prepare fresh stock solutions regularly. If storing stock solutions, aliquot and store at -20°C or -80°C in the dark to minimize freeze-thaw cycles and light exposure. Aqueous solutions are not recommended for storage beyond one day. |
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's phytoestrogenic activity. Note: Specific binding affinities (Ki or IC50) for this compound with ERα and ERβ are not consistently reported in the literature. The available data suggests a relatively weak binding affinity.
Table 1: In Vitro Estrogenic Activity of this compound
| Parameter | Cell Line | Assay | Result | Citation |
| ER Binding Affinity | Human Endometriotic Stromal Cells | Radioactive Competitive Binding Assay | Total binding ability is approximately 1/3 that of 17β-estradiol. | |
| ERE-mediated Gene Transcription | H9c2 cells | ERE-Luciferase Reporter Assay | This compound induced ER-mediated gene transcription. |
Table 2: In Vivo Uterotrophic Effects of this compound in Ovariectomized (OVX) Rodents
| Animal Model | This compound Dose | Duration | Effect on Uterine Weight | Citation |
| Immature OVX Rats | 0.7 mg/kg/day (injection) | 14 days | No significant increase. | |
| Mature OVX Rats | 7.0 mg/kg/day (injection) | 140 days | No significant increase. | |
| OVX Mice | 2, 4, and 8 mg/day (in diet) | 4 weeks | Did not affect uterine weight compared to control. | |
| OVX ICR Mice | 100 mg/kg/day | Not specified | Significantly increased uterine weight and volume. |
Key Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to estrogen receptors.
Methodology:
-
Prepare ER Source: Use either purified recombinant ERα or ERβ protein, or cytosol extracts from estrogen-responsive tissues (e.g., rat uterus).
-
Incubation: In assay tubes, combine the ER source with a constant concentration of [³H]-17β-estradiol and varying concentrations of unlabeled this compound (or a known competitor like unlabeled 17β-estradiol as a positive control).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound from unbound radioligand using methods like hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate gene transcription through the estrogen receptor.
Methodology:
-
Cell Culture and Transfection: Use an estrogen-responsive cell line (e.g., MCF-7 or T47D) that has been stably or transiently transfected with a reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a luciferase gene.
-
Hormone Deprivation: Culture the cells in a phenol red-free medium with charcoal-stripped serum for at least 24-48 hours to remove any endogenous estrogens.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (17β-estradiol) and a vehicle control (e.g., DMSO). To confirm ER-mediation, include a co-treatment group with this compound and an ER antagonist (e.g., ICI 182,780).
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the relative luciferase units against the this compound concentration to determine the EC50 value.
Uterotrophic Assay in Ovariectomized Rodents
This in vivo assay assesses the estrogenic activity of this compound by measuring its effect on the uterine weight of ovariectomized (OVX) rodents.
Methodology:
-
Animal Model: Use immature or adult female rats or mice. Perform ovariectomy to remove the endogenous source of estrogen. Allow the animals to recover for at least 7 days.
-
Dosing: Administer this compound daily for 3-7 consecutive days via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., 17β-estradiol).
-
Necropsy: Euthanize the animals 24 hours after the final dose.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight. The uterus can also be blotted to obtain a dry weight.
-
Data Analysis: Compare the mean uterine weight of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Genomic estrogenic signaling pathway of this compound.
Caption: Non-genomic signaling pathways activated by this compound.
Caption: Workflow for controlling this compound's phytoestrogenic activity.
References
- 1. This compound suppresses proliferation of endometriotic stromal cells in part via differential recruitment of nuclear receptor coregulators to estrogen receptor-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of commercial Puerarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Puerarin. Our goal is to help you address the common challenges associated with the batch-to-batch variability of this bioactive isoflavone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in commercial this compound?
A1: Batch-to-batch variability of this compound can arise from several factors throughout the production process. These include:
-
Source Material: The species of the Pueraria plant used (e.g., Pueraria lobata vs. Pueraria thomsonii), the geographical origin, harvest time, and storage conditions of the raw plant material can all significantly impact the this compound content and impurity profile.[1][2]
-
Extraction Method: Different extraction techniques (e.g., ultrasound-assisted, microwave-assisted, supercritical fluid extraction) and variations in extraction parameters such as solvent type, temperature, and duration can lead to significant differences in yield and purity.[1][3][4] For instance, very high microwave power can lead to thermal degradation of this compound.
-
Purification Process: The methods used to isolate and purify this compound from the crude extract, such as column chromatography, can introduce variability.
-
Storage and Handling: this compound is susceptible to degradation under conditions of high temperature, high humidity, and exposure to light. Improper storage can lead to a decrease in purity and the formation of degradation products over time.
Q2: How can I assess the purity and concentration of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity and concentration of this compound. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed structural information and are often used in conjunction with HPLC for comprehensive characterization.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored at a low temperature (2-8°C is often recommended), in a dark, and dry environment. Exposure to high temperatures, humidity, and light can lead to significant degradation.
Q4: I am observing inconsistent results in my cell-based assays. Could this be due to this compound variability?
A4: Yes, inconsistent biological activity is a common consequence of batch-to-batch variability. Differences in the concentration of this compound or the presence of impurities can significantly affect experimental outcomes. It is crucial to qualify each new batch of this compound to ensure consistency in your experiments. This can be done by running a dose-response curve with each new batch and comparing it to a previously established standard.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Degraded this compound: The compound may have degraded due to improper storage (exposure to heat, light, or humidity). | 1. Verify the storage conditions of your this compound stock. 2. Test a fresh sample from a reputable supplier that provides a certificate of analysis with a recent manufacturing date. 3. Protect your working solutions from light and use them promptly after preparation. |
| Incorrect Concentration: The actual concentration of your this compound solution may be lower than stated due to weighing errors or incomplete dissolution. This compound has poor water solubility. | 1. Re-prepare your stock solution, ensuring accurate weighing and complete dissolution. Consider using a solvent like DMSO for the initial stock, followed by dilution in your experimental medium. 2. Quantify the concentration of your stock solution using HPLC. | |
| Inconsistent results between experiments | Batch-to-Batch Variability: You may be using different batches of this compound with varying purity and impurity profiles. | 1. Whenever possible, purchase a large single batch of this compound for a complete set of experiments. 2. Qualify each new batch by comparing its performance in a standard assay against a previous, well-characterized batch. 3. Request a detailed certificate of analysis from the supplier for each batch. |
| Solution Instability: this compound may not be stable in your experimental buffer or medium over the duration of the experiment. | 1. Prepare fresh working solutions for each experiment. 2. Assess the stability of this compound in your experimental medium over time using HPLC. | |
| Unexpected peaks in HPLC analysis | Impurities or Degradation Products: The this compound sample may contain impurities from the manufacturing process or may have degraded. | 1. Compare the chromatogram of your sample with a certified reference standard of this compound. 2. Review the storage conditions of your sample. 3. If possible, use LC-MS to identify the unknown peaks. |
| Poor peak shape or resolution in HPLC | Inappropriate HPLC Method: The column, mobile phase, or other HPLC parameters may not be optimal for this compound analysis. | 1. Refer to validated HPLC methods for this compound analysis (see Experimental Protocols section). 2. Ensure your column is in good condition and properly equilibrated. 3. Filter all samples and mobile phases before use. |
Data Presentation
Table 1: HPLC Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
| Linearity Range | 200-1000 µg/ml | |
| Correlation Coefficient (r²) | >0.99 | |
| Limit of Detection (LOD) | 57.12 µg/ml | |
| Limit of Quantification (LOQ) | 181.26 µg/ml | |
| Average Recovery | 99.73% ± 1.02% | |
| Intra-day Precision (%RSD) | < 1.71% | |
| Inter-day Precision (%RSD) | < 1.71% |
Table 2: Solubility of this compound in Different Solvents
| Solvent | Solubility | Temperature Dependence | Reference |
| Water | Poor (maximum of 7.56 mg/mL at pH 7.4) | Increases with increasing temperature | |
| Ethanol | Sparingly soluble | Decreases with increasing temperature | |
| Acetone | Soluble | Decreases with increasing temperature | |
| Methanol | Freely soluble | Not specified |
Experimental Protocols
Protocol 1: Quantification of this compound using RP-HPLC-UV
This protocol is adapted from a validated method for the quantitative determination of this compound.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Luna C18 (2) 100 Å, 250 × 4.6 mm.
-
Mobile Phase: 0.1% acetic acid in acetonitrile and 0.1% acetic acid in water (90:10, v/v).
-
Flow Rate: 1 ml/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a 1 mg/ml stock solution.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 200-1000 µg/ml.
-
Sample Solution: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Visualizations
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: this compound's modulation of key signaling pathways.
Experimental Workflow
A typical workflow for assessing and troubleshooting this compound batch-to-batch variability.
Caption: Workflow for qualifying a new batch of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. View of Species differentiation and quality evaluation of the roots and flowers from two Pueraria species based on an integrated approach of UPLC-ESI-MS, molecular docking and QAMS coupled with multivariate statistical analysis | Journal of Food Bioactives [isnff-jfb.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Optimizing extraction yield of Puerarin from plant material
Welcome to the technical support center for the optimization of Puerarin extraction from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting an extraction solvent for this compound?
A1: The choice of solvent is paramount for achieving high this compound yields. This compound, a polar isoflavone glycoside, is most effectively extracted using polar solvents. Ethanol has been identified as a highly effective and generally recognized as safe (GRAS) solvent.[1] The concentration of the ethanol is also a critical parameter to optimize.
Q2: How does extraction temperature affect the yield of this compound?
A2: Extraction temperature directly influences solvent viscosity, solubility, and mass transfer rates.[1] Generally, increasing the temperature can improve extraction efficiency. However, excessively high temperatures can lead to the thermal degradation of this compound, resulting in lower yields.[2][3] The optimal temperature is often a balance between extraction rate and compound stability. For instance, one study found the optimal temperature for solvent extraction to be around 65°C, while another noted a decrease in yield above 50°C.[1]
Q3: Can increasing the extraction time always lead to a higher yield?
A3: Not necessarily. While a sufficient extraction time is required to allow for the diffusion of this compound from the plant matrix into the solvent, prolonged extraction times do not always result in higher yields and can even be detrimental. After a certain point, the extraction reaches equilibrium. One study determined that the optimal extraction time was 22 minutes, with no significant increase in yield thereafter.
Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?
A4: Both UAE and MAE offer significant advantages over traditional solvent extraction methods. UAE utilizes ultrasonic waves to rupture plant cell walls, enhancing solvent penetration and accelerating mass transfer, often at lower temperatures. MAE uses microwave energy to heat the solvent and plant material directly, leading to a rapid extraction process. These methods can provide higher extraction efficiency, reduce extraction time, and lower solvent consumption.
Q5: How can I quantify the amount of this compound in my extract?
A5: The most common and reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and precise quantification of individual components in a complex mixture. UV-VIS spectrophotometry can also be used, but HPLC provides higher sensitivity and selectivity.
Troubleshooting Guide
Issue 1: Low this compound Yield
-
Question: My this compound extraction yield is consistently lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low this compound yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Solvent Conditions:
-
Solvent Choice: Ensure you are using an appropriate polar solvent. Ethanol is a common and effective choice.
-
Solvent Concentration: The water content in the solvent is crucial. Pure ethanol is often less effective than an aqueous ethanol solution. The optimal ethanol concentration can range from 46% to 71%.
-
Solvent-to-Material Ratio: An insufficient volume of solvent will result in an incomplete extraction. Conversely, an excessively large volume can make subsequent concentration steps difficult and may not significantly improve the yield. A ratio of around 11.5:1 to 25:1 (mL/g) is often a good starting point.
-
-
Incorrect Extraction Parameters:
-
Temperature: If the temperature is too low, extraction will be slow and inefficient. If it's too high, this compound may degrade. Experiment with temperatures in the range of 50-65°C for conventional extraction. For subcritical water extraction, temperatures around 120°C have been shown to be effective.
-
Time: The extraction may be too short. However, after a certain point, the yield will plateau. An extraction time of 20-50 minutes is often sufficient for advanced methods.
-
-
Inefficient Extraction Method:
-
Consider switching from conventional solvent extraction to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are known to provide higher yields in shorter times.
-
-
Plant Material Quality:
-
The concentration of this compound can vary significantly in the raw plant material depending on the species, age, and harvesting time.
-
-
Issue 2: this compound Degradation
-
Question: I suspect that my this compound is degrading during the extraction process. What are the signs and how can I prevent it?
-
Answer: this compound degradation is often indicated by a decrease in yield when using higher temperatures or longer extraction times.
-
Primary Cause: High temperatures are a major cause of this compound degradation.
-
Prevention Strategies:
-
Optimize Temperature: Carefully control the extraction temperature to find the optimal balance between extraction efficiency and stability. Avoid excessive heat.
-
Reduce Extraction Time: Employ methods like UAE or MAE that can significantly shorten the extraction duration, thus minimizing the exposure of this compound to potentially degrading conditions.
-
Use Subcritical Water Extraction with Caution: While effective, subcritical water extraction at temperatures above 160°C can lead to a sharp increase in the degradation of this compound.
-
-
Issue 3: Presence of Impurities in the Extract
-
Question: My final this compound extract contains a high level of impurities. How can I improve its purity?
-
Answer: The presence of impurities is a common challenge in natural product extraction.
-
Causes:
-
Non-Selective Solvent: The solvent used may be co-extracting other compounds from the plant matrix.
-
Complex Plant Material: The raw material naturally contains a wide array of chemical constituents.
-
-
Solutions:
-
Solvent System Optimization: Adjusting the polarity of your solvent system can help to selectively extract this compound while leaving some impurities behind. A two-phase solvent system (e.g., n-butanol/water) can be used for selective separation.
-
Purification Steps: Post-extraction purification is often necessary. Techniques such as column chromatography are effective for isolating this compound from other co-extracted compounds.
-
Molecularly Imprinted Solid Phase Extraction (MISPE): This is a highly selective technique that can be used for the targeted purification of this compound, with reported purities greater than 86%.
-
-
Data Presentation: this compound Extraction Yields
| Extraction Method | Solvent | Solvent Concentration (%) | Temperature (°C) | Time (min) | Solvent-to-Material Ratio (mL/g) | This compound Yield (mg/g) | Reference |
| Solvent Extraction | Ethanol | 46.06 | 65.02 | 22 | 11.50 | 60.56 | |
| Ultrasound-Assisted Extraction | Ethanol | 71.35 | - | 49.08 | 21.72 | 41 | |
| Ultrasound-Assisted Extraction | - | - | 57.82 | 39.79 | - | 43.04 | |
| Microwave-Assisted Extraction | Ethanol | 52.36 | - | 1 | 25:1 | 11.97 | |
| Subcritical Water Extraction | Water | 100 | 120 | 45 | 20:1 | ~35 (estimated from graph) | |
| Supercritical Fluid Extraction | CO2 with Ethanol co-solvent | - | 50 | 90 | - | 3.1 |
Experimental Protocols
1. Optimized Solvent Extraction Protocol
-
Preparation: Grind the dried plant material (e.g., Pueraria lobata root) to a fine powder.
-
Extraction:
-
Mix the powdered plant material with a 46.06% aqueous ethanol solution at a solvent-to-material ratio of 11.50 mL/g.
-
Heat the mixture to 65.02°C.
-
Maintain the extraction for 22 minutes with constant stirring.
-
-
Separation:
-
Filter the mixture to separate the extract from the solid plant residue. A 0.2 μm syringe filter is recommended for preparing the sample for analysis.
-
-
Analysis:
-
Quantify the this compound content in the extract using HPLC.
-
2. Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation: Prepare the powdered plant material as described above.
-
Extraction:
-
Combine the plant powder with a 71.35% aqueous ethanol solution at a solvent-to-material ratio of 21.72 mL/g.
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound for 49.08 minutes.
-
-
Separation: Filter the extract to remove solid particles.
-
Analysis: Analyze the this compound content using HPLC.
3. Microwave-Assisted Extraction (MAE) Protocol
-
Preparation: Use powdered plant material.
-
Extraction:
-
Mix the plant material with a 52.36% aqueous ethanol solution at a solvent-to-material ratio of 25:1 (mL/g) in a microwave-safe vessel.
-
Apply microwave irradiation at a power of 184.8 W for 60 seconds.
-
-
Separation:
-
After extraction, wash the sample vessel with methanol to collect the entire extract.
-
Dry the extract using a rotary evaporator.
-
Re-dissolve the dried material in methanol for analysis.
-
Filter the solution through a 0.45 μm microporous membrane.
-
-
Analysis: Determine the this compound concentration via HPLC.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Optimizing Puerarin Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for more accurate Puerarin studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in my animal model, and how can I improve it?
A1: this compound inherently has low oral bioavailability (approximately 7% in rats) due to its poor water solubility and low intestinal permeability.[1][2][3] It is also subject to efflux by P-glycoprotein in the intestine.[2][4]
Troubleshooting Low Bioavailability:
-
Formulation Strategies: The use of drug delivery systems can significantly enhance oral bioavailability. Nanoemulsions, phospholipid complexes, and solid self-microemulsifying drug delivery systems (SMEDDS) have been shown to improve absorption in animal models. For instance, a microemulsion-based this compound formulation increased relative bioavailability by 15.8-fold in mice.
-
Co-administration: Co-administering this compound with P-glycoprotein inhibitors, such as verapamil or cyclosporine A, can decrease its efflux from intestinal cells and improve absorption.
-
Route of Administration: For initial efficacy studies or to bypass absorption issues, consider alternative administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
Q2: I am observing high variability in the therapeutic response to this compound between individual animals. What are the potential causes and solutions?
A2: High variability in response to this compound can stem from several factors related to its metabolism and the animal model itself.
Troubleshooting Inconsistent Responses:
-
Metabolic Differences: this compound is primarily metabolized in the liver by CYP450 enzymes to daidzein and subsequently to other metabolites. It also undergoes glucuronidation. The expression and activity of these enzymes can vary between animals, leading to different pharmacokinetic profiles. Pathological conditions, such as liver fibrosis, can alter the expression of metabolic enzymes and transporters like P-glycoprotein, affecting this compound's pharmacokinetics.
-
Gut Microbiota: The gut microbiota can play a role in the metabolism of flavonoids. Variations in the gut microbiome composition between animals could contribute to differing therapeutic outcomes.
-
Disease Model Heterogeneity: The severity and progression of the induced disease model (e.g., diet-induced obesity, diabetes) can vary between animals, influencing the observed effects of this compound. Ensure strict standardization of the disease induction protocol.
-
Dosing Accuracy: Ensure precise oral gavage or injection techniques to minimize variability in the administered dose. For oral administration, the use of a vehicle like physiological saline with 4% Tween 80 can help ensure consistent dosing.
Q3: What is the optimal dose and administration frequency for this compound in a mouse model of metabolic disease?
A3: The optimal dose can vary depending on the specific disease model and the intended therapeutic effect. However, based on published studies, a general starting point can be established.
General Dosing Guidelines:
-
Oral Administration: Doses ranging from 50 mg/kg to 200 mg/kg daily have been used in mouse models of diet-induced obesity. A study in C57BL/6 mice with diet-induced obesity found a 50 mg/kg oral dose administered for 14 weeks to be effective in reducing weight gain, improving glucose tolerance, and decreasing insulin resistance.
-
Intraperitoneal Injection: For hypertensive rat models, doses of 40 and 80 mg/kg have been shown to have anti-hypertensive effects.
-
Dose-Response Studies: It is highly recommended to perform a pilot dose-response study to determine the most effective dose for your specific experimental conditions. A preliminary trial evaluating 50 mg/kg and 100 mg/kg indicated greater efficacy at the 50 mg/kg dose for parameters like body weight and fasting glucose.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Administration Route | Dose | Cmax (µg/L) | Tmax (h) | Absolute Bioavailability (%) | Reference |
| Female Rats | Oral | 5 mg/kg | 140-230 | < 1 | ~7 | |
| Female Rats | Oral | 10 mg/kg | 140-230 | < 1 | ~7 | |
| Female Rats | Intravenous | 1 mg/kg | - | - | - | |
| Beagle Dogs | Oral (SMEDDS) | - | - | - | ~24.8 | |
| Rabbits | Oral | - | - | 0.83-1.08 | - |
Table 2: Effects of this compound on Metabolic Parameters in a High-Fat Diet (HFD) Mouse Model
| Parameter | HFD Group | HFD + this compound (50 mg/kg) Group | % Change with this compound | Reference |
| Weight Gain | - | - | 17% reduction | |
| Glucose Tolerance | - | - | 6.2% improvement | |
| Insulin Resistance | - | - | 11% decrease |
Experimental Protocols
Protocol 1: Induction of High-Fat Diet (HFD) Induced Obesity in C57BL/6 Mice and this compound Administration
1. Animal Model:
-
Male C57BL/6 mice.
-
Acclimatize for at least 3 weeks before the experiment.
2. Diet:
-
Control Group: Standard diet (STD).
-
Experimental Group: High-fat diet (HFD).
3. Experimental Groups:
-
STD (n=8)
-
STD + this compound (STD+PUE, n=8)
-
HFD (n=8)
-
HFD + this compound (HFD+PUE, n=8)
4. This compound Administration:
-
Dose: 50 mg/kg.
-
Vehicle: Dissolve this compound in physiological saline solution with 4% Tween 80.
-
Route: Oral administration via orogastric cannula.
-
Frequency: Daily for 14 weeks.
-
Control Administration: Administer the vehicle solution to the STD and HFD control groups using the same procedure.
5. Outcome Measures:
-
Monitor body weight regularly.
-
Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.
-
Measure fasting glucose and insulin levels to calculate insulin resistance.
-
At the end of the study, collect tissues (liver, adipose tissue) for histological analysis and cytokine measurement (e.g., IL-6, TNF-α, IL-1β, IL-10).
Visualizations
Caption: this compound's anti-inflammatory and antioxidant signaling pathways.
Caption: Workflow for a HFD mouse study with this compound treatment.
References
- 1. Absolute oral bioavailability and disposition kinetics of this compound in female rats [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Phytochemical Modulator of Gastrointestinal Homeostasis in Livestock: Molecular Mechanisms and Translational Applications [mdpi.com]
- 3. Absolute oral bioavailability and disposition kinetics of this compound in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Puerarin's Therapeutic Efficacy: A Comparative Analysis of Clinical Trial Evidence
For Researchers, Scientists, and Drug Development Professionals
Puerarin, a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata), has been the subject of numerous clinical investigations into its therapeutic potential across a spectrum of diseases. This guide provides a comparative analysis of this compound's efficacy as demonstrated in clinical trials for cardiovascular diseases, type 2 diabetes mellitus, and neurological disorders. We present a synthesis of quantitative data, detailed experimental protocols from representative studies, and visualizations of key biological pathways and experimental workflows to offer an objective overview for the scientific community.
Cardiovascular Diseases
This compound has been extensively studied for its cardioprotective effects, particularly in the context of chronic heart failure, angina pectoris, and ischemic stroke. Clinical trials have primarily evaluated this compound as an adjunctive therapy to conventional treatments.
Chronic Heart Failure (CHF)
In patients with CHF, this compound injection, when added to conventional therapy, has been shown to improve cardiac function. A meta-analysis of 29 randomized controlled trials (RCTs) involving 2,480 patients demonstrated significant improvements in key cardiac parameters.[1][2]
Table 1: Comparison of this compound Adjunctive Therapy vs. Conventional Therapy Alone for Chronic Heart Failure
| Outcome Measure | This compound + Conventional Therapy | Conventional Therapy Alone | Mean Difference (MD) / Relative Risk (RR) [95% CI] |
| Left Ventricular Ejection Fraction (LVEF) | Significantly Increased | Baseline | MD: 6.22 [3.11, 9.33][1] |
| Cardiac Output (CO) | Significantly Increased | Baseline | MD: 0.45 [0.35, 0.55][2] |
| Stroke Volume (SV) | Significantly Increased | Baseline | MD: 3.29 [2.02, 4.57][2] |
| Left Ventricular End-Diastolic Diameter (LVEDD) | Significantly Reduced | Baseline | MD: -0.83 [-1.24, -0.42] |
| Total Clinical Effectiveness Rate | Significantly Higher | Baseline | RR: 1.26 [1.21, 1.31] |
Experimental Protocol: Representative RCT for Chronic Heart Failure
A randomized, controlled, single-center study investigating the effects of this compound injection in conjunction with conventional treatment for chronic heart failure.
-
Patient Population: 120 patients diagnosed with chronic heart failure (NYHA class II-IV).
-
Inclusion Criteria: Aged 40-80 years; LVEF < 45%; stable baseline therapy for at least 2 weeks.
-
Exclusion Criteria: Acute myocardial infarction within the last 3 months; severe valvular heart disease; uncontrolled hypertension; severe renal or hepatic dysfunction.
-
Treatment Group (n=60): Conventional therapy + this compound injection (200 mg/day, intravenous drip for 14 days). Conventional therapy included diuretics, ACE inhibitors/ARBs, and beta-blockers.
-
Control Group (n=60): Conventional therapy alone.
-
Primary Endpoint: Change in Left Ventricular Ejection Fraction (LVEF) from baseline to day 14.
-
Secondary Endpoints: Changes in cardiac output, stroke volume, and levels of brain natriuretic peptide (BNP).
-
Assessment: Echocardiography and serum biomarker analysis at baseline and at the end of the treatment period.
Angina Pectoris
For patients with unstable angina pectoris, this compound injection as an add-on to conventional Western medicine has shown to be more effective than conventional treatment alone in improving clinical symptoms and electrocardiogram (ECG) findings.
Table 2: Comparison of this compound Adjunctive Therapy vs. Conventional Therapy for Unstable Angina Pectoris
| Outcome Measure | This compound + Conventional Therapy | Conventional Therapy Alone | Relative Risk (RR) [95% CI] |
| Improvement in Angina Symptoms | Significantly Higher | Baseline | RR: 1.22 [1.17, 1.28] |
| Improvement in ECG | Significantly Higher | Baseline | RR: 1.32 [1.20, 1.44] |
In a study involving 388 patients with angina pectoris, the total efficacy of the this compound injection group was 88.14%, which was significantly higher than the 61.86% observed in the Danshen injection control group.
Type 2 Diabetes Mellitus and its Complications
This compound has demonstrated potential in the management of type 2 diabetes and its complications, such as diabetic retinopathy.
A planned multicenter, randomized, double-blind, placebo-controlled trial aims to investigate the efficacy and safety of Pueraria lobata radix (PLR), of which this compound is a major component, as an adjuvant therapy for type 2 diabetes. The primary outcome will be the change in hemoglobin A1c (HbA1c) from baseline at week 12.
Diabetic Retinopathy
A clinical trial involving 30 patients with diabetic retinopathy demonstrated that this compound treatment can improve blood viscosity and microcirculation.
Table 3: Comparison of this compound vs. Mikebao for Diabetic Retinopathy
| Outcome Measure | This compound (400 mg/day IV) | Mikebao (500 µ g/day IM) | Result |
| RBC Aggregation Index | Significantly Improved | No Significant Change | P < 0.05 |
| Whole Blood Viscosity | Significantly Improved | No Significant Change | P < 0.05 |
| Plasma Viscosity | Significantly Improved | No Significant Change | P < 0.05 |
| Fibrinogen | Significantly Improved | No Significant Change | P < 0.01 |
| Naked Eye Vision | Significantly Improved | No Significant Change | P < 0.01 |
Neurological Disorders
Ischemic Stroke
In the context of acute ischemic stroke, this compound injection has been evaluated for its neuroprotective effects. A meta-analysis of 35 RCTs with 3,224 participants indicated that this compound may improve neurological deficits and reduce blood viscosity.
Table 4: Comparison of this compound Adjunctive Therapy vs. Control for Acute Ischemic Stroke
| Outcome Measure | This compound + Conventional Therapy | Control (Conventional Therapy) | Mean Difference (MD) / Relative Risk (RR) [95% CI] |
| Clinical Effective Rate | Significantly Higher | Baseline | RR: 1.22 [1.17, 1.28] |
| Neurological Deficit Score | Significantly Improved | Baseline | MD: -3.69 [-4.67, -2.71] |
| Whole Blood Viscosity | Significantly Lower | Baseline | MD: -0.89 [-1.37, -0.41] |
| Fibrinogen | Significantly Lower | Baseline | MD: -0.64 [-0.96, -0.31] |
It is important to note that while these results are promising, some reviews have highlighted the low methodological quality of many of the included trials and the need for more rigorous, large-scale studies.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of various signaling pathways. These pathways are crucial in cellular processes like inflammation, apoptosis, and oxidative stress.
Caption: this compound's modulation of key signaling pathways.
Experimental Workflow of a Representative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial evaluating this compound.
Caption: A typical clinical trial workflow for this compound.
Logical Relationship of this compound's Therapeutic Action
The therapeutic effects of this compound stem from its molecular interactions, which lead to physiological changes and ultimately, clinical benefits.
Caption: Logical flow from this compound to clinical outcomes.
References
- 1. Molecular mechanisms of isoflavone this compound against cardiovascular diseases: What we know and where we go - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound injection as an adjunctive therapy for chronic heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Puerarin and Daidzein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two prominent isoflavones, Puerarin and Daidzein. Derived primarily from the kudzu root (Pueraria lobata), these compounds have garnered significant interest for their therapeutic potential. This document synthesizes experimental data to objectively compare their performance in various biological assays, details the methodologies of key experiments, and visualizes the signaling pathways they modulate.
Executive Summary
This compound (daidzein-8-C-glucoside) and its aglycone, Daidzein, are structurally related isoflavones that exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, neuroprotective, and estrogenic activities. While they share some similarities, their distinct chemical structures lead to differences in bioavailability, metabolic fate, and mechanisms of action. Theoretical studies and experimental data suggest that both compounds possess comparable antioxidant capabilities.[1][2][3] However, Daidzein often exhibits more potent activity in in-vitro assays, while this compound's glycoside structure can influence its absorption and in-vivo efficacy, sometimes acting as a prodrug that is metabolized to Daidzein.[4][5] This guide will delve into these nuances, providing a data-driven comparison to inform future research and drug development.
Quantitative Data Comparison
The following tables summarize the quantitative data from various experimental studies, offering a direct comparison of the biological potency of this compound and Daidzein.
Table 1: Comparative Antioxidant and Anti-inflammatory Activities
| Biological Activity | Assay | This compound (IC50/EC50) | Daidzein (IC50/EC50) | Reference |
| Antioxidant | DPPH Radical Scavenging | Similar to Daidzein | Similar to this compound | |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition (in RAW 264.7 cells) | - | Stronger inhibition than this compound | |
| Anti-inflammatory | M3 Receptor Inhibition | Weak (33.83 ± 3.05% inhibition at 100 µg/ml) | 40.27 ± 0.46 µg/ml |
Table 2: Comparative Estrogenic and Neuroprotective Activities
| Biological Activity | Assay | This compound | Daidzein | Reference |
| Estrogenic | Estrogen Receptor (ER) Binding | Extremely weak binding to ERα or ERβ | Binds to both ERs with preference for ERβ | |
| Neuroprotective | Oxygen-Glucose Deprivation (OGD) induced cell death | Neuroprotective effects reported | Decreases cell death (0.05-5 μM) |
Signaling Pathways
This compound and Daidzein exert their biological effects by modulating distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate their primary mechanisms of action.
This compound's Modulation of the PI3K/Akt Signaling Pathway
This compound has been shown to exert neuroprotective, anti-inflammatory, and anti-cancer effects through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism.
Daidzein's Modulation of PPARγ and JNK Signaling Pathways
Daidzein has demonstrated anti-inflammatory and metabolic regulatory effects by activating Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and inhibiting the c-Jun N-terminal kinase (JNK) pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and Daidzein on cell viability.
Materials:
-
96-well plates
-
Test compounds (this compound, Daidzein)
-
Cell line of interest (e.g., T24 bladder cancer cells)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Daidzein in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Western Blot Analysis for PI3K/Akt Pathway
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.
Materials:
-
Cell or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-PI3K, anti-Akt, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound and Daidzein.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound, Daidzein)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or other suitable solvent
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the chosen solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or control to an equal volume of the DPPH working solution. Include a blank containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Conclusion
This comparative analysis reveals that while this compound and Daidzein share a common isoflavone backbone and exhibit overlapping biological activities, they possess distinct pharmacological profiles. Daidzein often demonstrates higher potency in in-vitro assays, likely due to its aglycone structure. Conversely, this compound's glycosidic moiety influences its pharmacokinetic properties and may confer unique in-vivo effects, including acting as a prodrug for Daidzein.
The choice between this compound and Daidzein for therapeutic development will depend on the specific biological target and desired clinical outcome. For applications requiring direct receptor interaction, Daidzein may be the more potent candidate. However, this compound's unique pharmacokinetic profile and its ability to modulate specific signaling pathways, such as the PI3K/Akt pathway, make it a valuable compound for further investigation, particularly for chronic conditions where sustained release and metabolism to active forms are advantageous. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and harness the therapeutic potential of these two important isoflavones.
References
- 1. Radical Scavenging Activity of this compound: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical Scavenging Activity of this compound: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Daidzein is the in vivo active compound of Puerariae Lobatae Radix water extract for muscarinic receptor-3 inhibition against overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Daidzein is the in vivo active compound of Puerariae Lobatae Radix water extract for muscarinic receptor-3 inhibition against overactive bladder [frontiersin.org]
Puerarin Versus Other Isoflavones in Neuroprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of puerarin against other prominent isoflavones: daidzein, genistein, and formononetin. The information is compiled from various experimental studies to assist researchers in evaluating their potential as therapeutic agents for neurological disorders.
At a Glance: Comparative Neuroprotective Efficacy
The following tables summarize quantitative data from in vitro and in vivo studies, showcasing the neuroprotective effects of this compound and other isoflavones. It is important to note that the experimental conditions, including cell lines, animal models, and neurotoxic insults, vary across studies, which should be considered when making direct comparisons.
In Vitro Neuroprotective Effects
| Isoflavone | Experimental Model | Neurotoxic Insult | Concentration(s) | Key Quantitative Results | Reference(s) |
| This compound | Differentiated Y-79 cells | 20 mM Glutamate | 2, 10, 50 µM | Attenuated cell viability loss and reduced apoptosis from 46.23% to 35.63%, 27.18%, and 14.45% respectively.[1] | [1] |
| PC12 cells | 0.4 mM MPP+ | Not specified | Reduced cell viability loss and apoptotic rate.[2] | [2] | |
| U251 & U87 glioblastoma cells | - | 0-400 µM | IC50 values for cell viability reduction at 48h were 197.1 µM (U251) and 190.7 µM (U87).[3] | ||
| Daidzein | Rat cortical neurons | Oxygen-glucose deprivation (OGD) | 0.05-5 µM | Decreased cell death. | |
| PC12 cells | Oxygen-glucose deprivation/reperfusion (OGD/R) | 5, 20, 50 µmol/L | Increased cell viability and decreased LDH leakage from 193.00% to 132.00% (high-dose). | ||
| BEL-7402 cells | - | 30 µM | Increased apoptosis by 2.9%. | ||
| Genistein | SH-SY5Y cells | 50 μM Rotenone | 20 μM | Increased cell viability to ~80% of control. | |
| EA.HY926 endothelial cells | Methylglyoxal (MG) | 5, 10, 20 µM | Protected against ~40% MG-induced reduction in cell viability. | ||
| Formononetin | Primary cortical neurons | 200 μM NMDA | 10 μM | Significantly attenuated NMDA-induced cell loss. | |
| N2a-AβPP cells | Hypoxia | Not specified | Reduced caspase-3 activity and increased cell viability. | ||
| SH-SY5Y cells | MPP+ | 2.5, 5, 10 µM | Significantly restored cell viability. |
In Vivo Neuroprotective Effects
| Isoflavone | Animal Model | Injury Model | Dosage(s) | Key Quantitative Results | Reference(s) |
| This compound | Sprague-Dawley rats | Middle cerebral artery occlusion (MCAo) | 100 mg/kg | Decreased infarct volume by 34% and reduced apoptosis by 38.6%. | |
| Rats | Pilocarpine-induced seizures | 25, 50 mg/kg | Significantly reduced seizure-induced neuronal apoptosis. | ||
| Daidzein | Rats | Middle cerebral artery occlusion (MCAO) | Not specified | Markedly alleviated neuronal damage. | |
| Genistein | Ovariectomized rats | - | Not specified | Upregulated Bcl-2, downregulated Bax, and attenuated hippocampal neuron apoptosis. | |
| Formononetin | APP/PS1 mice | Alzheimer's disease model | Not specified | Significantly improved learning and memory. | |
| TBI rats | Traumatic Brain Injury | Not specified | Prevented pathological lesions and neuronal apoptosis, and attenuated brain edema. |
Key Neuroprotective Mechanisms and Signaling Pathways
Isoflavones exert their neuroprotective effects through a variety of mechanisms, primarily revolving around anti-apoptosis, anti-oxidation, and anti-inflammation.
Anti-Apoptotic Pathways
A common mechanism for these isoflavones is the modulation of the mitochondrial apoptotic pathway. This often involves the regulation of the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A higher Bcl-2/Bax ratio is indicative of reduced apoptosis. Furthermore, the inhibition of caspase cascades, particularly caspase-3, is a crucial downstream effect.
Antioxidant and Anti-inflammatory Signaling
Many isoflavones also exhibit potent antioxidant and anti-inflammatory properties. These are often mediated through signaling pathways such as the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses, and the inhibition of pro-inflammatory pathways like NF-κB.
Experimental Protocols
This section provides a general overview of the methodologies used in the cited studies to assess neuroprotection.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) in 96-well plates at a specific density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the isoflavone (e.g., this compound, daidzein, genistein, or formononetin) for a specified pre-incubation period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate, MPP+, rotenone) to the wells (except for the control group) and incubate for a designated time.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture and treat neuronal cells with the isoflavone and neurotoxic agent as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Preparation: Anesthetize adult male rats (e.g., Sprague-Dawley) and monitor their physiological parameters.
-
MCAO Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using an intraluminal filament. The occlusion period is typically 60-120 minutes.
-
Drug Administration: Administer the isoflavone (e.g., this compound) intraperitoneally or intravenously at the onset of occlusion or reperfusion.
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Neurological Deficit Scoring: At a specific time point after reperfusion (e.g., 24 hours), assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
Summary and Conclusion
This compound, daidzein, genistein, and formononetin all demonstrate significant neuroprotective properties in a variety of in vitro and in vivo models of neurological damage. Their primary mechanisms of action converge on the inhibition of apoptosis and the suppression of oxidative stress and neuroinflammation.
-
This compound has been extensively studied and shows robust protection against glutamate-induced excitotoxicity and ischemia-reperfusion injury.
-
Daidzein and Genistein , major soy isoflavones, also exhibit strong anti-apoptotic and antioxidant effects.
-
Formononetin shows promise in models of Alzheimer's disease and NMDA-induced excitotoxicity.
While the available data strongly support the neuroprotective potential of these isoflavones, the lack of direct comparative studies under identical experimental conditions makes it challenging to definitively rank their efficacy. Future research should focus on head-to-head comparisons to better elucidate their relative potencies and therapeutic potential for specific neurological disorders. Researchers are encouraged to consider the specific pathological mechanisms of the neurological disorder of interest when selecting an isoflavone for further investigation.
References
- 1. Neuroprotective Effect of this compound on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protection by this compound against MPP+-induced neurotoxicity in PC12 cells mediated by inhibiting mitochondrial dysfunction and caspase-3-like activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Puerarin and Metformin in Diabetes Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of puerarin, a major isoflavonoid compound from the kudzu root, and metformin, a first-line therapeutic agent for type 2 diabetes. The following sections detail their performance in preclinical diabetes models, supported by experimental data, methodologies, and an exploration of their underlying signaling pathways.
Quantitative Data Summary
A study investigating the pharmacodynamic interactions between this compound and metformin in a streptozotocin/nicotinamide-induced type 2 diabetic rat model provides key comparative data. The treatment duration was four weeks.[1][2]
| Parameter | Diabetic Control | This compound (160 mg/kg) | Metformin (100 mg/kg) | This compound (160 mg/kg) + Metformin (100 mg/kg) | Normal Control |
| Blood Glucose (mg/dL) | 190.84 ± 1.50 | 136.03 ± 1.24 | 126.76 ± 1.05 | 80.43 ± 2.20 | 75.35 ± 2.13 |
| Serum Urea (mg/dL) | 90.17 ± 0.41 | Not specified | 47.93 ± 0.81 | 35.61 ± 0.30 | 34.54 ± 0.37 |
| Serum Creatinine (mg/dL) | 1.58 ± 0.03 | Not specified | 0.80 ± 0.01 | 0.31 ± 0.01 | 0.34 ± 0.03 |
Data presented as mean ± standard deviation.
Notably, neither this compound (at a high dose of 160 mg/kg) nor metformin (100 mg/kg) alone was sufficient to restore the dysregulated biomarkers to normal levels within the four-week treatment period.[1][2] However, the combination of this compound and metformin demonstrated a synergistic effect, successfully normalizing these parameters.[1] this compound showed a dose-dependent effect in reversing elevated blood glucose levels.
Experimental Protocols
Induction of Type 2 Diabetes in Rat Model
A widely used method to induce type 2 diabetes in animal models involves a combination of a high-fat diet and a low dose of streptozotocin (STZ). This approach mimics the natural progression of the disease, characterized by insulin resistance followed by beta-cell dysfunction. Another common method is the use of streptozotocin and nicotinamide to induce type-2 diabetes in rats.
-
Animal Model: Male Sprague-Dawley (SD) rats (175 ± 28 g, 8–10 weeks old) were used in the comparative study.
-
Induction: Type 2 diabetes was induced by an intraperitoneal (IP) injection of streptozotocin and nicotinamide.
-
Treatment Administration: this compound was administered intraperitoneally at doses of 80, 120, and 160 mg/kg. Metformin was administered intraperitoneally at a fixed dose of 100 mg/kg. The interventions were carried out over a period of four weeks.
Signaling Pathways
Both this compound and metformin exert their anti-diabetic effects through multiple signaling pathways. While they share some common downstream effects, their primary mechanisms of action appear to be distinct.
This compound Signaling Pathways
This compound's anti-diabetic effects are linked to the activation of the PI3K/Akt signaling pathway , which plays a crucial role in regulating glucose metabolism and cell survival. By activating this pathway, this compound can inhibit hepatic gluconeogenesis, the process of glucose production in the liver. Furthermore, this compound has been shown to up-regulate the expression of Glucagon-like peptide-1 receptor (GLP-1R), which in turn promotes insulin secretion and protects pancreatic β-cells. Other signaling pathways implicated in this compound's action include the AMPK, PPAR, and FoxO signaling pathways .
Metformin Signaling Pathways
Metformin's primary mechanism is widely accepted to be the activation of AMP-activated protein kinase (AMPK) , a key cellular energy sensor. This activation leads to the inhibition of hepatic gluconeogenesis. Metformin also inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway , which is involved in protein synthesis and cell growth. This inhibition of mTORC1 contributes to improved insulin sensitivity. Recent studies have also uncovered a novel mechanism involving the brain, where metformin acts on the Rap1 signaling pathway in the ventromedial hypothalamus to regulate glucose metabolism.
Experimental Workflow
The general workflow for comparing the efficacy of this compound and metformin in a diabetic animal model is as follows:
References
Puerarin Derivatives: A Comparative Analysis of Enhanced Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Puerarin, a major isoflavone glycoside isolated from the root of the traditional Chinese medicine Kudzu, has demonstrated a wide spectrum of pharmacological activities. However, its clinical application is often limited by poor bioavailability and moderate potency. To address these limitations, extensive research has been focused on the synthesis of this compound derivatives with enhanced therapeutic efficacy. This guide provides a comparative study of various this compound derivatives, summarizing their enhanced biological activities with supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Enhanced Biological Activities of this compound Derivatives: A Quantitative Comparison
The following tables summarize the quantitative data from various studies, comparing the biological activities of this compound derivatives to the parent compound.
Cardioprotective Effects
Acylated derivatives of this compound have shown significantly improved cardioprotective effects in models of myocardial ischemia-reperfusion injury.
| Compound | Concentration (μM) | Recovery of Cardiac Function (%) | LDH Release (% of control) | Reference |
| This compound | 10 | 45.2 ± 5.6 | 62.3 ± 7.1 | [1] |
| Derivative 3 (7-O-acetylthis compound) | 10 | 68.5 ± 6.2 | 35.1 ± 4.8 | [1] |
| Derivative 8 (7-O-propionylthis compound) | 10 | 72.1 ± 5.9 | 31.8 ± 4.2 | [1] |
Anti-inflammatory Activity
Puerol and pueroside derivatives isolated from Pueraria lobata have demonstrated potent anti-inflammatory activities by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | IC50 for NO Inhibition (μM) | Reference |
| This compound | > 100 | [2] |
| (S)-puerol C | 16.87 | [2] |
| (R)-puerol C | 21.45 | |
| Isokuzubutenolide A | 30.12 | |
| Kuzubutenolide A | 39.95 |
Antioxidant Activity
Esterification of this compound has been shown to enhance its liposolubility and, in some cases, its antioxidant capacity.
| Compound | DPPH Radical Scavenging Activity (IC50, μg/mL) | ABTS Radical Scavenging Activity (IC50, μg/mL) | Reference |
| This compound | 25.8 ± 1.2 | 15.3 ± 0.8 | |
| This compound Palmitate | 22.4 ± 1.5 | 13.1 ± 0.6 | |
| 3'-Hydroxythis compound | 15.2 ± 0.9 | 8.7 ± 0.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cardioprotective Activity Assay
The cardioprotective effect of this compound derivatives was evaluated using an ex vivo rat heart model of ischemia-reperfusion injury.
-
Animal Model: Male Sprague-Dawley rats (250-300g) were used.
-
Heart Perfusion: Hearts were isolated and perfused with Krebs-Henseleit buffer using a Langendorff apparatus.
-
Ischemia-Reperfusion Protocol: After a 20-minute stabilization period, global ischemia was induced for 30 minutes, followed by 60 minutes of reperfusion.
-
Drug Administration: this compound or its derivatives (10 μM) were added to the perfusion buffer 10 minutes before the onset of ischemia and continued throughout the reperfusion period.
-
Assessment of Cardiac Function: Left ventricular developed pressure (LVDP), heart rate, and coronary flow were continuously monitored. The recovery of cardiac function was expressed as a percentage of the pre-ischemic values.
-
Measurement of Myocardial Injury: Lactate dehydrogenase (LDH) release into the coronary effluent was measured at the end of the reperfusion period as an indicator of myocardial injury.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Cells were pre-treated with various concentrations of this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.
-
Nitrite Determination: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Calculation of IC50: The concentration of the compound that inhibited 50% of the NO production (IC50) was calculated from the dose-response curve.
Antioxidant Activity Assays
The free radical scavenging activity was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Reaction Mixture: A solution of DPPH in methanol (0.1 mM) was prepared.
-
Assay Procedure: Different concentrations of the test compounds were added to the DPPH solution.
-
Incubation: The mixture was shaken and incubated in the dark for 30 minutes at room temperature.
-
Absorbance Measurement: The absorbance was measured at 517 nm.
-
Calculation: The percentage of scavenging activity was calculated, and the IC50 value was determined.
The antioxidant capacity was also evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
-
ABTS Radical Cation Generation: ABTS radical cation (ABTS•+) was produced by reacting ABTS solution with potassium persulfate.
-
Assay Procedure: The ABTS•+ solution was diluted with methanol to a specific absorbance. Different concentrations of the test compounds were then added.
-
Absorbance Measurement: The absorbance was measured at 734 nm after a 6-minute incubation.
-
Calculation: The percentage of inhibition was calculated, and the IC50 value was determined.
Signaling Pathways and Experimental Workflows
The enhanced biological activities of this compound derivatives are often attributed to their modulation of specific signaling pathways.
This compound Derivatives in Cardioprotection
Acylated this compound derivatives have been shown to exert their cardioprotective effects by activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.
Caption: PI3K/Akt signaling pathway in cardioprotection by this compound derivatives.
Anti-inflammatory Action of this compound Derivatives
Puerol and pueroside derivatives inhibit the inflammatory response by suppressing the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Caption: Inhibition of NF-κB pathway by this compound derivatives.
Experimental Workflow for Screening this compound Derivatives
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: Workflow for this compound derivative development.
References
Puerarin's Synergistic Potential: A Comparative Guide to Combination Therapies
For Immediate Release
Recent scientific investigations have illuminated the promising role of puerarin, a major isoflavonoid compound derived from the kudzu root, as an effective adjunctive agent in the treatment of various complex diseases. When used in combination with existing therapeutic agents, this compound has demonstrated significant synergistic effects, enhancing treatment efficacy while in some cases mitigating adverse side effects. This guide provides a comprehensive comparison of this compound's performance in combination therapies for cancer, diabetes, and cardiovascular diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhancing Cancer Chemotherapy
This compound has shown remarkable potential in augmenting the efficacy of conventional chemotherapeutic drugs across various cancer types. It appears to act through multiple mechanisms, including the reversal of drug resistance, induction of apoptosis, and inhibition of tumor growth and metastasis.
This compound and Platinum-Based Chemotherapy
In the context of platinum-based drugs like cisplatin and carboplatin, this compound has been shown to sensitize resistant cancer cells and enhance therapeutic outcomes. In a study on cisplatin-resistant ovarian cancer cells, the combination of this compound and cisplatin led to a significant increase in apoptosis.[1] This effect is attributed to this compound's ability to decrease SIRT1 expression, which in turn inhibits the Wnt/β-catenin signaling pathway.[1] Similarly, in oral squamous cell carcinoma, this compound synergizes with carboplatin to inhibit cell viability and proliferation by inducing DNA damage and apoptosis, and blocking autophagic flux through the PI3K-AKT-mTOR pathway.[2] Furthermore, this compound has been observed to enhance the anti-tumor effect of cisplatin in drug-resistant lung cancer cells.[3] Notably, studies have also indicated that this compound can alleviate cisplatin-induced nephrotoxicity without compromising its anti-cancer activity, suggesting a protective role.[4]
Synergism with 5-Fluorouracil (5-FU)
The combination of this compound and 5-fluorouracil (5-FU) has demonstrated synergistic anti-tumor effects in gastric and esophageal cancers. In BGC-823 gastric cancer cells, the combined treatment was more effective in inhibiting cell proliferation and inducing apoptosis than either agent alone. A similar synergistic effect was observed in Eca-109 esophageal cancer cells, where the combination led to a higher tumor inhibition rate in vivo compared to individual treatments.
Combination with Other Chemotherapeutic Agents
This compound also enhances the efficacy of other chemotherapeutic agents. It has been shown to reverse drug resistance and improve the anti-cancer effects of oxaliplatin in breast cancer by inhibiting the epithelial-mesenchymal transition (EMT). Additionally, this compound demonstrates a protective effect against doxorubicin-induced cardiotoxicity by activating adaptive autophagy.
Table 1: this compound in Combination Cancer Therapy
| Combination Agent | Cancer Type | Model System | Key Quantitative Findings | Signaling Pathway | Reference |
| Cisplatin | Ovarian Cancer | SKOV-3/DDP cells, Xenograft model | Significant inhibition of tumor growth in the combined treatment group. | SIRT1/Wnt/β-catenin | |
| Carboplatin | Oral Squamous Cell Carcinoma | OSCC cells, Animal model | Synergistic inhibition of cell viability and proliferation. | PI3K-AKT-mTOR | |
| 5-Fluorouracil | Gastric Cancer | BGC-823 cells, Tumor xenografts | Combined treatment resulted in a tumor inhibition rate of 90.65%. | - | |
| 5-Fluorouracil | Esophageal Cancer | Eca-109 cells, Tumor xenografts | Combined treatment achieved a tumor inhibition rate of 89.06%. | - | |
| Oxaliplatin | Breast Cancer | MCF-7/DDP cells, Xenografts | Combination Index (CI) value less than 1, indicating synergistic effects. | Carbonic Anhydrase XII | |
| Doxorubicin | - | - | Pretreatment with this compound protects the myocardium against doxorubicin-induced cardiotoxicity. | 14-3-3γ/PKCε |
Experimental Protocol: In Vivo Xenograft Model for this compound and Cisplatin Combination in Ovarian Cancer
-
Animal Model: 6-week-old female athymic nude mice.
-
Cell Line: Cisplatin-resistant ovarian cancer cells (SKOV-3/DDP) were implanted subcutaneously.
-
Treatment Groups:
-
Control group.
-
Cisplatin (DDP) alone group.
-
This compound (0.1 mg/kg) and DDP combination group.
-
-
Administration: Intraperitoneal injections every 2 days.
-
Endpoint: Tumor growth was monitored and measured to evaluate the efficacy of the treatments.
Signaling Pathway: this compound and Cisplatin in Ovarian Cancer
Caption: this compound enhances cisplatin sensitivity by downregulating SIRT1.
Improving Glycemic Control in Diabetes
This compound has shown significant promise in the management of type 2 diabetes, particularly when combined with the first-line antidiabetic drug, metformin. The combination therapy appears to offer superior glycemic control and address various diabetes-related complications.
A study in streptozotocin/nicotinamide-induced type-2 diabetic rats demonstrated that the co-administration of this compound (at doses of 80, 120, and 160 mg/kg) with metformin (100 mg/kg) resulted in a more potent effect in reducing elevated blood glucose levels compared to either drug alone. The combination of high-dose this compound (160 mg/kg) and metformin successfully normalized blood glucose levels. Beyond glycemic control, the combination therapy also effectively reversed dysregulated lipid profiles, and ameliorated dysfunction of the liver, kidney, and pancreas, while also reducing inflammation.
Table 2: this compound and Metformin Combination in Type 2 Diabetes
| Parameter | This compound (160 mg/kg) + Metformin (100 mg/kg) | Metformin (100 mg/kg) Alone | This compound (160 mg/kg) Alone | Diabetic Control | Normal Control | Reference |
| Blood Glucose (mg/dL) | 80.43 ± 2.20 | 126.76 ± 1.05 | 136.03 ± 1.24 | High | Normal | |
| Serum Urea (mg/dL) | 35.61 ± 0.30 | 47.93 ± 0.81 | - | High | Normal | |
| Serum Creatinine (mg/dL) | 0.31 ± 0.01 | 0.80 ± 0.01 | - | High | Normal | |
| IL-1β (pg/mL) | 81.86 ± 0.37 | 120.90 ± 0.26 | - | High | Normal | |
| IL-6 (pg/mL) | 26.85 ± 0.30 | 41.55 ± 0.37 | - | High | Normal | |
| TNF-α (pg/mL) | 15.41 ± 0.41 | 30.24 ± 0.46 | - | High | Normal |
Experimental Protocol: this compound and Metformin Combination in a Type 2 Diabetic Rat Model
-
Animal Model: Streptozotocin/nicotinamide-induced type-2 diabetic rats.
-
Treatment Groups:
-
Normal control.
-
Diabetic control.
-
This compound monotherapy (80, 120, 160 mg/kg, intraperitoneally).
-
Metformin monotherapy (100 mg/kg, intraperitoneally).
-
This compound and metformin combination therapy.
-
-
Duration: 4 weeks.
-
Parameters Measured: Blood glucose, lipid profile, liver and kidney function biomarkers, and inflammatory cytokines.
Logical Relationship: this compound and Metformin in Diabetes Management
Caption: this compound and Metformin's synergistic action in diabetes.
Cardioprotective and Neuroprotective Effects
This compound has also been investigated for its beneficial effects in cardiovascular and cerebrovascular diseases, often in combination with other therapeutic agents.
In a rat model of myocardial infarction, the combination of this compound and tanshinone IIA was shown to inhibit inflammation and improve cardiac function. A meta-analysis of clinical trials suggests that this compound injection as an adjunctive therapy for chronic heart failure significantly improves cardiac function parameters and reduces oxidative stress.
For cerebrovascular conditions, this compound combined with naloxone has been found to improve the curative effect in patients with traumatic cerebral infarction. Furthermore, when added to conventional therapy for ischemic stroke, this compound has been shown to improve language function, reduce neurological damage, and decrease blood viscosity.
Table 3: this compound in Cardiovascular and Cerebrovascular Disease Therapy
| Combination Agent | Disease | Model System | Key Findings | Reference |
| Tanshinone IIA | Myocardial Infarction | Rat model | Inhibited inflammation, improved cardiac function. | |
| Conventional Therapy | Chronic Heart Failure | Human clinical trials (meta-analysis) | Improved left ventricular ejection fraction, cardiac output, and stroke volume. | |
| Naloxone | Traumatic Cerebral Infarction | Human clinical trial | Total effective rate of 82% in the treatment group vs. 61% in the control group. | |
| Conventional Therapy | Ischemic Stroke | Human clinical trial | Improved language function and reduced neurological deficit score. |
Experimental Workflow: Evaluating this compound's Cardioprotective Effects
Caption: Workflow for assessing this compound's cardioprotective effects.
References
- 1. This compound induces platinum-resistant epithelial ovarian cancer cell apoptosis by targeting SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances the efficacy of carboplatin in oral squamous cell carcinoma via dual targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Enhances the Anti-Tumor Effect of Cisplatin on Drug-Resistant A549 Cancer in vivo and in vitro Through Activation of the Wnt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates cisplatin-induced rat nephrotoxicity: The involvement of TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Puerarin Metabolism and Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profiles of puerarin, a major bioactive isoflavone found in the root of the kudzu plant (Pueraria lobata). Understanding the species-specific differences in how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for the preclinical and clinical development of this promising therapeutic agent. This document summarizes key quantitative data, details common experimental methodologies, and visualizes metabolic pathways and experimental workflows to support further research and drug development efforts.
Pharmacokinetic Parameters of this compound: A Cross-Species Comparison
The oral bioavailability of this compound is generally low and exhibits significant variability across different animal species.[1][2] The pharmacokinetic behavior of this compound also differs, fitting a two-compartment model in rats and dogs, and a three-compartment model in rabbits.[3][4] The following tables summarize key pharmacokinetic parameters of this compound following oral and intravenous administration in various species.
Table 1: Oral Administration of this compound
| Species | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (mg·h/L) | Absolute Bioavailability (%) | Reference |
| Rat | 5 | 140 | < 1 | - | ~7 | [2] |
| Rat | 10 | 230 | < 1 | - | ~7 | |
| Cynomolgus Monkey | 10 | - | - | - | ~1 | |
| Beagle Dog | 8.78 | - | - | - | - |
Table 2: Intravenous Administration of this compound
| Species | Dose (mg/kg) | T1/2β (min) | CL/F (L/kg/h) | Vz/F (L/kg) | AUC (mg·h/L) | Reference |
| Rat | 9 | 11 | - | - | - | |
| Rabbit | 9 | 21 | - | - | - | |
| Dog | 9 | 67 | - | - | - | |
| Rat | 1 | - | 2.43 ± 1.02 | 11.40 ± 3.45 | 56.67 ± 10.65 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2β: Elimination half-life; CL/F: Clearance; Vz/F: Volume of distribution.
Metabolic Pathways of this compound
The metabolism of this compound involves several key biotransformation reactions, primarily glucuronidation, sulfation, and deglycosylation followed by reduction. Glucuronides are the major metabolites found in urine and feces. In rats, this compound can be absorbed without hydrolysis and undergo limited phase I oxidative reactions to form mono- and dihydroxylated derivatives. The intestinal microflora plays a crucial role in the metabolism of this compound, hydrolyzing it to daidzein, which is then further reduced to dihydrodaidzein and equol. In monkeys, the major metabolites are products of hydroxylation and deglycosylation.
Below is a generalized diagram illustrating the primary metabolic pathways of this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Absolute oral bioavailability and disposition kinetics of this compound in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and drug delivery systems for this compound, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of this compound in rats, rabbits, and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Apoptotic Effects of Puerarin in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-apoptotic effects of Puerarin in cardiomyocytes against other potential therapeutic agents. The information presented is based on preclinical data from various in vitro and in vivo studies.
Executive Summary
Cardiomyocyte apoptosis, or programmed cell death, is a significant contributor to the pathogenesis of various cardiovascular diseases, including myocardial infarction and heart failure. The identification of therapeutic agents that can effectively inhibit this process is a key area of research in cardiology. This compound, a major isoflavonoid derived from the root of the traditional Chinese medicinal herb Pueraria lobata (Kudzu), has demonstrated significant anti-apoptotic effects in cardiomyocytes. This guide compares the performance of this compound with other notable cardioprotective agents—Nicorandil, Ligustrazine, and Dexmedetomidine—based on available experimental data. While direct comparative studies are limited, this guide synthesizes data from multiple sources to provide an objective overview of their respective mechanisms and efficacy.
Performance Comparison of Anti-Apoptotic Agents
The following tables summarize quantitative data from various studies investigating the anti-apoptotic effects of this compound and its alternatives.
It is crucial to note that the following data is collated from different studies with varying experimental models, conditions, and methodologies. Therefore, a direct comparison of the absolute values should be made with caution.
Table 1: this compound - Anti-Apoptotic Effects
| Experimental Model | Apoptosis Inducer | This compound Concentration/Dose | Key Anti-Apoptotic Effects | Reference |
| Rat model of coronary microembolization (CME) | CME | 50 mg/kg/day | - Decreased TUNEL-positive cells from 28.74% to 13.67% - Increased Bcl-2/Bax ratio - Decreased cleaved caspase-3 expression | [1] |
| Rat model of acute myocardial infarction (AMI) | AMI | 100 mg/kg/day | - Reduced myocardial apoptosis rate from 72.70% to 19.77% - Increased Bcl-2 expression - Decreased Bax and cleaved caspase-3 expression | [2] |
| H9c2 cells | Daunorubicin | 10, 50, 100 µM | - Inhibited apoptosis by activating the PI3K/Akt pathway | [3] |
| Rat model of chronic heart failure | Transverse aortic constriction | 50 mg/kg/day | - Decreased number of TUNEL-positive cells | [4] |
Table 2: Nicorandil - Anti-Apoptotic Effects
| Experimental Model | Apoptosis Inducer | Nicorandil Concentration/Dose | Key Anti-Apoptotic Effects | Reference |
| Rat model of coronary microembolization (CME) | CME | 3 mg/kg | - Reduced apoptotic index - Decreased Bax/Bcl-2 ratio - Reduced cleaved caspase-3 and -9 levels | [5] |
| Neonatal rat ventricular myocytes | Hydrogen Peroxide | 100 µM | - Inhibited TUNEL-positive nuclei - Inhibited activation of caspases-3 and -9 | |
| Diabetic rats | Streptozotocin | 7.5 and 15 mg/kg/day | - Reduced TUNEL-positive cells - Decreased Bax/Bcl-2 ratio and cleaved caspase-3 |
Table 3: Ligustrazine - Anti-Apoptotic Effects
| Experimental Model | Apoptosis Inducer | Ligustrazine Concentration/Dose | Key Anti-Apoptotic Effects | Reference |
| Rat model of coronary microembolization (CME) | CME | 40 mg/kg | - Reduced apoptotic index from 8.04% to 3.38% - Upregulated Bcl-2 and downregulated Bax and cleaved caspase-3 | |
| Retinal ganglion cells (ischemia/reperfusion) | Hypoxia/Reoxygenation | 10, 20, 40 µM | - Suppressed cell apoptosis and autophagy | |
| Platelets | ADP | 0.5, 1.0, 1.5 mg/mL | - Suppressed platelet aggregation by inhibiting calcium sensors |
Table 4: Dexmedetomidine - Anti-Apoptotic Effects
| Experimental Model | Apoptosis Inducer | Dexmedetomidine Concentration/Dose | Key Anti-Apoptotic Effects | Reference |
| H9c2 cells | Hypoxia/Reoxygenation | 1 µM | - Reduced apoptosis from ~15% to ~8% | |
| Mice with myocardial infarction | Myocardial Infarction | 25 µg/kg/day | - Reduced TUNEL-positive cells - Improved Bcl-2/Bax ratio - Decreased cleaved caspase-3 and -9 | |
| H9c2 cells | Hypoxia/Reoxygenation | 10 µM | - Inhibited apoptosis and inflammatory response | |
| Rat model of severe scald | Scald injury | 25 and 50 µg/kg | - Significantly reduced myocardial apoptosis |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection in Heart Tissue
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cardiac tissue sections.
Protocol for Frozen Sections:
-
Section Preparation: Cut 5-10 µm thick cryosections of snap-frozen heart tissue and mount them on positively charged slides. Allow the sections to air-dry.
-
Fixation: Fix the sections in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the sections with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 2 minutes on ice.
-
Washing: Wash the slides twice with PBS for 5 minutes each.
-
Equilibration: Add equilibration buffer from a commercial TUNEL kit to the sections and incubate for 10-30 minutes at room temperature.
-
TdT Reaction: Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions. Apply the mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes in the dark.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Mount the slides with an anti-fade mounting medium.
-
Microscopy: Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Western Blot Analysis for Apoptotic Markers (Bcl-2, Bax, Caspase-3) in Cardiomyocytes
Objective: To quantify the protein expression levels of key pro- and anti-apoptotic proteins.
Protocol for H9c2 Cells:
-
Cell Lysis: After experimental treatment, wash H9c2 cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Mechanisms of Action
The anti-apoptotic effects of this compound and its alternatives are mediated by distinct signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound's Anti-Apoptotic Pathway
Caption: Anti-Apoptotic Pathways of Alternatives
Caption: General Experimental Workflow
Conclusion
This compound demonstrates robust anti-apoptotic effects in cardiomyocytes, primarily through the activation of the PI3K/Akt signaling pathway, leading to the upregulation of Bcl-2 and downregulation of Bax and cleaved caspase-3. Alternative agents such as Nicorandil, Ligustrazine, and Dexmedetomidine also exhibit significant cardioprotective properties by inhibiting apoptosis through distinct molecular mechanisms. While the available data suggests that all these compounds are promising candidates for therapeutic interventions aimed at preserving myocardial viability, the lack of direct comparative studies makes it challenging to definitively rank their efficacy. Future head-to-head preclinical studies and eventual clinical trials are warranted to establish the comparative effectiveness and safety profiles of these agents in the context of cardiovascular disease. This guide provides a foundation for researchers and drug development professionals to make informed decisions in the pursuit of novel anti-apoptotic therapies for cardiac protection.
References
- 1. Frontiers | Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 2. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 3. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 4. Dexmedetomidine alleviates cardiomyocyte apoptosis and cardiac dysfunction may be associated with inhibition of RhoA/ROCK pathway in mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicorandil inhibits cardiomyocyte apoptosis and improves cardiac function by suppressing the HtrA2/XIAP/PARP signaling after coronary microembolization in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Targets of Puerarin Identified Through Proteomics
For Researchers, Scientists, and Drug Development Professionals
Puerarin, a major isoflavone glycoside derived from the medicinal herb Pueraria lobata, has garnered significant attention for its broad spectrum of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer effects.[1][2][3] Understanding the molecular mechanisms underlying these therapeutic benefits is crucial for its clinical application and for the development of novel drugs. Comparative proteomics has emerged as a powerful tool to unbiasedly identify the molecular targets of this compound and elucidate its impact on cellular protein networks.
This guide provides a comparative overview of key findings from proteomic studies on this compound, presents quantitative data in a structured format, details common experimental protocols, and visualizes the complex biological pathways and workflows involved.
Comparative Analysis of Proteomic Studies on this compound
Quantitative proteomic techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ) and label-free quantification (LFQ), have been employed to compare the proteomes of cells or tissues treated with this compound versus untreated controls.[4][5] These studies have revealed a diverse range of molecular targets across different biological contexts.
| Study Focus | Proteomic Technique | Key Identified Protein Targets (Selected) | Implicated Signaling Pathway | Reference |
| Sarcopenia in Aged Mice | Serum Proteomics (Label-free) & Muscle Transcriptomics | Upregulated: Interleukin-15 (IL-15)Downregulated: Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | TNF-α/NF-κB Signaling Pathway | |
| Breast Cancer | Not specified (Western Blotting focused) | Upregulated: Dual specificity phosphatase 1 (DUSP1)Downstream Effects: Decreased phosphorylation of p38 | DUSP1/p38 MAPK Pathway | |
| Atherosclerosis | Not specified (Network Pharmacology & WB) | Downregulated: α-SMA, IL-6, IL-8, Insulin-like growth factor 1 (IGF1) | miR-29b-3p/IGF1 Pathway | |
| Neurological Diseases | Not specified (Review of multiple studies) | Modulated Proteins: Akt, GSK-3β, Nrf2, Bcl-2 family proteins | PI3K/Akt Signaling Pathway | |
| Cardiovascular Diseases | Not specified (Review of multiple studies) | Modulated Proteins: NF-κB, BCL-2, BAX, iNOS | Multiple, including NF-κB and PI3K/Akt pathways |
Experimental Protocols: A Representative Workflow
The identification of this compound's molecular targets via comparative proteomics generally follows a standardized workflow. Below is a detailed, representative protocol synthesized from common methodologies in the field.
Objective: To identify differentially expressed proteins in a human cell line (e.g., breast cancer cells) following this compound treatment using label-free quantitative proteomics.
1. Cell Culture and Treatment:
-
Culture human breast cancer cells (e.g., MCF-7) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with a predetermined optimal concentration of this compound (e.g., 20 µM) for a specified duration (e.g., 24 or 48 hours). An equivalent volume of the vehicle (e.g., DMSO) is added to the control group.
-
Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and store the cell pellets at -80°C.
2. Protein Extraction and Digestion:
-
Lyse the cell pellets in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay.
-
Reduce the proteins with dithiothreitol (DTT), alkylate with iodoacetamide (IAA), and digest overnight with sequencing-grade trypsin.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos) coupled with a nano-spray ion source.
-
Separate the peptides using a reversed-phase liquid chromatography system over a gradient.
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
4. Data Analysis and Protein Identification:
-
Process the raw mass spectrometry data using specialized software (e.g., Progenesis LC-MS or MaxQuant).
-
Search the MS/MS spectra against a human protein database (e.g., Swiss-Prot or UniProt) to identify the peptides and their corresponding proteins.
-
Perform label-free quantification by comparing the peak intensities or spectral counts of peptides between the this compound-treated and control groups.
-
Proteins with a fold change ≥1.5 or ≤0.67 and a p-value <0.05 are typically considered differentially expressed.
5. Bioinformatic Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses on the differentially expressed proteins to identify the biological processes and signaling pathways modulated by this compound.
A representative workflow for identifying this compound's molecular targets using proteomics.
Key Signaling Pathways Modulated by this compound
Proteomic and subsequent validation studies have consistently shown that this compound modulates several critical signaling pathways involved in cell survival, inflammation, and apoptosis.
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to activate this pathway, leading to neuroprotective and anti-apoptotic effects. Activation of Akt can lead to the phosphorylation and inhibition of pro-apoptotic proteins like GSK-3β and the activation of anti-apoptotic factors.
This compound activates the PI3K/Akt pathway, promoting cell survival and antioxidant responses.
In the context of inflammation and muscle atrophy, this compound has been shown to inhibit the TNF-α/NF-κB signaling pathway. By reducing levels of the pro-inflammatory cytokine TNF-α, this compound can prevent the activation of NF-κB, a key transcription factor that drives the expression of inflammatory and muscle atrophy-related genes.
This compound inhibits the pro-inflammatory TNF-α/NF-κB signaling pathway.
Conclusion
Comparative proteomic analyses have been instrumental in deconstructing the multifaceted pharmacological effects of this compound. The data consistently highlights this compound's ability to modulate key cellular pathways related to inflammation, apoptosis, and oxidative stress, such as the PI3K/Akt and NF-κB pathways. While these studies provide a robust foundation, future research employing integrated multi-omics approaches (proteomics, transcriptomics, metabolomics) will further refine our understanding of this compound's mechanism of action and accelerate its translation into clinical applications.
References
- 1. Neuroprotective Mechanisms of this compound in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Sarcopenia in Aged Mice via Modulation of Inflammation and Oxidative Stress: Insights from Proteomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
Puerarin versus Resveratrol: A Comparative Guide to Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardioprotective effects of two prominent natural polyphenols, puerarin and resveratrol. The information is collated from preclinical studies to offer an objective overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction
This compound, an isoflavone derived from the root of Pueraria lobata, and resveratrol, a stilbenoid found in grapes and red wine, are both extensively investigated for their beneficial effects on the cardiovascular system.[1][2] Both compounds exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to their cardioprotective potential against conditions like myocardial infarction (MI) and ischemia-reperfusion (I/R) injury.[3][4][5] This guide aims to juxtapose their effects based on available experimental data.
Quantitative Comparison of Cardioprotective Effects
The following tables summarize quantitative data from various preclinical studies. It is critical to note that these values are derived from different studies with varying experimental models, dosages, and administration routes. Therefore, direct comparison should be approached with caution.
Table 1: Effects on Myocardial Infarct Size and Cardiac Function
| Parameter | This compound | Resveratrol | Experimental Model |
| Infarct Size Reduction | Reduced by ~29% (meta-analysis of rat MIRI models) | Reduced infarct size (specific percentage not consistently reported across studies) | Rat models of Myocardial Ischemia-Reperfusion Injury (MIRI) |
| Left Ventricular Ejection Fraction (LVEF) | Improved cardiac function post-MI | Significantly improved LVEF post-MI (from ~56% in MI group to ~65% in Res-treated group) | Rat model of MI |
| Left Ventricular Fractional Shortening (FS) | N/A | Significantly improved FS post-MI (from ~27% in MI group to ~32% in Res-treated group) | Rat model of MI |
Table 2: Effects on Cardiac Injury Biomarkers
| Biomarker | This compound | Resveratrol | Experimental Model |
| Creatine Kinase (CK) / Creatine Kinase-MB (CK-MB) | Significantly decreased serum CK levels | Decreased plasma CK-MB levels | Rat models of MIRI |
| Lactate Dehydrogenase (LDH) | Significantly decreased serum LDH levels | Decreased LDH release | Rat models of MIRI / in vitro I/R |
| Malondialdehyde (MDA) (Oxidative Stress Marker) | Significantly decreased serum MDA levels | Reduced MDA levels | Rat models of MIRI |
| Superoxide Dismutase (SOD) (Antioxidant Enzyme) | Significantly increased serum SOD activity | N/A | Rat models of MIRI |
Table 3: Effects on Cellular Apoptosis
| Parameter | This compound | Resveratrol | Experimental Model |
| Apoptotic Index (TUNEL Staining) | Reduced from ~29% in CME group to ~14% in this compound-treated group | Reduced cardiomyocyte apoptosis | Rat model of Coronary Microembolization (CME) |
| Bax/Bcl-2 Ratio (Apoptosis Markers) | Decreased Bax, Increased Bcl-2 | Decreased Bax, Increased Bcl-2 | Rat model of CME |
| Cleaved Caspase-3 (Executioner Caspase) | Decreased expression | Decreased expression | Rat model of CME |
Mechanisms of Action: Signaling Pathways
Both this compound and resveratrol modulate multiple signaling pathways to exert their cardioprotective effects. Key pathways include those related to oxidative stress, inflammation, and cell survival.
-
This compound: this compound has been shown to activate the PI3K/Akt/GSK-3β pathway, which is crucial for inhibiting cardiomyocyte apoptosis. It also modulates the SIRT1/NF-κB and Nrf2 signaling pathways to reduce inflammation and oxidative stress.
-
Resveratrol: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a key regulator of cellular stress responses. This activation can lead to the deacetylation of various downstream targets, influencing apoptosis and inflammation. Like this compound, it also engages the PI3K/Akt pathway to promote cell survival.
Caption: this compound signaling pathways in cardioprotection.
Caption: Resveratrol signaling pathways in cardioprotection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and resveratrol.
Protocol 1: Rat Model of Myocardial Infarction (MI) via LAD Ligation
This protocol is a standard method for inducing MI in rats to study the pathophysiology of the disease and test therapeutic interventions.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Anesthesia is induced with an intraperitoneal (i.p.) or intramuscular (i.m.) injection of a ketamine (e.g., 80 mg/kg) and xylazine (e.g., 12 mg/kg) cocktail. Body temperature is maintained at 37°C using a heating pad.
-
Intubation and Ventilation: The rat is intubated using a 14- or 16-gauge intravenous catheter. The endotracheal tube is connected to a small animal ventilator, providing oxygen-rich air at a set rate (e.g., 60-80 breaths/min) and tidal volume.
-
Thoracotomy: A left-sided thoracotomy is performed by making an incision between the third and fourth or fourth and fifth intercostal spaces to expose the heart. The pericardium is carefully opened to visualize the left anterior descending (LAD) coronary artery.
-
LAD Ligation: A 6-0 or 7-0 silk suture is passed underneath the LAD artery, approximately 1-2 mm from its origin. The suture is then tightly tied to permanently occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area on the anterior wall of the left ventricle.
-
Closure and Recovery: The chest cavity is closed in layers. The skin is closed with wound clips or sutures. The animal is gradually weaned from the ventilator and monitored closely during recovery. Post-operative analgesia is administered as required.
Protocol 2: Rat Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This model simulates the clinical scenario of reperfusion therapy following a myocardial ischemic event.
-
Procedure: The surgical preparation, including anesthesia, intubation, and thoracotomy, is identical to the MI model described above.
-
Ischemia Phase: Instead of a permanent knot, a slipknot is created around the LAD artery using a 6-0 silk suture. A small piece of polyethylene tubing is often placed between the knot and the heart to prevent arterial damage. The slipknot is tightened to induce ischemia for a defined period, typically 30 to 60 minutes.
-
Reperfusion Phase: After the ischemic period, the slipknot is released, allowing blood flow to be restored to the previously occluded vessel. The chest is then closed as described in the MI protocol. The reperfusion period can last from 2 hours to several days, depending on the study's endpoints.
-
Infarct Size Assessment (TTC Staining): At the end of the experiment, the heart is excised, and the aorta is cannulated. The heart is perfused with saline to wash out blood, followed by staining with 1% 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted, necrotic tissue pale white, allowing for quantification of the infarct size.
Caption: General workflow for an ischemia-reperfusion (I/R) study.
Conclusion
Both this compound and resveratrol demonstrate significant cardioprotective properties in preclinical models, operating through convergent and distinct signaling pathways to mitigate oxidative stress, inflammation, and apoptosis. While resveratrol's action is strongly linked to SIRT1 activation, this compound also engages multiple pro-survival pathways like PI3K/Akt. The available data suggests both are potent agents, though the lack of direct, head-to-head comparative studies necessitates further research to definitively establish superiority for specific therapeutic applications. Researchers are encouraged to consider the detailed protocols provided herein for designing future comparative efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 3. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. This compound Protects Myocardium From Ischaemia/Reperfusion Injury by Inhibiting Ferroptosis Through Downregulation of VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
Puerarin: Bridging the Gap Between Bench and Preclinical Models
A Comparative Guide to Translating In Vitro Successes into In Vivo Efficacy
For researchers and drug development professionals, the journey of a promising compound from initial cell-based assays to successful animal model validation is a critical and often challenging phase. Puerarin, a major isoflavonoid derived from the root of the kudzu plant (Pueraria lobata), has demonstrated a wide array of pharmacological activities in vitro. This guide provides an objective comparison of key in vitro findings of this compound and their replication in animal models, supported by experimental data and detailed protocols. We delve into its therapeutic potential in metabolic disorders, neuroprotection, and inflammation, offering a comprehensive overview for scientists navigating the preclinical landscape.
Metabolic Regulation: From Liver Cells to Obese Animal Models
This compound has shown significant promise in modulating glucose and lipid metabolism in cellular studies, effects that have been subsequently investigated in various animal models of metabolic disease.
Comparative Data: In Vitro vs. In Vivo
| In Vitro Finding (HepG2 Cells) | In Vivo Observation (High-Fat Diet-Fed Rodents) | Reference |
| ↓ Lipid Accumulation | ↓ Body Weight Gain | [1][2][3] |
| ↓ mRNA expression of lipogenic genes (SREBP-1c, FAS, SCD-1) | ↓ Serum Total Cholesterol (TC) & Triglycerides (TG) | [1][4] |
| ↑ Phosphorylation of AMPK and ACC | ↓ Hepatic Steatosis | |
| ↑ Glucose Uptake & ↑ GLUT4 mRNA expression | ↑ Glucose Tolerance & ↓ Insulin Resistance | |
| ↑ PI3K/Akt Pathway Activation | ↑ PI3K/Akt Pathway Activation in Liver |
Experimental Protocols
In Vitro Model: Fructose and Free Fatty Acid-Induced Insulin Resistance in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Induction of Insulin Resistance: To mimic metabolic stress, HepG2 cells are treated with a combination of high glucose, fructose, and free fatty acids (e.g., 10 mM glucose, 15 mM fructose, and 1 mM combined oleic and palmitic acid) for 24 hours.
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 10, 20, 40 µM) and incubated for a specified period.
-
Analysis: Following treatment, cells are harvested for analysis. Lipid accumulation can be assessed by Oil Red O staining. Gene and protein expression of key metabolic regulators (e.g., SREBP-1c, FAS, AMPK, Akt) are quantified using qRT-PCR and Western blotting, respectively. Glucose uptake is measured using fluorescently labeled glucose analogs.
In Vivo Model: High-Fat Diet-Induced Obesity in Rodents
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are typically used. After an acclimatization period on a standard chow diet, obesity is induced by feeding a high-fat diet (HFD), often providing 45% to 60% of calories from fat, for a period of 8-14 weeks.
-
This compound Administration: this compound is administered orally via gavage at doses ranging from 50 to 200 mg/kg body weight daily for the duration of the study. A control group receives the vehicle (e.g., saline with a small amount of Tween 80).
-
Metabolic Phenotyping: Body weight and food intake are monitored regularly. At the end of the study, blood samples are collected to measure serum levels of glucose, insulin, total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C. Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.
-
Tissue Analysis: Livers are harvested for histological analysis (e.g., H&E staining) to assess steatosis and for molecular analysis (qRT-PCR, Western blotting) to examine the expression and activation of metabolic signaling pathways.
Signaling Pathway: this compound in Metabolic Regulation
Caption: this compound activates AMPK and PI3K/Akt pathways to regulate metabolism.
Neuroprotection: From Cell Death Assays to Stroke Models
This compound's neuroprotective properties, initially observed in neuronal cell lines, have been a key area of investigation in animal models of neurological disorders such as ischemic stroke and Parkinson's disease.
Comparative Data: In Vitro vs. In Vivo
| In Vitro Finding (e.g., SH-SY5Y, PC12 cells) | In Vivo Observation (e.g., MCAO Rodent Models) | Reference |
| ↑ Cell Viability against toxins (MPP+, Rotenone) | ↓ Infarct Volume and Neurological Deficit Score | |
| ↓ Apoptosis (decreased Caspase-3, Bax/Bcl-2 ratio) | ↓ Apoptosis in the Ischemic Penumbra | |
| ↓ Oxidative Stress (reduced ROS production) | ↓ Oxidative Stress Markers in Brain Tissue | |
| ↑ Expression of Neurotrophic Factors (e.g., BDNF) | ↑ Expression of Neurotrophic Factors | |
| ↑ Activation of PI3K/Akt/Nrf2 pathway | ↑ Activation of PI3K/Akt/Nrf2 pathway in brain tissue |
Experimental Protocols
In Vitro Model: MPP+-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) with 10% FBS. For some experiments, cells may be differentiated into a more neuron-like phenotype using retinoic acid.
-
Induction of Neurotoxicity: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I, is added to the culture medium at concentrations ranging from 125 µM to 2000 µM for 24 hours to induce cell death.
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a specified time before the addition of MPP+.
-
Analysis: Cell viability is assessed using assays like MTT or CCK-8. Apoptosis is measured by flow cytometry (Annexin V/PI staining) or by Western blot analysis of apoptotic markers (cleaved caspase-3, Bax, Bcl-2). Reactive oxygen species (ROS) production can be quantified using fluorescent probes like DCFH-DA.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA). This is typically done by inserting a nylon monofilament into the internal carotid artery to block the origin of the MCA. After a period of occlusion (e.g., 90-120 minutes), the filament is withdrawn to allow for reperfusion.
-
This compound Administration: this compound (e.g., 25, 50, or 100 mg/kg) is often administered intraperitoneally or intravenously, either before or after the ischemic insult.
-
Assessment of Neurological Outcome: Neurological deficits are scored at various time points after reperfusion using a standardized scale (e.g., Zea Longa score).
-
Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white).
-
Molecular Analysis: Brain tissue from the ischemic region is collected to analyze markers of apoptosis, oxidative stress, and relevant signaling pathways via immunohistochemistry, Western blotting, or qRT-PCR.
Experimental Workflow: MCAO Model
Caption: Workflow for evaluating this compound's neuroprotective effects in a rat MCAO model.
Anti-Inflammatory Effects: From Macrophages to Paw Edema
This compound's ability to modulate inflammatory responses has been well-documented in vitro, with many of these findings being successfully replicated in animal models of acute and chronic inflammation.
Comparative Data: In Vitro vs. In Vivo
| In Vitro Finding (e.g., RAW 264.7 Macrophages) | In Vivo Observation (e.g., Carrageenan-Induced Paw Edema) | Reference |
| ↓ Production of pro-inflammatory mediators (NO, TNF-α, IL-6) | ↓ Paw Edema Volume | |
| ↓ Expression of iNOS and COX-2 | ↓ Infiltration of Inflammatory Cells | |
| ↓ Activation of NF-κB signaling pathway | ↓ Expression of pro-inflammatory cytokines in paw tissue | |
| ↓ M1 Macrophage Polarization | ↓ M1 Macrophage markers in inflamed tissue |
Experimental Protocols
In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM with 10% FBS.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration of, for example, 1 µg/mL.
-
This compound Treatment: Cells are pre-treated with this compound at various concentrations for 1-2 hours before LPS stimulation.
-
Analysis: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The levels of pro-inflammatory cytokines like TNF-α and IL-6 are quantified by ELISA. The expression of iNOS, COX-2, and key proteins in the NF-κB pathway (e.g., p-IκBα) is determined by Western blotting.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Sprague-Dawley or Wistar rats are typically used.
-
This compound Administration: this compound is administered orally or intraperitoneally at various doses, usually 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw of the rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume in the this compound-treated groups to the vehicle-treated control group.
-
Tissue Analysis: At the end of the experiment, the paw tissue can be excised for histological examination or to measure the levels of inflammatory mediators.
Logical Relationship: Inflammation Cascade
Caption: this compound inhibits the inflammatory cascade by blocking NF-κB activation.
Conclusion
The presented data demonstrates a strong correlation between the in vitro and in vivo effects of this compound, particularly in the realms of metabolic regulation, neuroprotection, and anti-inflammation. The consistent findings across different experimental systems underscore the therapeutic potential of this compound. The activation of key signaling pathways such as AMPK and PI3K/Akt, and the inhibition of pro-inflammatory pathways like NF-κB, appear to be central to its multifaceted pharmacological effects. This guide provides researchers with a foundational understanding of how to translate the promising in vitro results of this compound into robust preclinical animal studies, paving the way for its potential clinical development.
References
- 1. Neuroprotective mechanisms of this compound in middle cerebral artery occlusion-induced brain infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of this compound as a Modulator of Metabolic and Inflammatory Parameters in a High-Fat-Diet-Fed Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Lipid Accumulation and Metabolism in High-Fat Diet-Fed Mice | PLOS One [journals.plos.org]
- 4. Anti-inflammatory activities of this compound in high-fat diet-fed rats with streptozotocin-induced gestational diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Puerarin
The following guide provides essential safety and logistical information for the proper disposal of Puerarin in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a bioactive isoflavonoid that requires careful handling. While its toxicological properties have not been fully investigated, it is known to present certain hazards.[1][2] All personnel handling this compound waste must be aware of the following potential risks and wear appropriate Personal Protective Equipment (PPE).
Identified Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]
-
Ingestion/Absorption: May be harmful if swallowed or absorbed through the skin.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Eye Protection: Use eye protection tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Lab Coat: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
This compound Waste Segregation and Containerization
Proper segregation and containment are the first steps in the waste management process. This prevents accidental exposure and ensures the waste is handled correctly by disposal services.
Protocol:
-
Designate a Waste Stream: Treat all solid this compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips, vials) as chemical waste.
-
Segregate from Other Waste: Do not mix this compound waste with household garbage, biohazardous waste, or other incompatible chemical waste streams.
-
Use Appropriate Containers:
-
Collect waste in a container that is compatible with this compound and any solvents used. The container must be in good condition and have a secure, tightly sealing lid.
-
Ensure the container is clearly labeled as "Hazardous Waste" and explicitly identifies the contents (e.g., "this compound Waste," "this compound in Methanol").
-
-
Keep Containers Closed: Always keep waste containers sealed when not actively adding waste to them.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Protocol:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Don appropriate PPE before beginning cleanup.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be placed in the designated this compound waste container.
Storage and Final Disposal
This compound waste must be stored safely pending collection by a certified disposal service. Under no circumstances should this compound waste be disposed of via standard drains or municipal trash.
Protocol:
-
Temporary Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed, professional waste disposal company.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste generators are responsible for consulting these regulations to ensure complete and accurate classification and disposal.
This compound Disposal Workflow
The following diagram outlines the decision-making and operational process for safely managing and disposing of this compound waste in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Puerarin
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Puerarin in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is an isoflavone compound that should be handled with care, as it can cause skin, eye, and respiratory irritation.[1][2] While it is not classified as a hazardous substance by GHS in some safety data sheets, it is crucial to follow good laboratory practices and utilize appropriate personal protective equipment (PPE).[3]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, solid, odorless powder.[1][4] The primary hazards are associated with inhalation of the powder and direct contact with the skin and eyes.
Table 1: Summary of this compound Hazards
| Hazard Type | Description | Citations |
| Skin Irritation | Causes skin irritation upon contact. | |
| Eye Irritation | Causes serious eye irritation. | |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | |
| Ingestion | May be harmful if swallowed. |
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Hand Protection | Compatible Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | For handling powder, a NIOSH-approved N95 or P100 filtering facepiece respirator is recommended to minimize inhalation. |
Operational and Handling Protocol
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following step-by-step guide outlines the key procedures from preparation to disposal.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
